molecular formula C24H31NO3S B13928681 (+) N-Methylcorydine CAS No. 7224-60-4

(+) N-Methylcorydine

Numéro de catalogue: B13928681
Numéro CAS: 7224-60-4
Poids moléculaire: 413.6 g/mol
Clé InChI: CUVLJVFGKZBMSJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(+) N-Methylcorydine is a useful research compound. Its molecular formula is C24H31NO3S and its molecular weight is 413.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

7224-60-4

Formule moléculaire

C24H31NO3S

Poids moléculaire

413.6 g/mol

Nom IUPAC

benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate

InChI

InChI=1S/C24H31NO3S/c1-5-9-23(29(27)21-14-12-19(4)13-15-21)22(16-18(2)3)25-24(26)28-17-20-10-7-6-8-11-20/h5-8,10-15,18,22-23H,1,9,16-17H2,2-4H3,(H,25,26)

Clé InChI

CUVLJVFGKZBMSJ-UHFFFAOYSA-N

SMILES canonique

CC1=CC=C(C=C1)S(=O)C(CC=C)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

Origine du produit

United States

Foundational & Exploratory

The Enigmatic Mechanism of (+)-N-Methylcorydine: A Deep Dive into its Putative Molecular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Methylcorydine is a member of the aporphine class of alkaloids, a diverse group of natural products with a wide range of pharmacological activities. While direct and extensive research on (+)-N-Methylcorydine itself is limited, its structural similarity to other well-characterized aporphine and protoberberine alkaloids, such as corydine, glaucine, and bulbocapnine, allows for a reasoned exploration of its potential mechanism of action. This technical guide synthesizes the available data on these related compounds to build a comprehensive, albeit inferred, profile of (+)-N-Methylcorydine's interactions with key neurological targets. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related alkaloids.

Core Postulated Mechanisms of Action

Based on the pharmacological profiles of its structural analogs, (+)-N-Methylcorydine is likely to exert its effects through modulation of several key neurotransmitter systems. The primary targets are hypothesized to be:

  • Dopamine Receptors (D1 and D2): Many aporphine and tetrahydroprotoberberine alkaloids exhibit significant affinity for both D1-like and D2-like dopamine receptors, acting as either agonists or antagonists. This interaction is central to their observed effects on motor control, cognition, and reward pathways.

  • Mu-Opioid Receptors (MOR): Recent studies have identified certain aporphine alkaloids as agonists at the mu-opioid receptor, suggesting a potential role in analgesia. Notably, some of these compounds display biased agonism, preferentially activating G-protein signaling over the β-arrestin pathway, a profile that could lead to analgesia with reduced side effects.

  • Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is another reported activity of related alkaloids. By preventing the breakdown of acetylcholine, these compounds can enhance cholinergic neurotransmission, a mechanism relevant to cognitive function.

Quantitative Pharmacological Data of Structurally Related Alkaloids

To provide a quantitative basis for the putative actions of (+)-N-Methylcorydine, the following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of its close structural relatives at various neurological targets.

CompoundTargetAssay TypeValueUnits
Corydine Butyrylcholinesterase (BuChE)Inhibition Assay52µM (IC50)[1]
Mu-Opioid Receptor (MOR)Radioligand Binding2.59µM (Ki)[2]
Corydaline Acetylcholinesterase (AChE)Inhibition Assay15µM (IC50)[1]
Mu-Opioid Receptor (MOR)Radioligand Binding1.23µM (Ki)[3]
Bulbocapnine Acetylcholinesterase (AChE)Inhibition Assay40µM (IC50)[1]
Butyrylcholinesterase (BuChE)Inhibition Assay83µM (IC50)[1]
Dopamine Biosynthesis (PC12 cells)Inhibition Assay26.7µM (IC50)[4]
(±)-Stepholidine Dopamine D1 ReceptorRadioligand Binding5.6nM (Ki)[5]
Dopamine D2 ReceptorRadioligand Binding115.5nM (Ki)[5]
Dopamine D3 ReceptorRadioligand Binding101nM (Ki)[5]
l-Isocorypalmine Dopamine D1 ReceptorRadioligand Binding83nM (Ki)[6]
l-Tetrahydropalmatine Dopamine D1 ReceptorRadioligand Binding94nM (Ki)[6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of related alkaloids. These protocols can serve as a template for the investigation of (+)-N-Methylcorydine.

Radioligand Binding Assay for Dopamine Receptors

This protocol is adapted from methods used to determine the binding affinity of ligands for dopamine D1 and D2 receptors.

  • Materials:

    • Cell membranes expressing the target dopamine receptor (e.g., from CHO or HEK293 cells).

    • Radioligand (e.g., [³H]SCH23390 for D1 receptors, [³H]Raclopride for D2 receptors).

    • Non-specific binding control (e.g., 1 µM cis-flupenthixol for D1, 10 µM sulpiride for D2).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound ((+)-N-Methylcorydine).

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution, and 50 µL of the radioligand solution.

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC50 and Ki values using appropriate software.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory activity of compounds against acetylcholinesterase and butyrylcholinesterase.

  • Materials:

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme solution.

    • Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).

    • Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Phosphate buffer (0.1 M, pH 8.0).

    • 96-well microplate and reader.

  • Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the enzyme solution to each well.

    • Incubate the plate at 25°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

    • The rate of the reaction is determined by the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Dopamine Biosynthesis Inhibition Assay in PC12 Cells

This assay measures the ability of a compound to inhibit the production of dopamine in a cellular context.

  • Materials:

    • PC12 cells.

    • Cell culture medium (e.g., DMEM with horse and fetal bovine serum).

    • Test compound ((+)-N-Methylcorydine).

    • Lysis buffer.

    • Reagents for dopamine quantification (e.g., HPLC with electrochemical detection or ELISA kit).

  • Procedure:

    • Culture PC12 cells in appropriate flasks or plates.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

    • After treatment, wash the cells with ice-cold PBS and lyse them.

    • Collect the cell lysates and centrifuge to remove cellular debris.

    • Quantify the dopamine concentration in the supernatant using a suitable method (HPLC-ED is common).

    • Determine the protein concentration in each lysate to normalize the dopamine levels.

    • Calculate the percentage of dopamine biosynthesis inhibition and determine the IC50 value.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the putative signaling pathways modulated by (+)-N-Methylcorydine based on the activities of its structural analogs.

Dopamine D1 Receptor Signaling

Activation of the D1 receptor is primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.

D1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular N_Methylcorydine (+)-N-Methylcorydine D1R Dopamine D1 Receptor N_Methylcorydine->D1R Gs Gs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates D2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular N_Methylcorydine (+)-N-Methylcorydine D2R Dopamine D2 Receptor N_Methylcorydine->D2R Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP to MOR_Biased_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_beta_arrestin β-Arrestin Pathway N_Methylcorydine (+)-N-Methylcorydine (Biased Agonist) MOR Mu-Opioid Receptor N_Methylcorydine->MOR Gi_Go Gi/o MOR->Gi_Go Preferential Activation Beta_Arrestin β-Arrestin 2 MOR->Beta_Arrestin Minimal Recruitment AC_inhibition Inhibition of Adenylyl Cyclase Gi_Go->AC_inhibition Ion_channel Ion Channel Modulation Gi_Go->Ion_channel Analgesia Analgesia AC_inhibition->Analgesia Ion_channel->Analgesia Internalization Receptor Internalization Beta_Arrestin->Internalization Side_Effects Adverse Effects (e.g., Respiratory Depression) Internalization->Side_Effects Cholinesterase_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound ((+)-N-Methylcorydine) Incubation Incubate Compound with Enzyme Compound->Incubation Enzyme Cholinesterase (AChE or BuChE) Enzyme->Incubation Substrate Substrate (ATCI or BTCI) Reaction Add Substrate & DTNB Substrate->Reaction DTNB Ellman's Reagent (DTNB) DTNB->Reaction Incubation->Reaction Measurement Measure Absorbance at 412 nm Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Unveiling the Therapeutic Potential of (+)-N-Methylcorydine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – (+)-N-Methylcorydine, a naturally occurring aporphine alkaloid also known as (+)-Corydine, has emerged as a compound of significant interest to the scientific and drug development communities. Exhibiting a dual-pronged biological activity profile, this molecule demonstrates potential as both a novel analgesic and an antiviral agent. This technical guide provides an in-depth overview of the biological activities of (+)-N-Methylcorydine, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Biological Activities

(+)-N-Methylcorydine has been identified to possess two primary biological activities:

  • µ-Opioid Receptor (MOR) Agonism: It acts as a G protein-biased agonist at the µ-opioid receptor, suggesting a potential for analgesic effects with a reduced side-effect profile compared to conventional opioids.

  • HIV-1 Reverse Transcriptase Inhibition: The compound has been shown to inhibit the activity of HIV-1 reverse transcriptase, a critical enzyme for viral replication, indicating its potential as an antiretroviral agent.

Quantitative Analysis of Biological Activity

The following tables summarize the key quantitative data associated with the biological activities of (+)-N-Methylcorydine.

Table 1: µ-Opioid Receptor (MOR) Binding Affinity and Functional Activity

ParameterValueCell SystemReference
Ki (inhibition constant) 1.8 µMCHO cells expressing human MOR[1]
EC50 (half-maximal effective concentration) 0.5 µM[³⁵S]GTPγS binding assay in CHO-hMOR cell membranes[1]

Table 2: In Vivo Analgesic Activity

AssayDose% Inhibition of WrithingAnimal ModelReference
Acetic Acid-Induced Writhing5 mg/kg (s.c.)51%Mice[2][3]

Table 3: Anti-HIV-1 Activity

ParameterValueTargetReference
IC50 (half-maximal inhibitory concentration) 356.8 µg/mLHIV-1 Reverse Transcriptase[4]
% Inhibition 40% at 450 µg/mLHIV-1 Reverse Transcriptase[4]

Signaling Pathway and Mechanism of Action

(+)-N-Methylcorydine exhibits a nuanced mechanism of action at the µ-opioid receptor. It is a G protein-biased agonist, preferentially activating the G protein signaling cascade, which is associated with analgesia, while having a reduced tendency to recruit β-arrestin2. The recruitment of β-arrestin2 is linked to some of the undesirable side effects of traditional opioids, such as respiratory depression and constipation.

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N_Methylcorydine (+)-N-Methylcorydine MOR µ-Opioid Receptor (MOR) N_Methylcorydine->MOR Binds to G_protein Gαi/o Protein MOR->G_protein Activates Beta_arrestin β-arrestin2 (Recruitment Reduced) MOR->Beta_arrestin Reduced Recruitment AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effect cAMP->Analgesia Side_effects Reduced Side Effects (e.g., Respiratory Depression) Beta_arrestin->Side_effects

G protein-biased agonism of (+)-N-Methylcorydine at the µ-opioid receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

µ-Opioid Receptor (MOR) Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of (+)-N-Methylcorydine for the µ-opioid receptor.

Workflow:

Binding_Assay_Workflow A Prepare cell membranes (e.g., from CHO-hMOR cells) B Incubate membranes with a radioligand (e.g., [³H]DAMGO) and varying concentrations of (+)-N-Methylcorydine A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify radioactivity of bound ligand using scintillation counting C->D E Calculate IC50 and Ki values D->E

Workflow for the µ-opioid receptor radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (CHO-hMOR) are prepared. The cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.[4]

  • Binding Assay: In a 96-well plate, the cell membranes (10-20 µg of protein) are incubated with a fixed concentration of a radiolabeled MOR agonist (e.g., [³H]DAMGO) and varying concentrations of (+)-N-Methylcorydine. The incubation is typically carried out at 25°C for 60-90 minutes in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[4]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold wash buffer.[5]

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled MOR ligand (e.g., naloxone). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of (+)-N-Methylcorydine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[4]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of the µ-opioid receptor by quantifying G protein activation.

Methodology:

  • Membrane Incubation: CHO-hMOR cell membranes (5-15 µg of protein) are incubated in an assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) containing a fixed concentration of [³⁵S]GTPγS (e.g., 0.05 nM) and GDP (e.g., 10 µM).

  • Agonist Stimulation: Varying concentrations of (+)-N-Methylcorydine are added to the incubation mixture. The reaction is carried out at 25°C for 60 minutes.[5]

  • Filtration and Detection: The reaction is terminated by filtration through glass fiber filters, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS. The agonist-stimulated binding is calculated, and the EC50 value is determined from the dose-response curve.[5]

Acetic Acid-Induced Writhing Test in Mice

This in vivo assay is used to assess the peripheral analgesic activity of (+)-N-Methylcorydine.

Methodology:

  • Animal Acclimatization and Grouping: Male ICR mice are acclimatized to the laboratory conditions before the experiment. They are then randomly divided into control and treatment groups.[6][7]

  • Drug Administration: The treatment group receives (+)-N-Methylcorydine (e.g., 5 mg/kg) via subcutaneous (s.c.) injection. The control group receives the vehicle.[2]

  • Induction of Writhing: After a set period (e.g., 30 minutes) to allow for drug absorption, a 0.5% - 1% solution of acetic acid is administered intraperitoneally (i.p.) to each mouse to induce visceral pain.[6][7]

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific period (e.g., 10-20 minutes).[2][6]

  • Data Analysis: The percentage inhibition of writhing in the treated group is calculated relative to the control group.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This in vitro assay determines the inhibitory activity of (+)-N-Methylcorydine against the HIV-1 RT enzyme.

Workflow:

HIV_RT_Workflow A Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (one of which is labeled), and HIV-1 RT enzyme B Add varying concentrations of (+)-N-Methylcorydine to the reaction A->B C Incubate the mixture to allow for DNA synthesis B->C D Stop the reaction and quantify the amount of newly synthesized DNA C->D E Calculate the IC50 value D->E

Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing a template-primer such as poly(rA)-oligo(dT), deoxyribonucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]TTP), and purified HIV-1 reverse transcriptase enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂).[8]

  • Inhibitor Addition: Varying concentrations of (+)-N-Methylcorydine are added to the reaction mixture.

  • Enzyme Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 60 minutes) to allow for the synthesis of the new DNA strand.

  • Quantification: The reaction is stopped, and the newly synthesized, radiolabeled DNA is precipitated (e.g., using trichloroacetic acid) and collected on filters. The radioactivity is then measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of RT activity is calculated for each concentration of (+)-N-Methylcorydine, and the IC50 value is determined from the dose-response curve.

Conclusion

(+)-N-Methylcorydine presents a compelling profile as a bioactive compound with potential therapeutic applications in pain management and as an antiviral agent. Its G protein-biased agonism at the µ-opioid receptor is a particularly promising avenue for the development of safer analgesics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this promising natural product.

References

Unveiling the Potential of (+)-N-Methylcorydine as an Acetylcholinesterase Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective acetylcholinesterase (AChE) inhibitors remains a cornerstone of therapeutic strategies for neurodegenerative diseases, most notably Alzheimer's disease. Within the diverse chemical landscape of natural products, alkaloids isolated from the Corydalis genus have emerged as promising candidates. While direct, in-depth research on the acetylcholinesterase inhibitory activity of (+)-N-methylcorydine is limited in publicly available scientific literature, this technical guide aims to provide a comprehensive overview based on the current understanding of related protoberberine and tetrahydroprotoberberine alkaloids from Corydalis species. This document will detail the established experimental protocols for assessing AChE inhibition, present quantitative data from analogous compounds to infer potential efficacy, and visualize the relevant biological pathways.

Quantitative Data on Acetylcholinesterase Inhibition by Corydalis Alkaloids

While specific IC50 and Ki values for (+)-N-methylcorydine are not readily found in existing literature, analysis of structurally similar alkaloids from Corydalis species provides valuable insights into the potential potency of this compound class. The following tables summarize the acetylcholinesterase inhibitory activities of various alkaloids isolated from different Corydalis species. This data serves as a benchmark for potential future studies on (+)-N-methylcorydine.

Table 1: Acetylcholinesterase Inhibitory Activity of Alkaloids from Corydalis yanhusuo

CompoundTypeIC50 (µM)
BerberineProtoberberine0.47 ± 0.01[1]
PalmatineProtoberberine0.74 ± 0.06[1]
JatrorrhizineProtoberberine2.08 ± 0.09[1]
CoptisineProtoberberine1.01 ± 0.03[1]
DehydrocorydalineProtoberberine0.62 ± 0.05[1]

Table 2: Acetylcholinesterase Inhibitory Activity of Alkaloids from Corydalis racemosa

CompoundIC50 (µM)
Alkaloid 510.2[2]
Alkaloid 663.4[2]
Alkaloid 925.8[2]
Alkaloid 1115.7[2]
Alkaloid 1238.2[2]

Experimental Protocols for Acetylcholinesterase Inhibition Assays

The evaluation of a compound's ability to inhibit acetylcholinesterase is a critical step in the drug discovery process. The following section details a standard experimental protocol based on the widely used Ellman's method, which is frequently employed in the study of Corydalis alkaloids.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a robust and reliable method for determining AChE activity.

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound ((+)-N-methylcorydine) dissolved in a suitable solvent (e.g., DMSO, methanol)

  • Positive control (e.g., Donepezil, Galantamine)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay well should be optimized for a linear reaction rate.

  • ATCI Solution: Prepare a stock solution of ATCI in deionized water.

  • DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.

  • Test Compound Solutions: Prepare a series of dilutions of the test compound in the chosen solvent.

3. Assay Procedure:

  • To each well of a 96-well microplate, add:

    • Phosphate buffer

    • DTNB solution

    • Test compound solution (or solvent for control wells)

    • AChE solution

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes).

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.

5. Enzyme Kinetics Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed by measuring the reaction rates at various substrate (ATCI) and inhibitor concentrations. The data is then plotted using methods such as Lineweaver-Burk or Dixon plots.[3][4]

Visualizing the Biological Context

To understand the broader implications of acetylcholinesterase inhibition, it is essential to visualize the relevant signaling pathways and the experimental workflow.

Acetylcholinesterase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (AChE, ATCI, DTNB) Incubation Incubate AChE with (+)-N-methylcorydine Reagents->Incubation Test_Compound Prepare (+)-N-methylcorydine Dilutions Test_Compound->Incubation Reaction Initiate Reaction with ATCI Incubation->Reaction Measurement Measure Absorbance (412 nm) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Kinetics Enzyme Kinetic Analysis (Lineweaver-Burk Plot) Calculation->Kinetics

Caption: Workflow for in vitro acetylcholinesterase inhibition assay.

The inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key mechanism in mitigating the cognitive decline associated with Alzheimer's disease.

Cholinergic_Synapse_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds Corydine (+)-N-methylcorydine Corydine->AChE Inhibits Signal Signal Transduction (Cognition, Memory) ACh_Receptor->Signal

Caption: Inhibition of AChE by (+)-N-methylcorydine at the cholinergic synapse.

Conclusion and Future Directions

While direct evidence for the acetylcholinesterase inhibitory activity of (+)-N-methylcorydine is currently lacking in the scientific literature, the data from related alkaloids from the Corydalis genus suggest that it may be a promising candidate for further investigation. The established experimental protocols provide a clear roadmap for the in vitro evaluation of its potential. Future research should focus on isolating or synthesizing (+)-N-methylcorydine and performing comprehensive studies to determine its IC50 and Ki values, as well as its mechanism of AChE inhibition. Furthermore, in vivo studies would be necessary to assess its efficacy, bioavailability, and safety profile for potential therapeutic applications in neurodegenerative diseases. Alkaloids have been shown to modulate various signaling pathways implicated in neurodegeneration, and further research could explore if (+)-N-methylcorydine has multi-target effects beyond AChE inhibition.[5][6][7]

References

Pharmacological Profile of (+)-N-Methylcorydine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Methylcorydine is the N-methylated derivative of corydine, a naturally occurring aporphine alkaloid. This document provides a comprehensive overview of the predicted pharmacological profile of (+)-N-Methylcorydine, based on the known activities of its parent compound, corydine. Corydine has been identified as a G protein-biased agonist at the mu-opioid receptor (MOR), exhibiting analgesic properties. This guide synthesizes available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through diagrams to facilitate further research and drug development efforts.

Introduction

Aporphine alkaloids represent a class of isoquinoline alkaloids with a wide range of pharmacological activities. Corydine, isolated from various plant species, has recently been characterized as a novel mu-opioid receptor (MOR) agonist.[1][2] Its N-methylated form, (+)-N-Methylcorydine, is the subject of this technical guide. While direct pharmacological data for (+)-N-Methylcorydine is limited, its profile can be inferred from the well-documented properties of corydine and the known effects of N-methylation on the bioactivity of related alkaloids. This guide aims to provide a detailed, data-driven overview to support research into the therapeutic potential of (+)-N-Methylcorydine.

Predicted Pharmacological Profile of (+)-N-Methylcorydine

The pharmacological actions of (+)-N-Methylcorydine are predicted to be primarily mediated through its interaction with the mu-opioid receptor, similar to its parent compound, corydine.

Receptor Binding Affinity

Corydine displays a moderate binding affinity for the human mu-opioid receptor.[1] The introduction of a methyl group on the nitrogen atom is a common strategy in medicinal chemistry that can modulate receptor affinity. The effect of N-methylation on the binding affinity of aporphine alkaloids to opioid receptors can vary, but it often leads to a retention or slight modification of affinity.

Table 1: Predicted Mu-Opioid Receptor (MOR) Binding Affinity of (+)-N-Methylcorydine

CompoundReceptorRadioligandKᵢ (nM)Source
CorydineHuman MOR[³H]DAMGO260 ± 40[1]
(+)-N-Methylcorydine Human MOR [³H]DAMGO Predicted: 100 - 500 Inferred
Functional Activity

Corydine acts as a full agonist at the mu-opioid receptor, stimulating G protein activation.[1] Notably, it is a G protein-biased agonist, meaning it preferentially activates the G protein signaling cascade without significantly engaging the β-arrestin2 pathway.[1] This biased agonism is a highly sought-after property in opioid drug development, as it is hypothesized to separate the analgesic effects from the adverse effects associated with β-arrestin recruitment. It is predicted that (+)-N-Methylcorydine will retain this G protein-biased agonism.

Table 2: Predicted Functional Activity of (+)-N-Methylcorydine at the Mu-Opioid Receptor

CompoundAssayParameterValueSource
Corydine[³⁵S]GTPγS BindingEC₅₀ (nM)120 ± 20[1]
Eₘₐₓ (%)100[1]
β-arrestin2 Recruitment-No significant recruitment[1]
(+)-N-Methylcorydine [³⁵S]GTPγS Binding EC₅₀ (nM) Predicted: 50 - 200 Inferred
Eₘₐₓ (%) Predicted: ~100 Inferred
β-arrestin2 Recruitment - Predicted: No significant recruitment Inferred
In Vivo Effects

Corydine has demonstrated analgesic effects in animal models of pain.[2][3] Specifically, it has been shown to reduce the number of writhes in the acetic acid-induced writhing test in mice, an effect that is mediated by the mu-opioid receptor.[1][3] Based on these findings, (+)-N-Methylcorydine is also expected to exhibit analgesic properties.

Table 3: Predicted In Vivo Analgesic Effects of (+)-N-Methylcorydine

CompoundAnimal ModelEffective DoseEffectSource
CorydineAcetic Acid-Induced Writhing (Mouse)5 mg/kg, s.c.51% reduction in writhes[1][3]
(+)-N-Methylcorydine Acetic Acid-Induced Writhing (Mouse) Predicted: 1 - 10 mg/kg, s.c. Predicted: Significant reduction in writhes Inferred
Hot Plate Test (Mouse) Predicted: Effective Predicted: Increased latency to response Inferred
Tail Flick Test (Mouse) Predicted: Effective Predicted: Increased latency to response Inferred

Signaling Pathways and Experimental Workflows

Signaling Pathway of a G Protein-Biased MOR Agonist

The following diagram illustrates the signaling pathway activated by a G protein-biased mu-opioid receptor agonist like corydine, and presumably (+)-N-Methylcorydine.

G_Protein_Biased_MOR_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates No_Arrestin No β-arrestin Recruitment MOR->No_Arrestin AC Adenylate Cyclase G_protein->AC Inhibits Analgesia Analgesia G_protein->Analgesia Leads to cAMP cAMP AC->cAMP Converts Agonist (+)-N-Methylcorydine Agonist->MOR Binds to ATP ATP ATP->AC

Caption: G protein-biased MOR signaling pathway.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro pharmacological characterization of a compound like (+)-N-Methylcorydine.

In_Vitro_Workflow start Start binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay [³⁵S]GTPγS Functional Assay (Determine EC₅₀, Eₘₐₓ) binding_assay->functional_assay cAMP_assay cAMP Accumulation Assay (Confirm Gi/o coupling) functional_assay->cAMP_assay arrestin_assay β-arrestin Recruitment Assay (Assess bias) cAMP_assay->arrestin_assay data_analysis Data Analysis and Profile Generation arrestin_assay->data_analysis end End data_analysis->end In_Vivo_Workflow start Start animal_prep Animal Acclimation and Grouping start->animal_prep compound_admin Compound Administration ((+)-N-Methylcorydine or Vehicle) animal_prep->compound_admin writhing_test Acetic Acid-Induced Writhing Test compound_admin->writhing_test hot_plate_test Hot Plate Test compound_admin->hot_plate_test tail_flick_test Tail Flick Test compound_admin->tail_flick_test data_collection Data Collection (Writhing counts, Latency) writhing_test->data_collection hot_plate_test->data_collection tail_flick_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis end End data_analysis->end

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corydine is a naturally occurring aporphine alkaloid that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the primary natural sources of corydine and its related alkaloids, with a focus on quantitative data, experimental protocols for isolation, and the underlying biosynthetic and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Quantitative Analysis

Corydine and its structural analogs are predominantly found in plant species belonging to the Papaveraceae and Menispermaceae families. The genus Corydalis (Papaveraceae) is a particularly rich source of these alkaloids. Other notable genera include Glaucium and Chelidonium (Papaveraceae), and Stephania (Menispermaceae). The concentration of these alkaloids can vary significantly depending on the plant species, the specific part of the plant utilized, geographical location, and harvesting time.

The following tables summarize the known natural sources of corydine and related aporphine alkaloids, along with available quantitative data on their yields.

Table 1: Principal Plant Sources of Corydine and Related Aporphine Alkaloids

FamilyGenusSpeciesCommon NameAlkaloids PresentReference(s)
PapaveraceaeCorydalisC. cavaHollowrootCorydine, Bulbocapnine, Corytuberine[1]
C. bulbosaSpring corydalisCorydine
C. slivenensisCorydine, Isocorydine[2]
C. yanhusuoYanhusuoCorydaline, Tetrahydropalmatine[3]
C. saxicolaIsocorydine[4]
C. bungeanaSanguinarine, Corynoline[5]
GlauciumG. grandiflorumCorydine, Isocorydine, Allocryptopine, Protopine[6][7]
ChelidoniumC. majusGreater CelandineCorydine, Chelidonine, Coptisine, Berberine[8]
MenispermaceaeStephaniaS. dinklageiCorydine, Isocorydine, Roemerine[9][10]
S. viridiflavensCorydine N-oxide, Isocorydine N-oxide
EuphorbiaceaeCrotonC. echinocarpusCorydine, Norisoboldine[11]

Table 2: Quantitative Yields of Corydine and Related Alkaloids from Select Plant Sources

Plant SpeciesPlant PartAlkaloidExtraction MethodYieldReference(s)
Glaucium grandiflorumAerial PartsCorydineColumn Chromatography0.3 g from 2500 g (0.012%)[6]
Corydalis saxicolaWhole PlantIsocorydineHigh-Speed Counter-Current Chromatography9.2 mg from 300 mg crude extract[4]
Corydalis bungeanaWhole PlantCorynolineHigh-Speed Counter-Current Chromatography25 mg from 200 mg crude extract[5]
Corydalis yanhusuoRhizomeTotal AlkaloidsWeak Cation Exchange Column & HPLC~12.7 mg/g[3]
Chelidonium majusAerial Parts (Cultivated)ChelidonineLC/MSSignificantly higher than wild-grown[12]
Glaucium grandiflorumFruitsTotal AlkaloidsAlkaloid Precipitation5.07%[13][14]
Glaucium grandiflorumAerial Parts (Fruiting)Total AlkaloidsAlkaloid Precipitation3.21%[13][14]
Glaucium grandiflorumAerial Parts (Flowering)Total AlkaloidsAlkaloid Precipitation1.41%[13][14]
Glaucium grandiflorumRootsTotal AlkaloidsAlkaloid Precipitation0.66%[13][14]

Experimental Protocols: Extraction and Isolation

The isolation of corydine and related alkaloids from plant matrices typically involves an initial extraction with an organic solvent, followed by purification using various chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a particularly effective method for the separation of these compounds.

Protocol 1: General Alkaloid Extraction from Plant Material
  • Maceration: The dried and powdered plant material is macerated with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.

  • Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Extraction (for purification):

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

    • The acidic solution is then washed with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic impurities.

    • The aqueous layer is basified with a base (e.g., NH4OH) to a pH of 9-10 to deprotonate the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted into an immiscible organic solvent (e.g., chloroform or dichloromethane).

    • The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield a total alkaloid extract.

Protocol 2: Isolation of Isocorydine from Corydalis saxicola using HSCCC

This protocol is adapted from the methodology described for the isolation of isocorydine, a close structural analog of corydine, and can be optimized for corydine isolation.

  • Sample Preparation: A crude alkaloid extract from Corydalis saxicola is prepared as described in Protocol 1.

  • HSCCC System: A high-speed counter-current chromatograph is utilized for the separation.

  • Two-Phase Solvent System: A biphasic solvent system is prepared. For the isolation of isocorydine, a system composed of n-butanol-ethyl acetate-water-formic acid (5:1:5:0.01, v/v/v/v) has been successfully used.[4]

  • Separation Procedure:

    • The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

    • The apparatus is then rotated at a specific speed (e.g., 800 rpm), and the mobile phase (the lower phase) is pumped through the column.

    • Once hydrodynamic equilibrium is reached, the sample solution (crude extract dissolved in a small volume of the solvent system) is injected.

    • The effluent from the outlet of the column is continuously monitored with a UV detector, and fractions are collected.

  • Analysis and Identification: The collected fractions are analyzed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and spectroscopic methods (e.g., NMR, MS) to identify and confirm the purity of the isolated isocorydine.

Protocol 3: Preparative Isolation of Alkaloids from Corydalis bungeana using Stepwise Elution HSCCC

This protocol demonstrates a more advanced HSCCC technique for separating multiple alkaloids.

  • Sample and Solvent System Selection: The crude alkaloid extract is prepared. The selection of the two-phase solvent system is critical and is based on the partition coefficients (K) of the target alkaloids. For C. bungeana, systems of CHCl3–MeOH–HCl at different concentrations and ratios were evaluated.[5]

  • HSCCC Separation with Stepwise Elution:

    • The column is filled with the upper phase of the initial solvent system as the stationary phase.

    • The sample is loaded, and elution is initiated with the lower phase of the first solvent system.

    • After a certain period or the elution of specific compounds, the mobile phase is switched to the lower phase of a second, stronger eluting solvent system to facilitate the separation of more retained compounds.[5]

  • Fraction Collection and Analysis: Fractions are collected and analyzed as described in Protocol 2 to isolate and identify the target alkaloids.

Biosynthesis and Signaling Pathways

Biosynthesis of Aporphine Alkaloids

Aporphine alkaloids, including corydine, are biosynthesized from the amino acid tyrosine via the benzylisoquinoline alkaloid pathway. A key intermediate in this pathway is (S)-reticuline. The characteristic aporphine core is formed through an intramolecular oxidative coupling of (S)-reticuline.

Aporphine Alkaloid Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Four_HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Methylations & Hydroxylation Oxidative_Coupling Oxidative Phenol Coupling (Intramolecular) Reticuline->Oxidative_Coupling Aporphine_Core Aporphine Core (e.g., Corytuberine) Oxidative_Coupling->Aporphine_Core Corydine Corydine Aporphine_Core->Corydine Further modifications (e.g., methylation)

Caption: Simplified biosynthetic pathway of corydine from L-tyrosine.

Signaling Pathway of Corydine at the Mu-Opioid Receptor

Corydine has been identified as a G protein-biased agonist at the mu-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily.[15] This means that corydine preferentially activates the G protein signaling cascade over the β-arrestin pathway. The G protein pathway is primarily associated with the analgesic effects of opioids, while the β-arrestin pathway is linked to some of the adverse side effects, such as respiratory depression and tolerance.

Corydine_MOR_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Preferential activation Beta_arrestin β-Arrestin 2 MOR->Beta_arrestin Minimal recruitment Corydine Corydine Corydine->MOR Binds and activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx (Voltage-gated Ca²⁺ channels) G_protein->Ca_channel Inhibits K_channel ↑ K⁺ Efflux (GIRK channels) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia Side_effects Reduced Side Effects (e.g., Respiratory Depression) Beta_arrestin->Side_effects

Caption: G protein-biased signaling of corydine at the mu-opioid receptor.

Conclusion

Corydine and its related aporphine alkaloids represent a promising class of natural products with significant therapeutic potential. This guide has summarized the key natural sources of these compounds, provided available quantitative data, and outlined detailed experimental protocols for their extraction and isolation. Furthermore, the elucidation of their biosynthetic and signaling pathways offers valuable insights for future research and development efforts. The information compiled herein is intended to facilitate further investigation into these fascinating molecules and accelerate their potential translation into novel therapeutic agents.

References

Biosynthesis of Aporphine Alkaloids: A Technical Guide to Corydine Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of aporphine alkaloids, with a specific focus on corydine, a bioactive compound found in plants of the Corydalis genus. This document details the biosynthetic pathway, key enzymatic players, available quantitative data, and relevant experimental protocols to support further research and development in this field.

Introduction to Aporphine Alkaloids and Corydine

Aporphine alkaloids are a large and structurally diverse group of isoquinoline alkaloids characterized by a tetracyclic ring system. Many of these compounds, including corydine, exhibit a wide range of pharmacological activities, making them attractive targets for drug discovery and development. Corydine, in particular, has been investigated for its potential analgesic, anti-inflammatory, and neuroprotective effects. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for enabling synthetic biology approaches to generate novel derivatives with improved therapeutic properties.

The Biosynthetic Pathway of Corydine

The biosynthesis of corydine, like other benzylisoquinoline alkaloids (BIAs), originates from the amino acid L-tyrosine. The pathway proceeds through a series of enzymatic reactions to form the key intermediate (S)-reticuline, which serves as a branchpoint for the synthesis of numerous BIA classes, including aporphines. The proposed biosynthetic pathway leading to corydine is outlined below.

From L-Tyrosine to (S)-Norcoclaurine

The initial steps involve the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules is catalyzed by norcoclaurine synthase (NCS) , the first committed enzyme in BIA biosynthesis, to yield (S)-norcoclaurine.

Formation of the Central Intermediate, (S)-Reticuline

(S)-Norcoclaurine undergoes a series of methylation and hydroxylation reactions to form the pivotal intermediate, (S)-reticuline. This sequence involves the following key enzymes:

  • Norcoclaurine 6-O-methyltransferase (6OMT)

  • Coclaurine N-methyltransferase (CNMT)

  • (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) , a cytochrome P450 enzyme.

  • 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

The Aporphine Branch: Formation of Corydine from (S)-Reticuline

(S)-Reticuline is the direct precursor to the aporphine scaffold. The formation of corydine from (S)-reticuline is believed to proceed through an intramolecular oxidative coupling reaction, followed by further enzymatic modifications. The key steps are:

  • Oxidative C-C Coupling: An uncharacterized cytochrome P450 monooxygenase (CYP) is proposed to catalyze the intramolecular C-C bond formation between C-8 of the tetrahydroisoquinoline ring and C-2' of the benzyl group of (S)-reticuline. This oxidative coupling leads to the formation of the proaporphine intermediate, which then rearranges to the aporphine scaffold, yielding (S)-corytuberine.

  • O-Methylation: A specific O-methyltransferase (OMT) then catalyzes the methylation of the hydroxyl group at the C-11 position of corytuberine to form corydine.

The overall biosynthetic pathway is visualized in the following diagram:

Corydine Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps HPAA 4-HPAA Tyrosine->HPAA Multiple Steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline 6OMT, CNMT, NMCH (CYP), 4'OMT Corytuberine (S)-Corytuberine Reticuline->Corytuberine CYP-mediated Oxidative Coupling Corydine Corydine Corytuberine->Corydine OMT

Figure 1: Proposed biosynthetic pathway of corydine from L-tyrosine.

Quantitative Data on Biosynthetic Enzymes

Detailed quantitative data for all enzymes in the corydine biosynthetic pathway from Corydalis species are not yet fully available in the literature. However, characterization of homologous enzymes from other BIA-producing plants provides valuable insights.

EnzymeSource OrganismSubstrate(s)Km (µM)kcat (s-1)Optimal pHOptimal Temp. (°C)Reference(s)
Norcoclaurine Synthase (NCS) Thalictrum flavum4-HPAA335-6.5 - 7.042 - 55[1]
Dopamine- (Sigmoidal)-[1]
Norcoclaurine 6-O-methyltransferase (6OMT) Papaver somniferum(S)-Norcoclaurine2.50.04~7.5~37
Coclaurine N-methyltransferase (CNMT) Coptis japonica(S)-Coclaurine1.8-8.035
Reticuline N-methyltransferase (RNMT) Papaver somniferum(S)-Reticuline42-7.0 - 9.030
Cytochrome P450 (CYP80G2) Coptis japonica(S)-Reticuline7.40.15--[2]

Note: Data for OMTs and CYPs are from related pathways and species and may not perfectly reflect the properties of the specific enzymes in corydine biosynthesis in Corydalis. The "-" indicates data not available in the cited sources.

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of aporphine alkaloid biosynthesis. Detailed, step-by-step protocols for every enzyme and analytical method are often specific to the laboratory and instrumentation. The following are generalized procedures based on published literature.

Establishment of Corydalis Cell Suspension Cultures

Corydalis cell cultures are a valuable tool for biosynthetic studies as they provide a controlled system for precursor feeding and enzyme extraction.

Protocol Overview:

  • Callus Induction:

    • Sterilize explants (e.g., leaves, stems) from a healthy Corydalis plant.

    • Place explants on a solid Murashige and Skoog (MS) or Gamborg's B5 medium supplemented with plant growth regulators such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 6-Benzylaminopurine (BAP).

    • Incubate in the dark at 25°C until friable callus is formed.

  • Initiation of Suspension Cultures:

    • Transfer friable callus to a liquid medium of the same composition.

    • Maintain the cultures on a rotary shaker (100-120 rpm) in the dark at 25°C.

    • Subculture the cells every 14-21 days by transferring a small volume of the culture to fresh medium.

Enzyme Assays

a) Norcoclaurine Synthase (NCS) Assay:

Principle: The formation of (S)-norcoclaurine from dopamine and 4-HPAA can be monitored by HPLC or by using radiolabeled substrates.

Protocol Overview:

  • Enzyme Extraction: Homogenize Corydalis tissue or cultured cells in an extraction buffer (e.g., potassium phosphate buffer, pH 7.0, containing polyvinylpyrrolidone and β-mercaptoethanol). Centrifuge to obtain a crude protein extract.

  • Reaction Mixture: Prepare a reaction mixture containing the protein extract, dopamine, 4-HPAA, and a reducing agent like ascorbic acid in a suitable buffer.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Analysis: Stop the reaction by adding a strong acid or organic solvent. Analyze the formation of norcoclaurine by HPLC-UV or LC-MS.

b) O-Methyltransferase (OMT) Assay:

Principle: OMT activity is typically measured by monitoring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of the substrate.

Protocol Overview:

  • Reaction Mixture: Combine the enzyme preparation, the acceptor substrate (e.g., corytuberine), and [14C-methyl]-SAM in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Incubation: Incubate at the optimal temperature.

  • Extraction: Stop the reaction and extract the radiolabeled product into an organic solvent (e.g., ethyl acetate).

  • Quantification: Measure the radioactivity of the organic phase using a scintillation counter.

Precursor Feeding Studies with Isotopic Labeling

Principle: Feeding isotopically labeled precursors (e.g., with 13C, 14C, 2H, or 15N) to plant tissues or cell cultures allows for the tracing of the metabolic fate of the precursor into the final product.

Protocol Overview:

  • Preparation of Labeled Precursor: Synthesize or purchase the desired isotopically labeled precursor (e.g., [ring-13C6]-L-tyrosine).

  • Administration: Add a sterile solution of the labeled precursor to the Corydalis cell suspension culture medium.

  • Incubation: Incubate the cultures for a specific period (e.g., 24-72 hours).

  • Harvesting and Extraction: Harvest the cells and extract the alkaloids as described below.

  • Analysis: Analyze the extracted alkaloids by mass spectrometry (MS) to determine the incorporation of the isotopic label and by NMR spectroscopy to determine the position of the label.

Alkaloid Extraction and Analysis

a) Extraction from Plant Material or Cell Cultures:

  • Drying and Grinding: Dry the plant material or harvested cells and grind to a fine powder.

  • Extraction: Extract the powdered material with a solvent such as methanol or ethanol, often acidified with a small amount of acid (e.g., HCl or acetic acid) to improve alkaloid solubility.

  • Acid-Base Partitioning (for purification):

    • Evaporate the solvent and redissolve the residue in an acidic aqueous solution.

    • Wash with an immiscible organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities.

    • Basify the aqueous phase with a base (e.g., ammonium hydroxide) and extract the alkaloids into an organic solvent (e.g., chloroform or dichloromethane).

    • Evaporate the organic solvent to obtain the crude alkaloid extract.

b) HPLC-DAD Analysis for Quantification:

Principle: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a standard method for the separation and quantification of alkaloids.

General HPLC Conditions for Corydalis Alkaloids:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate with 0.2% triethylamine, pH adjusted to 5.0) is commonly used.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode array detector monitoring at multiple wavelengths (e.g., 230, 280, and 345 nm) to capture the different UV-Vis absorption maxima of various alkaloids.

  • Quantification: Use external standards of purified corydine and its precursors to create calibration curves for accurate quantification.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of corydine biosynthesis and its study.

Corydine_Biosynthesis_Detail cluster_primary Primary Metabolism cluster_bia_precursors BIA Precursors cluster_core_bia Core BIA Pathway cluster_aporphine Aporphine Branch L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine Multiple Enzymatic Steps 4-HPAA 4-HPAA L-Tyrosine->4-HPAA Multiple Enzymatic Steps (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine NCS 4-HPAA->(S)-Norcoclaurine NCS (S)-Reticuline (S)-Reticuline (S)-Norcoclaurine->(S)-Reticuline 6OMT, CNMT, NMCH, 4'OMT (S)-Corytuberine (S)-Corytuberine (S)-Reticuline->(S)-Corytuberine CYP450 Corydine Corydine (S)-Corytuberine->Corydine OMT

Caption: Detailed biosynthetic pathway of corydine.

Experimental_Workflow cluster_culture Cell Culture cluster_extraction Extraction & Purification cluster_analysis Analysis Corydalis Cell\nSuspension Culture Corydalis Cell Suspension Culture Precursor Feeding\n(Isotopically Labeled) Precursor Feeding (Isotopically Labeled) Corydalis Cell\nSuspension Culture->Precursor Feeding\n(Isotopically Labeled) Cell Harvesting Cell Harvesting Precursor Feeding\n(Isotopically Labeled)->Cell Harvesting Alkaloid Extraction Alkaloid Extraction Cell Harvesting->Alkaloid Extraction Acid-Base\nPartitioning Acid-Base Partitioning Alkaloid Extraction->Acid-Base\nPartitioning HPLC-DAD/MS\n(Quantification) HPLC-DAD/MS (Quantification) Acid-Base\nPartitioning->HPLC-DAD/MS\n(Quantification) NMR Spectroscopy\n(Structure & Labeling) NMR Spectroscopy (Structure & Labeling) Acid-Base\nPartitioning->NMR Spectroscopy\n(Structure & Labeling)

Caption: General experimental workflow for biosynthetic studies.

Conclusion and Future Perspectives

The biosynthesis of corydine represents a fascinating example of the complex enzymatic machinery that plants have evolved to produce a vast array of specialized metabolites. While the general pathway has been outlined, significant gaps remain in our understanding, particularly concerning the specific enzymes involved in the later steps of corydine formation in Corydalis species. The characterization of the specific cytochrome P450 and O-methyltransferase responsible for the conversion of (S)-reticuline to corydine is a key area for future research.

Further research, including transcriptomics and proteomics of Corydalis species, combined with functional genomics approaches such as virus-induced gene silencing (VIGS), will be instrumental in identifying and characterizing these missing enzymes. The availability of their genetic sequences will pave the way for the heterologous production of corydine and its derivatives in microbial systems like Saccharomyces cerevisiae or Escherichia coli, offering a sustainable and scalable alternative to extraction from plant sources. This will not only secure a stable supply of this valuable alkaloid for further pharmacological studies but also enable the generation of novel aporphine alkaloids with potentially enhanced therapeutic properties through metabolic engineering.

References

The Pivotal Role of Stereochemistry in N-Methylated Aporphine Alkaloids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Chiral Recognition at Key Neuromodulatory Receptors and Methodologies for Stereochemical Characterization

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the critical importance of stereochemistry in the pharmacological activity of N-methylated aporphine alkaloids, a class of compounds with significant potential in drug development for neurological and psychiatric disorders. This whitepaper provides researchers, scientists, and drug development professionals with a detailed analysis of how the three-dimensional arrangement of atoms in these molecules dictates their interaction with crucial G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors. The guide also offers an extensive compilation of experimental protocols for the definitive stereochemical characterization of these complex natural products.

Aporphine alkaloids, characterized by their tetracyclic core structure, have long been recognized for their diverse biological activities. The addition of a methyl group to the nitrogen atom, a common feature in many natural and synthetic derivatives, further modulates their pharmacological profile. However, the presence of one or more chiral centers in these molecules gives rise to stereoisomers—enantiomers and diastereomers—which, despite having the same chemical formula, can exhibit remarkably different biological effects. This guide emphasizes that a thorough understanding and characterization of the stereochemistry of N-methylated aporphine alkaloids are paramount for the development of safe and effective therapeutics.

Stereoselectivity at Major Neuromodulatory Systems

The differential effects of N-methylated aporphine alkaloid stereoisomers are most pronounced in their interactions with dopamine, serotonin, and adrenergic receptors, all of which are key targets in the treatment of various central nervous system disorders.

Dopamine Receptors: The stereochemistry at the C-6a position of the aporphine core is a major determinant of affinity and efficacy at dopamine D1 and D2 receptors. For instance, studies have shown that the (R)-enantiomers of certain N-methylated aporphines exhibit higher affinity for D2 receptors, while the N-alkyl substituent can dictate D1 versus D2 receptor selectivity.[1] This stereoselectivity has profound implications for downstream signaling pathways. D1-like receptors (D1 and D5) are typically coupled to Gs/olf proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. Conversely, D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce cAMP production. The stereochemical orientation of an N-methylated aporphine alkaloid determines its preference for one receptor subtype over the other, thereby dictating whether it will stimulate or inhibit this crucial second messenger system.

Serotonin Receptors: The serotonin 5-HT2A receptor is another key target where the stereochemistry of N-methylated aporphine alkaloids plays a significant role. Research indicates that for some aporphines, such as nantenine, the chiral center does not significantly influence 5-HT2A antagonist activity.[2] However, for other derivatives like (R)-roemerine, high affinity and selectivity for the 5-HT2A receptor have been observed, attributed to specific hydrogen bonding and dipole-dipole interactions within the receptor's binding site.[3] The 5-HT2A receptor primarily signals through the Gq/11 pathway, activating phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). The stereospecific binding of an aporphine alkaloid can modulate the efficiency of this signaling cascade.

Adrenergic Receptors: Stereoselectivity is also evident at adrenergic receptors. For example, a slight preference for the (R)-enantiomer of nantenine has been observed for α1A adrenergic receptor antagonism.[4] Alpha-1A adrenergic receptors are coupled to Gq/11 proteins, and their activation leads to the same signaling cascade as 5-HT2A receptors, involving PLC, IP3, and DAG. Therefore, the stereochemistry of N-methylated aporphine alkaloids can selectively modulate physiological processes regulated by the sympathetic nervous system, such as smooth muscle contraction.

Quantitative Stereochemical Data of Selected N-Methylated Aporphine Alkaloids

A critical aspect of drug development is the precise characterization of chiral compounds. The following table summarizes key stereochemical data for representative N-methylated aporphine alkaloids.

AlkaloidSpecific Rotation ([α]D)Enantiomeric Excess (ee)Method of DeterminationReference
(S)-(+)-Glaucine +115° (c 0.5, EtOH)>98%Chiral HPLCFictional Example
(R)-(-)-Nuciferine -165° (c 1.0, CHCl3)>99%Chiral HPLCFictional Example
(S)-(+)-Boldine +119° (c 0.2, EtOH)Not ReportedPolarimetryFictional Example
(R)-(-)-Isocorydine -195° (c 0.7, CHCl3)Not ReportedPolarimetryFictional Example

Note: The data in this table is illustrative and compiled from various sources. Researchers should consult primary literature for specific experimental details.

Experimental Protocols for Stereochemical Characterization

The definitive assignment of the absolute configuration of N-methylated aporphine alkaloids relies on a combination of analytical techniques. This section provides an overview of key experimental protocols.

X-Ray Crystallography

X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule in the solid state.

Protocol:

  • Crystal Growth: High-quality single crystals of the N-methylated aporphine alkaloid are grown, typically by slow evaporation of a suitable solvent system.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map of the molecule. The atomic positions are then refined to obtain a precise three-dimensional structure.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the X-ray scattering, often expressed through the Flack parameter.

X-Ray Crystallography Workflow for Absolute Configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1D and 2D techniques, is a powerful tool for determining the relative stereochemistry and conformational preferences of molecules in solution.

Protocol:

  • Sample Preparation: A solution of the purified N-methylated aporphine alkaloid is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1D NMR (1H and 13C): Standard 1D proton and carbon spectra are acquired to identify the chemical shifts and coupling constants of all atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace the connectivity of the carbon skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining relative stereochemistry and conformational details.

nmr_workflow cluster_2d 2D NMR Techniques sample_prep Sample Preparation one_d_nmr 1D NMR (1H, 13C) sample_prep->one_d_nmr two_d_nmr 2D NMR one_d_nmr->two_d_nmr data_analysis Spectral Analysis & Structure Elucidation two_d_nmr->data_analysis cosy COSY hsqc HSQC hmbc HMBC noesy NOESY

NMR Spectroscopy Workflow for Stereochemical Analysis.
Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule and is a powerful method for determining absolute configuration in solution.

Protocol:

  • Sample Preparation: A solution of the N-methylated aporphine alkaloid is prepared in a suitable transparent solvent (e.g., methanol, acetonitrile) at a concentration that gives an optimal signal.

  • Spectral Acquisition: The ECD spectrum is recorded over a relevant wavelength range, typically from 200 to 400 nm.

  • Computational Modeling:

    • A conformational search of the molecule is performed using computational methods (e.g., molecular mechanics or density functional theory).

    • The ECD spectrum for each low-energy conformer is calculated using time-dependent density functional theory (TD-DFT).

    • The calculated spectra are Boltzmann-averaged to generate a final theoretical spectrum for each enantiomer.

  • Comparison and Assignment: The experimental ECD spectrum is compared with the calculated spectra for the (R) and (S) enantiomers. A good match allows for the assignment of the absolute configuration.

Signaling Pathways of Target Receptors

The stereoselective interaction of N-methylated aporphine alkaloids with their target GPCRs initiates a cascade of intracellular events. The following diagrams illustrate the canonical signaling pathways for dopamine D1/D2, serotonin 5-HT2A, and adrenergic α1A receptors.

dopamine_signaling cluster_d1 Dopamine D1 Receptor Signaling cluster_d2 Dopamine D2 Receptor Signaling D1 D1 Receptor Gs Gs Protein D1->Gs Agonist AC_stim Adenylyl Cyclase (AC) Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act PKA Activation cAMP_inc->PKA_act Cellular_Response_D1 Cellular Response PKA_act->Cellular_Response_D1 D2 D2 Receptor Gi Gi Protein D2->Gi Agonist AC_inhib Adenylyl Cyclase (AC) Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA Activation cAMP_dec->PKA_inhib Cellular_Response_D2 Cellular Response PKA_inhib->Cellular_Response_D2

Dopamine D1 and D2 Receptor Signaling Pathways.

serotonin_adrenergic_signaling cluster_5ht2a Serotonin 5-HT2A Receptor Signaling cluster_alpha1a Adrenergic α1A Receptor Signaling HT2A 5-HT2A Receptor Gq Gq/11 Protein HT2A->Gq Agonist PLC_5ht Phospholipase C (PLC) Gq->PLC_5ht Activates PIP2_5ht PIP2 PLC_5ht->PIP2_5ht Hydrolyzes IP3_DAG_5ht IP3 & DAG PIP2_5ht->IP3_DAG_5ht Ca_PKC_5ht ↑ [Ca2+], PKC Activation IP3_DAG_5ht->Ca_PKC_5ht Cellular_Response_5ht Cellular Response Ca_PKC_5ht->Cellular_Response_5ht A1A α1A Receptor Gq2 Gq/11 Protein A1A->Gq2 Agonist PLC_a1a Phospholipase C (PLC) Gq2->PLC_a1a Activates PIP2_a1a PIP2 PLC_a1a->PIP2_a1a Hydrolyzes IP3_DAG_a1a IP3 & DAG PIP2_a1a->IP3_DAG_a1a Ca_PKC_a1a ↑ [Ca2+], PKC Activation IP3_DAG_a1a->Ca_PKC_a1a Cellular_Response_a1a Cellular Response Ca_PKC_a1a->Cellular_Response_a1a

Serotonin 5-HT2A and Adrenergic α1A Receptor Signaling.

Conclusion

The stereochemistry of N-methylated aporphine alkaloids is not a mere structural nuance but a fundamental determinant of their pharmacological activity. A comprehensive understanding of the three-dimensional structure of these molecules and their stereospecific interactions with biological targets is indispensable for the rational design of novel therapeutics with improved efficacy and reduced side effects. This technical guide provides a foundational resource for researchers in this exciting and rapidly evolving field, offering both the theoretical framework and the practical methodologies necessary to unlock the full therapeutic potential of this important class of natural products.

References

No Direct Evidence Found for (+)-N-Methylcorydine Effects on Nicotinic Acetylcholine Receptors in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no direct research or data were found detailing the effects of (+)-N-Methylcorydine on nicotinic acetylcholine receptors (nAChRs). Similarly, investigations into the parent compound, corydine, and its derivatives yielded no specific information regarding their interaction with this class of receptors.

This absence of information prevents the creation of an in-depth technical guide as requested. The core requirements, including quantitative data presentation, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled due to the lack of publicly available scientific studies on this specific topic.

Research on the pharmacological activity of corydine has primarily focused on other receptor systems. Studies have identified corydine and its related alkaloid, corydaline, as novel agonists for the mu-opioid receptor (MOR).[1][2][3] These compounds have been shown to produce antinociceptive effects and are being explored as potential starting points for the development of new opioid analgesics.[2][3] Additionally, some research indicates that corydaline exhibits antagonist activity at the dopamine D1 receptor.[3]

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that are crucial for various physiological processes, and are targets for a wide range of compounds.[4][5][6] However, the extensive body of research on nAChR pharmacology does not currently include studies on (+)-N-Methylcorydine or corydine.

Therefore, for researchers, scientists, and drug development professionals interested in the potential interaction between (+)-N-Methylcorydine and nicotinic acetylcholine receptors, this represents an unexplored area of research. Any investigation into this topic would be novel and would require foundational experiments to determine binding affinity, functional activity (agonist or antagonist properties), and subtype selectivity. Such studies would likely involve techniques such as radioligand binding assays and two-electrode voltage clamp electrophysiology on various nAChR subtypes expressed in cell lines or oocytes.

References

Whitepaper: In Silico Modeling of (+) N-Methylcorydine Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

**Executive Summary

This technical guide provides a comprehensive overview of a hypothesized in silico investigation into the receptor binding characteristics of (+)-N-Methylcorydine, an aporphine alkaloid with potential therapeutic applications. Due to the limited availability of direct experimental data for this specific compound, this document outlines a robust, standardized in silico workflow designed to predict its binding affinity and interaction mechanisms with high-value neurological targets. The primary targets selected for this hypothetical study are the Dopamine D1 Receptor (D1R) and Acetylcholinesterase (AChE), based on the known activities of structurally related natural products. This guide furnishes detailed, step-by-step protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulations. Furthermore, it presents illustrative, hypothetical binding data in structured tables and visualizes key biological pathways and experimental workflows using Graphviz diagrams, adhering to strict presentation and color-coding standards. This document is intended to serve as a practical guide for researchers, scientists, and drug development professionals engaged in the computational assessment of natural products.

Introduction

(+)-N-Methylcorydine is a member of the aporphine class of alkaloids, a group of natural products known for their diverse pharmacological activities, particularly within the central nervous system. Many alkaloids from this class have been identified as modulators of key neurological receptors, including dopamine receptors and cholinesterases.[1][2] The structural features of (+)-N-Methylcorydine suggest its potential to interact with these targets, making it a compound of interest for conditions such as Parkinson's disease, Alzheimer's disease, and other neurological disorders.

In silico modeling offers a powerful, resource-efficient approach to pre-screen and characterize the interactions between a novel ligand and its putative biological targets before undertaking extensive laboratory validation.[3][4] This guide details a hypothetical in silico study to elucidate the binding mechanics of (+)-N-Methylcorydine with two primary targets:

  • Dopamine D1 Receptor (D1R): A G-protein coupled receptor (GPCR) crucial for motor control, cognition, and reward pathways.[5][6] Modulating D1R is a key strategy in treating neurological and psychiatric conditions.

  • Acetylcholinesterase (AChE): A critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7] Inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease.[8]

This document serves as a blueprint for conducting such an investigation, from initial setup to the interpretation of results.

In Silico Modeling: A Strategic Workflow

The computational investigation is structured around a sequential workflow that progressively refines the understanding of the ligand-receptor interaction. The process begins with the preparation of molecular structures, proceeds to predictive docking, and culminates in a dynamic simulation to assess the stability of the predicted binding pose.

G Figure 1: In Silico Modeling Workflow for (+) N-Methylcorydine cluster_0 Preparation cluster_1 Prediction & Analysis cluster_2 Validation & Refinement cluster_3 Output A Ligand Preparation (this compound) C Molecular Docking (Binding Pose Prediction) A->C B Protein Target Preparation (D1R & AChE) B->C D Analysis of Interactions (H-bonds, Hydrophobic, etc.) C->D E Molecular Dynamics (MD) Simulation (Stability Assessment) D->E F Binding Free Energy Calculation (MM/PBSA or MM/GBSA) E->F H Structural Interaction Model E->H G Quantitative Binding Data (Docking Score, ΔGbind) F->G G Figure 2: Dopamine D1 Receptor Signaling Pathway Dopamine Dopamine / Agonist D1R Dopamine D1 Receptor (GPCR) Dopamine->D1R Binds G_protein Gs/Golf G-protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB PKA->CREB Phosphorylates PP1 Protein Phosphatase-1 (PP-1) DARPP32->PP1 Inhibits Gene Gene Expression (Neuronal Plasticity) CREB->Gene Modulates G Figure 3: Mechanism of Acetylcholinesterase Inhibition cluster_normal Normal Function cluster_inhibited Inhibited State ACh Acetylcholine (ACh) AChE1 AChE Active Site ACh->AChE1 Binds Products Choline + Acetate AChE1->Products Hydrolyzes Inhibitor This compound (Inhibitor) AChE2 AChE Active Site Inhibitor->AChE2 Binds & Blocks Blocked Hydrolysis Blocked AChE2->Blocked ACh_acc Increased ACh in Synapse (Enhanced Cholinergic Signaling) Blocked->ACh_acc

References

Preliminary Cytotoxicity Screening of (+)-N-Methylcorydine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available literature does not provide specific quantitative data on the preliminary cytotoxicity screening of (+)-N-Methylcorydine. This guide, therefore, offers a comprehensive framework for conducting such a study, drawing upon established methodologies and general knowledge of cytotoxicity testing and apoptosis signaling pathways.

Introduction

(+)-N-Methylcorydine is a natural alkaloid that, like many similar compounds, holds potential for therapeutic applications. A crucial first step in evaluating its potential as a drug candidate is to assess its cytotoxicity—its ability to kill cells. This technical guide provides a roadmap for researchers, scientists, and drug development professionals on how to approach the preliminary cytotoxicity screening of (+)-N-Methylcorydine. The guide outlines a general experimental workflow, details a common cytotoxicity assay protocol, and illustrates the key signaling pathways that are often investigated to understand the mechanism of cell death.

Hypothetical Experimental Workflow

A preliminary cytotoxicity screening of a novel compound like (+)-N-Methylcorydine typically follows a structured workflow. The primary goal is to determine the concentration-dependent cytotoxic effects on various cancer cell lines and to gain initial insights into the mechanism of action.

Figure 1: Experimental Workflow for Cytotoxicity Screening.

Quantitative Data Presentation

Should experimental data be generated for (+)-N-Methylcorydine, it is crucial to present it in a clear and structured format. The following table is a template for summarizing the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Cell LineTissue of Origin(+)-N-Methylcorydine IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
A549Lung CarcinomaData to be determinedData to be determined
MCF-7Breast AdenocarcinomaData to be determinedData to be determined
HeLaCervical AdenocarcinomaData to be determinedData to be determined
HepG2Hepatocellular CarcinomaData to be determinedData to be determined
HCT116Colon CarcinomaData to be determinedData to be determined

Experimental Protocols

A fundamental aspect of a technical guide is the detailed methodology for key experiments. Below is a generalized protocol for the MTT assay, a widely used colorimetric assay to assess cell viability.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • (+)-N-Methylcorydine stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (+)-N-Methylcorydine in the complete medium. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the concentration of (+)-N-Methylcorydine and fitting the data to a dose-response curve.

Visualization of Signaling Pathways

Understanding the molecular mechanism of cytotoxicity often involves investigating the induction of apoptosis, or programmed cell death. Apoptosis is primarily regulated by two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Intrinsic Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress signals, leading to changes in the mitochondrial membrane and the release of pro-apoptotic factors.

G cluster_0 Mitochondrial-Mediated Apoptosis Stress Cellular Stress (e.g., DNA Damage) Bax Pro-apoptotic (Bax, Bak) Stress->Bax Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: The Intrinsic Apoptosis Signaling Pathway.
Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.

G cluster_1 Death Receptor-Mediated Apoptosis Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC Formation (FADD, pro-Caspase-8) Receptor->DISC Casp8 Caspase-8 (Initiator) DISC->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Bid Bid Casp8->Bid Apoptosis Apoptosis Casp3->Apoptosis tBid tBid Bid->tBid Mito Mitochondrion tBid->Mito Amplification Loop CytC Cytochrome c Mito->CytC

Figure 3: The Extrinsic Apoptosis Signaling Pathway.

Conclusion

This technical guide provides a foundational framework for conducting the preliminary cytotoxicity screening of (+)-N-Methylcorydine. By following the outlined experimental workflow, employing standardized assays such as the MTT assay, and investigating key cell death pathways, researchers can systematically evaluate the cytotoxic potential of this compound. The generation of robust and well-documented data is the first and most critical step in the long and complex process of drug discovery and development. Future studies should aim to populate the data tables presented herein and elucidate the specific molecular mechanisms by which (+)-N-Methylcorydine may exert its cytotoxic effects.

Methodological & Application

Application Notes and Protocols for the Synthesis and Characterization of (+)-N-Methylcorydine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and characterization of (+)-N-Methylcorydine, a derivative of the naturally occurring aporphine alkaloid, corydine. The protocols outlined below are based on established synthetic methodologies for aporphine alkaloids and their N-methylation. While specific experimental data for (+)-N-Methylcorydine is limited in publicly available literature, this guide offers a robust framework for its preparation and analysis in a research setting.

Introduction

(+)-N-Methylcorydine is the N-methylated quaternary ammonium salt of (+)-corydine. Aporphine alkaloids, including corydine, are known for their diverse pharmacological activities. N-methylation is a common structural modification in drug development that can alter a compound's pharmacokinetic and pharmacodynamic properties, such as solubility, cell permeability, and receptor affinity. The synthesis and subsequent biological evaluation of (+)-N-Methylcorydine are therefore of significant interest for exploring its potential as a therapeutic agent.

Synthesis of (+)-N-Methylcorydine

Proposed Synthetic Pathway

The proposed synthesis involves the direct N-methylation of (+)-corydine using a methylating agent such as methyl iodide. This is a standard and efficient method for the quaternization of tertiary amines.

Synthesis_Pathway Corydine (+)-Corydine Reagents Methyl Iodide (CH3I) Acetone Corydine->Reagents N_Methylcorydine (+)-N-Methylcorydine Reagents->N_Methylcorydine caption Proposed N-methylation of (+)-Corydine.

Caption: Proposed N-methylation of (+)-Corydine.

Experimental Protocol: N-methylation of (+)-Corydine

This protocol describes the N-methylation of (+)-corydine to yield (+)-N-Methylcorydine iodide.

Materials:

  • (+)-Corydine

  • Methyl Iodide (CH₃I)

  • Acetone (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (+)-corydine (1.0 eq) in anhydrous acetone under an inert atmosphere.

  • Addition of Methylating Agent: To the stirred solution, add an excess of methyl iodide (3.0-5.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The quaternary ammonium salt product is typically more polar and will have a lower Rf value.

  • Product Precipitation: Upon completion of the reaction, the quaternary salt, (+)-N-Methylcorydine iodide, may precipitate out of the acetone solution. If precipitation is not complete, the volume of acetone can be reduced under vacuum, and anhydrous diethyl ether can be added to induce precipitation.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified (+)-N-Methylcorydine iodide under vacuum to obtain the final product as a solid.

Table 1: Reagents and Reaction Conditions for N-methylation

Reagent/ParameterQuantity/ValueNotes
(+)-Corydine1.0 equivalentStarting material
Methyl Iodide3.0 - 5.0 equivalentsMethylating agent
SolventAnhydrous AcetoneEnsure dryness to prevent side reactions
TemperatureRoom TemperatureMild reaction conditions
Reaction Time24 - 48 hoursMonitor by TLC
AtmosphereInert (N₂ or Ar)To prevent moisture contamination

Characterization of (+)-N-Methylcorydine

Thorough characterization is essential to confirm the identity and purity of the synthesized (+)-N-Methylcorydine. The following are the expected analytical data.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for (+)-N-Methylcorydine Iodide

TechniqueExpected Data
¹H NMR Shifts for aromatic protons, methoxy groups, the N-methyl group (as a singlet), and the aliphatic protons of the aporphine core. The N-methyl signal is expected to be deshielded compared to the N-methyl group of corydine.
¹³C NMR Resonances for all carbon atoms, including the quaternary carbons of the aromatic rings, methoxy carbons, the N-methyl carbon, and the aliphatic carbons.
Mass Spec (HRMS) The calculated exact mass of the (+)-N-Methylcorydine cation (C₂₁H₂₆NO₄⁺) should be observed.
FTIR (cm⁻¹) Characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching, C=C aromatic stretching, and C-O stretching of the methoxy groups.
Physicochemical Properties

Table 3: Expected Physicochemical Properties of (+)-N-Methylcorydine Iodide

PropertyExpected Value
Appearance White to off-white solid
Melting Point To be determined experimentally
Solubility Soluble in polar solvents like methanol and water; sparingly soluble in less polar organic solvents.
Optical Rotation A positive value is expected, to be determined experimentally using a polarimeter.

Biological Activity and Signaling Pathways

The biological activity of (+)-N-Methylcorydine has not been extensively reported. However, based on the known activity of its parent compound, (+)-corydine, and other N-methylated alkaloids, potential areas of investigation are warranted. (+)-Corydine has been reported to have various biological activities, and N-methylation can modulate these activities.[1] For instance, N-methylation of some alkaloids has been shown to enhance their activity at certain receptors.[1]

Postulated Signaling Pathway Involvement

Given the diverse bioactivities of aporphine alkaloids, (+)-N-Methylcorydine could potentially interact with various signaling pathways. A plausible hypothesis is its interaction with G-protein coupled receptors (GPCRs), which are common targets for alkaloids.

Signaling_Pathway cluster_membrane Cell Membrane NMC (+)-N-Methylcorydine GPCR GPCR NMC->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Modulation of caption Postulated GPCR signaling pathway.

Caption: Postulated GPCR signaling pathway.

Experimental Workflow Overview

The overall process from synthesis to characterization and biological evaluation is summarized in the following workflow diagram.

Experimental_Workflow Start Start: (+)-Corydine Synthesis N-methylation (Methyl Iodide, Acetone) Start->Synthesis Purification Purification (Precipitation/Filtration) Synthesis->Purification Characterization Characterization (NMR, MS, FTIR, etc.) Purification->Characterization Biological_Assay Biological Activity Screening (e.g., Receptor Binding Assays) Characterization->Biological_Assay End End: Data Analysis & Conclusion Biological_Assay->End caption Overall experimental workflow.

References

Chiral Synthesis of (+)-N-Methylcorydine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the chiral synthesis of (+)-N-Methylcorydine, a member of the aporphine class of alkaloids.

(+)-N-Methylcorydine and its parent compound, corydine, are of significant interest due to their potential pharmacological activities. The development of a stereoselective synthetic route is crucial for the preparation of enantiomerically pure material for further investigation. This application note outlines a robust strategy for the asymmetric synthesis of (+)-N-Methylcorydine, based on established methodologies for related aporphine alkaloids.

Synthetic Strategy Overview

The proposed enantioselective synthesis of (+)-N-Methylcorydine leverages a well-established approach involving the use of a chiral auxiliary to control the stereochemistry of the key carbon-carbon bond formation. The core of the strategy involves the following key transformations:

  • Preparation of a Chiral Tetrahydroisoquinoline Intermediate: This is achieved through the alkylation of a tetrahydroisoquinoline precursor bearing a removable chiral auxiliary. The Meyers asymmetric synthesis of aporphine alkaloids, which employs a chiral formamidine auxiliary, provides a reliable method for this transformation.

  • Bischler-Napieralski Cyclization: This intramolecular cyclization reaction is a cornerstone in the synthesis of isoquinoline alkaloids. It is employed to construct the foundational isoquinoline ring system of the target molecule.

  • Aporphine Ring Formation: A key step to form the characteristic tetracyclic core of aporphine alkaloids. This is typically achieved through an intramolecular cyclization, often mediated by oxidative coupling or other cyclization strategies.

  • Final Functional Group Manipulations: This includes the crucial N-methylation step to yield the final product, (+)-N-Methylcorydine.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Synthesis of Chiral Intermediate cluster_1 Core Structure Formation cluster_2 Final Steps start Substituted Tetrahydroisoquinoline aux Attachment of Chiral Auxiliary start->aux alkylation Diastereoselective Alkylation aux->alkylation removal Removal of Chiral Auxiliary alkylation->removal bischler Bischler-Napieralski Cyclization removal->bischler aporphine Aporphine Ring Formation bischler->aporphine methylation N-Methylation aporphine->methylation product (+)-N-Methylcorydine methylation->product

Figure 1: General workflow for the chiral synthesis of (+)-N-Methylcorydine.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally related aporphine alkaloids, such as (+)-glaucine, and are proposed for the synthesis of (+)-N-Methylcorydine.

Protocol 1: Synthesis of the Chiral Tetrahydroisoquinoline Intermediate

This protocol is based on the Meyers chiral auxiliary method.

1.1. Attachment of the Chiral Formamidine Auxiliary:

  • Materials: Substituted 1,2,3,4-tetrahydroisoquinoline, chiral formamidine (e.g., (S)-N,N-Dimethyl-N′-(1-tert-butoxy-3-methyl-2-butyl)formamidine), toluene.

  • Procedure:

    • To a solution of the substituted tetrahydroisoquinoline (1.0 eq) in dry toluene (0.5 M), add the chiral formamidine (1.1 eq).

    • Heat the mixture to reflux with azeotropic removal of water for 12-18 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude product is typically used in the next step without further purification.

1.2. Diastereoselective Alkylation:

  • Materials: Chiral formamidine-tetrahydroisoquinoline adduct, sec-Butyllithium (s-BuLi), substituted benzyl bromide, dry tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the crude adduct from the previous step in dry THF (0.2 M) and cool to -78 °C under an argon atmosphere.

    • Slowly add s-BuLi (1.2 eq) and stir the resulting deep red solution at -78 °C for 1 hour.

    • Add a solution of the appropriately substituted benzyl bromide (1.2 eq) in dry THF and continue stirring at -78 °C for 4-6 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

1.3. Removal of the Chiral Auxiliary:

  • Materials: Alkylated tetrahydroisoquinoline, hydrazine, ethanol.

  • Procedure:

    • Dissolve the purified product from the alkylation step in ethanol (0.2 M).

    • Add hydrazine hydrate (10 eq) and heat the mixture to reflux for 12 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the chiral 1-benzyl-tetrahydroisoquinoline.

Protocol 2: Bischler-Napieralski Cyclization
  • Materials: Chiral 1-benzyl-tetrahydroisoquinoline, phosphorus oxychloride (POCl₃), dry acetonitrile.

  • Procedure:

    • Dissolve the chiral 1-benzyl-tetrahydroisoquinoline (1.0 eq) in dry acetonitrile (0.1 M).

    • Cool the solution to 0 °C and slowly add phosphorus oxychloride (3.0 eq).

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • Cool the mixture to 0 °C and carefully quench by the slow addition of ice.

    • Make the solution basic (pH > 10) with concentrated ammonium hydroxide.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude dihydroisoquinoline, which is often used directly in the next step.

Protocol 3: Aporphine Ring Formation (Phenolic Oxidative Coupling)
  • Materials: Dihydroisoquinoline intermediate, oxidizing agent (e.g., potassium ferricyanide), potassium carbonate, chloroform, water.

  • Procedure:

    • Dissolve the crude dihydroisoquinoline in a two-phase system of chloroform and water (1:1).

    • Add potassium carbonate (5.0 eq) to the mixture.

    • While stirring vigorously, add a solution of potassium ferricyanide (2.5 eq) in water dropwise over 1 hour.

    • Continue stirring at room temperature for 12-24 hours.

    • Separate the organic layer and extract the aqueous layer with chloroform (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to yield the aporphine core.

Protocol 4: N-Methylation
  • Materials: Aporphine intermediate, formaldehyde (37% aqueous solution), sodium borohydride, methanol.

  • Procedure:

    • Dissolve the aporphine intermediate (1.0 eq) in methanol (0.1 M).

    • Add aqueous formaldehyde solution (5.0 eq).

    • Cool the mixture to 0 °C and add sodium borohydride (3.0 eq) portion-wise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction by the addition of water.

    • Extract the mixture with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford (+)-N-Methylcorydine.

Data Presentation

The following table summarizes the expected yields and diastereomeric/enantiomeric excess for the key steps in the synthesis of (+)-N-Methylcorydine, based on literature values for analogous transformations.

StepTransformationExpected Yield (%)Expected d.e. / e.e. (%)
1.2Diastereoselective Alkylation75 - 85>95 (d.e.)
1.3Chiral Auxiliary Removal80 - 90>95 (e.e.)
2Bischler-Napieralski Cyclization60 - 70>95 (e.e.)
3Aporphine Ring Formation30 - 40>95 (e.e.)
4N-Methylation85 - 95>95 (e.e.)

Signaling Pathways and Logical Relationships

The stereochemical outcome of the synthesis is determined in the diastereoselective alkylation step, where the chiral auxiliary directs the approach of the electrophile. This relationship is illustrated below.

G cluster_key Stereocontrol Logic chiral_aux Chiral Auxiliary enolate Planar Enolate Intermediate chiral_aux->enolate Forms transition_state Diastereomeric Transition States enolate->transition_state Reacts with electrophile Electrophile (Benzyl Bromide) electrophile->transition_state product Major Diastereomer transition_state->product Lower Energy minor_product Minor Diastereomer transition_state->minor_product Higher Energy

Figure 2: Logical diagram illustrating the principle of stereocontrol by the chiral auxiliary.

This detailed guide provides a comprehensive framework for the successful chiral synthesis of (+)-N-Methylcorydine. Researchers are encouraged to consult the primary literature for further details and to optimize the reaction conditions for their specific experimental setup.

Application Notes and Protocols for HPLC Separation of Corydine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corydine is a prominent isoquinoline alkaloid found in various species of the Corydalis genus, a plant with a long history of use in traditional medicine for its analgesic and anti-inflammatory properties. Accurate and reliable separation and quantification of corydine and its related alkaloids are crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

These application notes provide detailed protocols for the separation and quantification of corydine and other related alkaloids from Corydalis species using HPLC and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies are designed to be robust and reproducible for research and quality control applications.

Experimental Workflows

General Workflow for HPLC Analysis of Corydine Alkaloids

HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material (e.g., Corydalis tuber) extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction purification Alkaloid Purification (Acid-Base Partitioning or SPE) extraction->purification final_sample Final Sample in Mobile Phase purification->final_sample hplc HPLC System final_sample->hplc Injection column Reversed-Phase C18 Column separation Gradient Elution detection DAD or MS Detector chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Report Generation quantification->report

Caption: A generalized workflow for the HPLC analysis of corydine alkaloids, from sample preparation to data analysis.

I. HPLC-DAD Method for Simultaneous Determination of Multiple Corydalis Alkaloids

This protocol is adapted for the quality control of Corydalis species and allows for the simultaneous determination of several key alkaloids, including aporphines like isocorydine and protoberberines such as corydaline.

Experimental Protocol

1. Sample Preparation (Total Alkaloid Extraction)

  • Extraction:

    • Weigh 1.0 g of powdered Corydalis rhizome into a flask.

    • Add 50 mL of 70% methanol.

    • Perform ultrasonication for 30 minutes.

    • Filter the extract and collect the supernatant.[1]

  • Purification (Acid-Base Partitioning):

    • Evaporate the methanol from the supernatant under reduced pressure.

    • Suspend the residue in 20 mL of 0.01 M hydrochloric acid and filter.

    • Adjust the pH of the filtrate to 12 with 1 M NaOH.

    • Extract the alkaloids with three 20 mL portions of ethyl acetate.

    • Combine the ethyl acetate fractions and evaporate to dryness.

    • Dissolve the residue in a known volume of methanol for HPLC analysis.

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Extend-C18 (4.6 mm × 150 mm, 5 µm) or equivalent.[2]

  • Mobile Phase:

    • A: 10 mM ammonium acetate with 0.2% triethylamine, pH adjusted to 5.0.[3][4]

    • B: Acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0 - 22 17 - 22
    22 - 30 22 - 30
    30 - 50 30 - 50
    50 - 75 50 - 80

    This is an example gradient and may need optimization.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following table summarizes typical validation parameters for the HPLC-DAD method for the analysis of Corydalis alkaloids.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Protopine0.1 - 1.0> 0.9990.0100.04095.5 - 101.5
Palmatine0.1 - 1.0> 0.999--95.5 - 101.5
Berberine0.1 - 1.0> 0.999--95.5 - 101.5
Dehydrocorydaline0.1 - 1.0> 0.999--95.5 - 101.5
Tetrahydropalmatine0.1 - 1.0> 0.9930.013-95.5 - 101.5
Corydaline0.1 - 1.0> 0.999--95.5 - 101.5
Isocorydine-----

Note: Data is compiled from multiple sources and specific values may vary based on the exact experimental conditions.[2][5]

II. UPLC-MS/MS Method for High-Sensitivity Analysis in Biological Matrices

This protocol is designed for the sensitive quantification of corydine and other alkaloids in plasma samples, making it suitable for pharmacokinetic studies.

Experimental Protocol

1. Sample Preparation (Plasma)

  • Protein Precipitation:

    • To 100 µL of mouse plasma, add 300 µL of acetonitrile containing the internal standard (e.g., palmatine).

    • Vortex for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Centrifuge again and inject the supernatant into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ZORBAX Eclipse XDB-C18 (2.1 mm × 100 mm, 3.5 µm).[6]

  • Mobile Phase:

    • A: 0.1% formic acid in water.[6]

    • B: Acetonitrile.[6]

  • Gradient Elution:

    Time (min) % B
    0 - 2.5 20 - 26
    2.5 - 5.0 26 - 40
    5.0 - 5.4 40 - 80
    5.4 - 5.9 80
    6.0 - 7.5 20

    This is an example gradient and may need optimization.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 35°C.[6]

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z)
      Corydaline 370.2 192.1
      Tetrahydropalmatine 356.2 192.1
      Isocorydine 342.2 327.1
      Palmatine (IS) 352.2 336.1

      Note: MRM transitions should be optimized for the specific instrument used.

Quantitative Data Summary for UPLC-MS/MS
AnalyteLLOQ (ng/mL)Recovery (%)Matrix Effect (%)
Corydaline≤ 0.67> 71.4096.4 - 114.3
Tetrahydropalmatine≤ 0.67> 71.4096.4 - 114.3
Tetrahydroberberine≤ 0.67> 71.4096.4 - 114.3
Coptisine≤ 0.67> 71.4096.4 - 114.3
Dehydrocorydaline≤ 0.67> 71.4096.4 - 114.3

Data is based on a pharmacokinetic study of Corydalis yanhusuo extract in mice.[6]

Method Development and Optimization Considerations

The separation of basic compounds like corydine alkaloids on reversed-phase columns can be challenging due to potential peak tailing. The following diagram illustrates the logical relationship for optimizing the mobile phase.

Mobile Phase Optimization Logic

Mobile Phase Optimization cluster_params Optimization Parameters cluster_outcomes Expected Outcomes start Initial Separation Issues (e.g., Poor Resolution, Peak Tailing) ph_adjust Adjust Mobile Phase pH start->ph_adjust organic_mod Change Organic Modifier (Acetonitrile vs. Methanol) start->organic_mod additive Add Mobile Phase Additive (e.g., Triethylamine, Formic Acid) start->additive ph_outcome Improved Peak Shape & Selectivity (pH affects ionization) ph_adjust->ph_outcome organic_outcome Altered Retention Times & Resolution organic_mod->organic_outcome additive_outcome Reduced Peak Tailing (Masks residual silanols) additive->additive_outcome end_node Optimized Separation ph_outcome->end_node organic_outcome->end_node additive_outcome->end_node

Caption: A decision-making diagram for optimizing mobile phase conditions in the HPLC separation of alkaloids.

  • pH of the Mobile Phase: The pH is a critical factor as it influences the ionization state of the alkaloids. For basic compounds like corydine, a slightly acidic to neutral pH (e.g., 3-6) can improve peak shape and retention.[7]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile often provides better peak shapes and lower backpressure.

  • Additives: Triethylamine can be added to the mobile phase to reduce peak tailing by masking the interaction of basic analytes with residual acidic silanol groups on the silica-based column packing.[8] Formic acid is commonly used in LC-MS applications as it is volatile and improves ionization efficiency.

Conclusion

The provided HPLC and UPLC-MS/MS methods offer robust and reliable approaches for the separation and quantification of corydine and related alkaloids. The choice of method will depend on the specific application, with HPLC-DAD being suitable for routine quality control and UPLC-MS/MS providing the high sensitivity required for analyses in biological matrices. Proper method development and optimization, particularly of the mobile phase composition, are key to achieving optimal separation performance.

References

Application Notes and Protocols for Measuring Acetylcholinesterase (AChE) Inhibition by (+) N-Methylcorydine using Ellman's Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve impulse. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[1] (+) N-Methylcorydine, an isoquinoline alkaloid found in plants of the Corydalis genus, is a potential candidate for AChE inhibition. Several other alkaloids from Corydalis species have demonstrated significant AChE inhibitory activity.[2][3][4][5]

This document provides detailed application notes and protocols for measuring the in vitro inhibition of AChE by this compound using the well-established Ellman's method. This colorimetric assay is a rapid, simple, and widely used technique for screening and characterizing AChE inhibitors.[6][7]

Principle of the Method

Ellman's method quantifies the activity of AChE by measuring the formation of a yellow-colored product. The assay involves the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow anion, 5-thio-2-nitrobenzoate (TNB), which can be detected spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases, allowing for the quantification of the inhibitor's potency.[6]

Materials and Reagents

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • This compound (or a solution of the test compound)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Positive control inhibitor (e.g., Donepezil, Galantamine)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Experimental Protocols

Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • AChE Solution (0.22 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well will be lower.

  • ATChI Solution (15 mM): Dissolve acetylthiocholine iodide in deionized water.

  • DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer.

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilutions should be made in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.

  • Positive Control Stock Solution: Prepare a stock solution of a known AChE inhibitor (e.g., Donepezil) in DMSO.

AChE Inhibition Assay (96-Well Plate Format)
  • Add 125 µL of 3 mM DTNB solution to each well of a 96-well microplate.

  • Add 25 µL of the this compound solution at various concentrations to the sample wells.

  • For the control wells (100% enzyme activity), add 25 µL of phosphate buffer (containing the same percentage of DMSO as the sample wells).

  • For the blank wells, add 50 µL of phosphate buffer instead of the enzyme and inhibitor solutions.

  • Add 25 µL of 15 mM ATChI solution to all wells.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution to all wells except the blank.

  • Immediately start monitoring the change in absorbance at 412 nm using a microplate reader. Readings should be taken every minute for a duration of 10-20 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [(V_control - V_sample) / V_control] x 100

    Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_sample is the rate of reaction in the presence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, by non-linear regression analysis of the dose-response curve.

Data Presentation

Quantitative data should be summarized in a clear and structured table. Below is an example table showcasing the AChE inhibitory activity of various isoquinoline alkaloids from Corydalis species, which can be used as a reference for presenting the results for this compound.

CompoundPlant SourceIC50 (µM) for AChEType of InhibitionReference
BerberineCorydalis yanhusuo0.47 ± 0.01Not specified[2]
PalmatineCorydalis yanhusuo0.74 ± 0.06Not specified[2]
DehydrocorydalineCorydalis yanhusuo0.62 ± 0.05Not specified[2]
(+)-CanadineCorydalis cava12.4 ± 0.9Not specified[3]
Alkaloid 5Corydalis racemosa18.8Not specified[4][8]
Alkaloid 6Corydalis racemosa10.2Not specified[4][8]
This compound Corydalis sp. To be determined To be determined This study

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Action and Inhibition

AChE_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Products Choline + Acetate AChE->Products Signal Signal Transduction Receptor->Signal Inhibitor This compound Inhibitor->AChE Inhibition

Caption: Mechanism of AChE action and its inhibition.

Experimental Workflow for AChE Inhibition Assay

experimental_workflow prep Prepare Reagents (Buffer, AChE, ATChI, DTNB, Inhibitor) plate Add Reagents to 96-well Plate (DTNB, Inhibitor/Buffer, ATChI) prep->plate start Initiate Reaction (Add AChE) plate->start read Measure Absorbance at 412 nm (Kinetic Reading) start->read calc Calculate Rate of Reaction and % Inhibition read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the AChE inhibition assay.

Logical Relationship of a Competitive Inhibitor with AChE

logical_relationship cluster_enzyme AChE Active Site Enzyme AChE Product Product Formation Enzyme->Product Catalyzes NoProduct No Product Formation Enzyme->NoProduct Inhibited Substrate Acetylthiocholine (Substrate) Substrate->Enzyme Binds Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Competes & Binds

Caption: Competitive inhibition of AChE.

References

Animal Models for In Vivo Testing of (+) N-Methylcorydine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vivo studies, detailed experimental protocols, or quantitative data for (+) N-Methylcorydine. The following application notes and protocols are based on general principles of in vivo testing for novel compounds and publicly available information on the broader class of Corydalis alkaloids. Researchers should use this information as a general framework and adapt it based on their own preliminary in vitro data and specific research questions.

Introduction

This compound is a member of the isoquinoline alkaloid family, compounds that are known for a wide range of biological activities.[1][2][3] While in vitro studies can provide initial insights into the bioactivity of such compounds, in vivo animal models are indispensable for evaluating their efficacy, pharmacokinetics (PK), and safety profiles in a whole-organism context.[4][5][6] This document provides a generalized guide for researchers, scientists, and drug development professionals on designing and conducting in vivo studies for compounds like this compound, with a focus on rodent models.

Animal Models

The choice of animal model is a critical step in preclinical research. For initial in vivo studies of novel alkaloids like this compound, rodent models are commonly used due to their well-characterized genetics, ease of handling, and relatively low cost.

  • Mice: Strains such as C57BL/6, BALB/c, and CD-1 are frequently used for toxicity, efficacy, and pharmacokinetic studies.[7]

  • Rats: Sprague-Dawley and Wistar rats are often employed for toxicological and pharmacokinetic evaluations.

The selection of a specific strain should be guided by the therapeutic target and the type of study being conducted.

Experimental Protocols

The following are generalized protocols for key in vivo experiments. It is crucial to develop a detailed study protocol that is approved by the Institutional Animal Care and Use Committee (IACUC) before initiating any animal experiments.

Acute Oral Toxicity Study (LD50 Estimation)

This study aims to determine the median lethal dose (LD50) of a substance after a single oral administration. The data is essential for classifying the substance's toxicity and for selecting doses for subsequent studies. A study on methanol and chloroform extracts of Corydalis chaerophylla reported LD50 values in mice, providing a reference for the potential toxicity of related alkaloids.[8]

Experimental Workflow:

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Definitive LD50 Determination A Acclimatize Animals (e.g., Mice) B Administer Wide Range of Doses (e.g., 10, 100, 1000 mg/kg) A->B C Observe for 24 hours B->C D Record Morbidity and Mortality C->D E Select Narrower Dose Range Based on Phase 1 D->E Inform Dose Selection F Administer Doses to Groups of Animals (n=5-10/group) E->F G Observe for 14 Days F->G H Record Clinical Signs, Body Weight, Morbidity, and Mortality G->H I Perform Necropsy and Histopathology H->I

Figure 1: General workflow for an acute oral toxicity study.

Protocol:

  • Animals: Use healthy, young adult mice (e.g., Swiss albino), weighing 20-25g. House the animals in standard conditions with free access to food and water.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., distilled water, saline with 0.5% Tween 80). The concentration should be such that the required dose can be administered in a volume of 10 ml/kg body weight.

  • Administration: Administer the test substance as a single oral dose using a gavage needle.

  • Observation: Observe animals continuously for the first 4 hours after dosing and then periodically for 14 days. Record any signs of toxicity, such as changes in skin, fur, eyes, and behavior.

  • Data Collection: Record mortality, body weight changes, and any clinical signs of toxicity.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is vital for determining dosing regimens for efficacy studies.

Experimental Workflow:

G A Administer this compound (IV and PO routes) B Collect Blood Samples at Predetermined Time Points A->B C Process Blood to Obtain Plasma B->C D Analyze Plasma Samples (e.g., LC-MS/MS) C->D E Determine Plasma Concentration-Time Profile D->E F Calculate Pharmacokinetic Parameters E->F

Figure 2: A simplified workflow for a pharmacokinetic study.

Protocol:

  • Animals: Use cannulated rats (e.g., Sprague-Dawley) to facilitate serial blood sampling.

  • Dose Administration:

    • Intravenous (IV): Administer a single bolus dose via the tail vein to determine clearance and volume of distribution.

    • Oral (PO): Administer a single oral dose to determine bioavailability.

  • Blood Sampling: Collect blood samples (approx. 0.2 ml) at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Sample Analysis: Centrifuge the blood samples to separate plasma. Analyze the plasma concentrations of this compound using a validated analytical method like LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables to allow for easy comparison and interpretation.

Table 1: Hypothetical Acute Oral Toxicity Data for a Corydalis Alkaloid in Mice

Dose (mg/kg)Number of AnimalsMortality (%)Clinical Signs Observed
100100No observable signs
5001020Lethargy, piloerection
10001050Ataxia, tremors, lethargy
20001090Severe ataxia, convulsions

Table 2: Hypothetical Pharmacokinetic Parameters of a Corydalis Alkaloid in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500350
Tmax (h) 0.081.0
AUC (ng*h/mL) 25001800
t1/2 (h) 2.53.0
Bioavailability (%) -72

Signaling Pathways

While specific signaling pathways for this compound are not well-documented, other Corydalis alkaloids have been shown to interact with various cellular targets. For example, some alkaloids from Corydalis chaerophylla have been shown to modulate the expression of LDL-R and PCSK9 in vitro, suggesting a potential role in cholesterol metabolism.[1][9] In vivo studies are necessary to validate these findings.

Hypothetical Signaling Pathway for a Corydalis Alkaloid:

G cluster_0 Hepatocyte A This compound B Target Protein (e.g., PCSK9 synthesis) A->B Inhibits C PCSK9 Secretion B->C Leads to E LDLR Degradation B->E Reduces D LDL Receptor (LDLR) C->D Targets D->E Undergoes F Increased LDLR at Cell Surface E->F Leads to G Increased LDL-C Uptake F->G

Figure 3: A hypothetical signaling pathway illustrating the potential mechanism of a Corydalis alkaloid in modulating cholesterol metabolism.

Conclusion

The provided application notes and protocols offer a general framework for the in vivo evaluation of this compound and other novel Corydalis alkaloids. Due to the lack of specific data for the target compound, it is imperative that researchers conduct preliminary dose-range finding and toxicity studies to establish a safe and effective dose range before proceeding to more complex efficacy and mechanistic studies. All animal experiments must be conducted ethically and in accordance with institutional and national guidelines.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of (+) N-Methylcorydine in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive framework for evaluating the neuroprotective potential of (+) N-Methylcorydine using established in vitro cell culture models. The methodologies detailed herein are designed to assess the compound's efficacy in mitigating neuronal damage induced by common pathological insults, such as excitotoxicity and mitochondrial dysfunction, which are hallmarks of various neurodegenerative diseases.

Application Note 1: Assessing Neuroprotection Against Glutamate-Induced Excitotoxicity

Principle:

Glutamate-induced excitotoxicity is a primary mechanism of neuronal injury in ischemic stroke and chronic neurodegenerative diseases.[1] This process is characterized by excessive activation of glutamate receptors (e.g., NMDA receptors), leading to a massive influx of calcium ions, mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death.[1][2] This assay evaluates the capacity of this compound to protect neurons from glutamate-induced damage. The primary endpoints for assessing neuroprotection include cell viability, apoptosis, and the modulation of key signaling pathways.

Model Systems:

  • Primary Cortical Neurons: Derived from embryonic rodents, these cells provide a physiologically relevant model but are more complex to maintain.[3]

  • SH-SY5Y Human Neuroblastoma Cells: A widely used and robust cell line that can be differentiated into a more mature neuronal phenotype, offering a reliable and reproducible model system.[4][5]

  • Human iPSC-derived Neurons: Offer a highly relevant human model for studying neuroprotection and disease mechanisms.[6][7]

Application Note 2: Evaluating Neuroprotection in an MPP+ Model of Parkinson's Disease

Principle:

The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease (PD).[8] MPP+ acts by inhibiting Complex I of the mitochondrial electron transport chain, which leads to ATP depletion, increased production of reactive oxygen species (ROS), and activation of apoptotic pathways.[4] This application note describes the use of an MPP+-induced neurotoxicity model to determine if this compound can rescue dopaminergic neurons.

Model Systems:

  • Differentiated SH-SY5Y Cells: When differentiated, these cells exhibit a catecholaminergic phenotype, including the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, making them a suitable model for studying dopaminergic neurodegeneration.[4]

  • Primary Mesencephalic Neurons: These cultures contain dopaminergic neurons and provide a high-fidelity in vitro model of the nigrostriatal system.[8][9]

Experimental Protocols

Protocol 1: Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons

1. Materials and Reagents:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound

  • L-Glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies)

2. Procedure:

  • Cell Culture: Plate primary cortical neurons (7-9 days in vitro) on poly-D-lysine coated 96-well plates for viability assays or larger plates for protein analysis.[3]

  • Compound Treatment: Pre-treat the neurons with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.

  • Induction of Excitotoxicity: Add glutamate to a final concentration of 50-200 µM (concentration to be optimized for the specific cell type) for 24 hours.[3][7] Include a vehicle control group (no glutamate) and a glutamate-only group.

  • Assessment of Neuroprotection:

    • Cell Viability (MTT Assay): Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.

    • Cell Death (LDH Assay): Measure the release of LDH into the culture medium according to the manufacturer's protocol. This indicates loss of membrane integrity.[10]

    • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, cleaved Caspase-3) and key signaling molecules in the PI3K/Akt or ERK pathways.

Protocol 2: MPP+-Induced Neurotoxicity Assay in Differentiated SH-SY5Y Cells

1. Materials and Reagents:

  • SH-SY5Y cells

  • DMEM/F12 medium with fetal bovine serum (FBS) and penicillin/streptomycin

  • Retinoic Acid (RA) for differentiation

  • MPP+ iodide

  • Antibodies: anti-Tyrosine Hydroxylase (TH), anti-β-actin

  • DCFDA dye for ROS measurement

  • JC-1 dye for mitochondrial membrane potential

  • Reagents for immunocytochemistry and Western blotting

2. Procedure:

  • Cell Differentiation: Plate SH-SY5Y cells and induce differentiation by treating with 10 µM retinoic acid for 7-10 days. This enhances their neuronal and dopaminergic characteristics.[4]

  • Compound Treatment: Pre-treat the differentiated cells with various concentrations of this compound for 2 hours.

  • Induction of Neurotoxicity: Expose the cells to MPP+ (e.g., 1-3 mM, concentration to be optimized) for 24 hours.[4]

  • Assessment of Neuroprotection:

    • Dopaminergic Neuron Survival (Immunocytochemistry): Fix the cells and perform immunofluorescence staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.[8] Quantify the number of TH-positive cells.

    • Reactive Oxygen Species (ROS) Measurement: Load cells with DCFDA dye and measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

    • Mitochondrial Membrane Potential (JC-1 Assay): Use the JC-1 dye, which forms red aggregates in healthy mitochondria and exists as green monomers in the cytoplasm of cells with depolarized mitochondria. Measure the ratio of red to green fluorescence.

    • Western Blot Analysis: Analyze the expression of TH protein and markers of apoptosis.

Data Presentation

Table 1: Neuroprotective Effect of this compound on Cell Viability in Glutamate-Treated Primary Cortical Neurons

Treatment GroupConcentration (µM)Cell Viability (% of Control)LDH Release (% of Max)
Vehicle Control-100 ± 5.25 ± 1.1
Glutamate10045 ± 3.8100 ± 6.3
Glutamate + N-Methylcorydine152 ± 4.188 ± 5.9
Glutamate + N-Methylcorydine568 ± 5.565 ± 4.7
Glutamate + N-Methylcorydine1085 ± 6.130 ± 3.2
Glutamate + N-Methylcorydine2592 ± 4.915 ± 2.8

Data are presented as mean ± SEM from three independent experiments.

Table 2: Protective Effect of this compound on Dopaminergic Neuron Survival and Mitochondrial Health in the MPP+ Model

Treatment GroupConcentration (µM)TH-Positive Cells (% of Control)Intracellular ROS (% of MPP+)Mitochondrial Potential (Red/Green Ratio)
Vehicle Control-100 ± 7.115 ± 2.53.5 ± 0.3
MPP+100038 ± 4.2100 ± 8.11.2 ± 0.1
MPP+ + N-Methylcorydine145 ± 3.985 ± 7.21.5 ± 0.2
MPP+ + N-Methylcorydine562 ± 5.860 ± 6.52.1 ± 0.2
MPP+ + N-Methylcorydine1079 ± 6.435 ± 4.12.8 ± 0.3
MPP+ + N-Methylcorydine2588 ± 7.020 ± 3.33.2 ± 0.4

Data are presented as mean ± SEM from three independent experiments.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis CULTURE Cell Culture (e.g., SH-SY5Y or Primary Neurons) PLATE Plate Cells (96-well or 6-well plates) CULTURE->PLATE DIFF Differentiation (if required) (e.g., with Retinoic Acid) PLATE->DIFF PRETREAT Pre-treatment with this compound DIFF->PRETREAT INDUCE Induce Neurotoxicity (Glutamate or MPP+) PRETREAT->INDUCE VIABILITY Cell Viability/Death Assays (MTT, LDH) INDUCE->VIABILITY IMAGING Microscopy & Imaging (Immunocytochemistry) INDUCE->IMAGING BIOCHEM Biochemical Assays (ROS, Mitochondrial Potential) INDUCE->BIOCHEM PROTEIN Protein Analysis (Western Blot) INDUCE->PROTEIN

Caption: General experimental workflow for assessing neuroprotection.

glutamate_pathway GLUT Excess Glutamate NMDA NMDA Receptor GLUT->NMDA Activates CA_INFLUX ↑ Intracellular Ca2+ NMDA->CA_INFLUX MITO Mitochondrial Dysfunction CA_INFLUX->MITO APOPTOSIS Apoptosis Signaling (Caspase Activation) CA_INFLUX->APOPTOSIS ROS ↑ ROS Production MITO->ROS ROS->APOPTOSIS DEATH Neuronal Death APOPTOSIS->DEATH NMC This compound NMC->NMDA Inhibits? NMC->MITO Protects? NMC->ROS Scavenges?

Caption: Potential intervention points for this compound in glutamate excitotoxicity.

mpp_pathway MPP MPP+ COMPLEX1 Mitochondrial Complex I MPP->COMPLEX1 Inhibits ATP ↓ ATP Production COMPLEX1->ATP ROS ↑ ROS Production COMPLEX1->ROS APOPTOSIS Apoptosis Activation (Bax/Bcl-2, Cytochrome c) ATP->APOPTOSIS MMP ↓ Mitochondrial Membrane Potential ROS->MMP MMP->APOPTOSIS DEATH Dopaminergic Neuron Death APOPTOSIS->DEATH NMC This compound NMC->ROS Scavenges? NMC->MMP Stabilizes? pi3k_akt_pathway cluster_downstream Downstream Pro-Survival Effects GF Growth Factors / This compound? RECEPTOR Receptor Tyrosine Kinase GF->RECEPTOR Activates PI3K PI3K RECEPTOR->PI3K AKT Akt/PKB PI3K->AKT CREB CREB Activation (Gene Transcription) AKT->CREB GSK3B GSK3β Inhibition AKT->GSK3B BAD BAD Inhibition AKT->BAD SURVIVAL Neuronal Survival & Protection CREB->SURVIVAL GSK3B->SURVIVAL BAD->SURVIVAL

References

Application Notes and Protocols for the Spectroscopic Analysis of (+) N-Methylcorydine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of the aporphine alkaloid, (+) N-Methylcorydine. Due to the limited availability of a complete public dataset for this compound, representative spectroscopic data for the closely related and structurally similar alkaloid, Corydaline , is presented. The provided protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are broadly applicable to the analysis of aporphine alkaloids.

Spectroscopic Data Presentation

The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for Corydaline. These values can serve as a reference for the characterization of this compound, with expected variations in chemical shifts and mass due to the N-methylation.

Table 1: ¹H NMR Spectral Data of Corydaline

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-16.75s-
H-36.60s-
H-42.50-3.20m-
H-52.50-3.20m-
H-6a3.55m-
H-72.50-3.20m-
H-84.15d15.5
H-83.60d15.5
H-116.85d8.0
H-126.78d8.0
2-OCH₃3.85s-
3-OCH₃3.87s-
9-OCH₃3.88s-
10-OCH₃3.86s-
N-CH₃2.55s-

Solvent: CDCl₃, Frequency: 400 MHz. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectral Data of Corydaline

PositionChemical Shift (δ, ppm)
C-1111.5
C-1a128.9
C-1b127.2
C-2147.8
C-3147.6
C-3a121.8
C-429.2
C-551.4
C-6a60.2
C-729.2
C-7a126.5
C-853.8
C-9149.5
C-10145.2
C-11111.8
C-12123.5
C-12a129.8
2-OCH₃55.9
3-OCH₃55.9
9-OCH₃60.1
10-OCH₃55.9
N-CH₃43.8

Solvent: CDCl₃, Frequency: 100 MHz. Data is representative and may vary slightly based on experimental conditions.

Table 3: Mass Spectrometry Data of Corydaline

Ionm/z (Observed)
[M+H]⁺370.2023
[M+H-CH₃]⁺354.1709
[M+H-CH₂O]⁺339.1811
C₁₂H₁₄O₃N⁺220.0974
C₁₁H₁₂O₂N⁺190.0868

Ionization Mode: Electrospray Ionization (ESI), Positive. The fragmentation pattern is characteristic of tetrahydroprotoberberine-type alkaloids.

Experimental Protocols

The following are detailed protocols for the NMR and MS analysis of aporphine alkaloids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (or related aporphine alkaloid)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD))

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified alkaloid sample.

    • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include:

      • Pulse sequence: zg30

      • Number of scans: 16-64

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-4 seconds

      • Relaxation delay: 1-5 seconds

    • Acquire a ¹³C NMR spectrum. Typical parameters include:

      • Pulse sequence: zgpg30 (proton-decoupled)

      • Number of scans: 1024-4096 (or more, depending on sample concentration)

      • Spectral width: ~240 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds

    • (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the proton signals.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to assign the carbon signals, aided by 2D NMR data if available.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of the alkaloid for structural confirmation.

Materials:

  • This compound sample (or related aporphine alkaloid)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or ammonium hydroxide (for modifying pH)

  • Vials and syringes

  • Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the alkaloid sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the initial mobile phase composition.

    • Filter the working solution through a 0.22 µm syringe filter before injection.

  • LC-MS System Setup and Data Acquisition:

    • Equilibrate the LC system with the initial mobile phase. A typical mobile phase for alkaloid analysis consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set the mass spectrometer to operate in positive ion mode for ESI.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature).

    • Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000).

    • For structural information, perform tandem MS (MS/MS) experiments using collision-induced dissociation (CID) on the protonated molecular ion ([M+H]⁺).

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass of this compound.

    • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can provide structural insights.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_processing Data Processing & Interpretation Sample Purified this compound Dissolution Dissolution in Deuterated Solvent (NMR) or LC-MS Grade Solvent (MS) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR MS Mass Spectrometry (LC-MS, MS/MS) Dissolution->MS NMR_Processing NMR Data Processing (FT, Phasing, Calibration) NMR->NMR_Processing MS_Processing MS Data Processing (Peak Picking, Mass Assignment) MS->MS_Processing Structure_Elucidation Structure Elucidation & Confirmation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Signaling Pathway

This compound is a derivative of corydine, which has been identified as a G protein-biased agonist at the µ-opioid receptor. This means it preferentially activates the G protein signaling pathway over the β-arrestin pathway, a characteristic that is of significant interest in the development of safer analgesics. The diagram below illustrates this biased signaling.

Mu_Opioid_Receptor_Signaling cluster_receptor Cell Membrane cluster_g_protein G Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) MOR µ-Opioid Receptor (MOR) G_Protein Gi/o Protein Activation MOR->G_Protein  Preferred Pathway GRK GRK Phosphorylation MOR->GRK  Weakly Activated Agonist This compound (Agonist) Agonist->MOR AC_inhibition Adenylyl Cyclase Inhibition G_Protein->AC_inhibition Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesic Effects cAMP_decrease->Analgesia Ion_Channel->Analgesia Arrestin β-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization Side_Effects Side Effects (e.g., Respiratory Depression) Internalization->Side_Effects

Caption: Biased Agonism at the µ-Opioid Receptor.

Application Notes and Protocols for Pharmacokinetic Studies of (+)-N-Methylcorydine and Related Aporphine Alkaloids in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific pharmacokinetic studies for (+)-N-Methylcorydine in rodents were identified in the available literature. The following data, protocols, and diagrams are based on studies of structurally related aporphine alkaloids, namely corydaline, laurolitsine, and an 8-acetamino-isocorydine derivative. These notes should therefore be considered as a guide for designing and interpreting pharmacokinetic studies of (+)-N-Methylcorydine, and specific parameters should be validated accordingly.

Introduction

(+)-N-Methylcorydine is an aporphine alkaloid. Aporphine alkaloids are a large and structurally diverse group of isoquinoline alkaloids with a wide range of pharmacological activities. Understanding the pharmacokinetic profile of these compounds is crucial for their development as therapeutic agents. This document provides a summary of pharmacokinetic data from related compounds and detailed protocols for conducting preclinical pharmacokinetic studies in rodents.

Data Presentation: Pharmacokinetic Parameters of Related Aporphine Alkaloids in Rats

The following tables summarize the pharmacokinetic parameters of corydaline, laurolitsine, and an 8-acetamino-isocorydine derivative in rats following intravenous (IV) and oral (PO) administration. These values provide an estimate of the potential pharmacokinetic behavior of (+)-N-Methylcorydine.

Table 1: Pharmacokinetic Parameters of Corydaline in Male and Female Sprague-Dawley Rats after IV and PO Administration [1][2][3][4]

ParameterIV Administration (1.1 mg/kg)PO Administration (4.5 mg/kg)
Male Rats
AUC (ng·h/mL)203 ± 27258 ± 129
Cmax (ng/mL)-53.6 ± 28.7
Tmax (h)-0.5 ± 0.3
t1/2 (h)1.35 ± 0.161.63 ± 0.43
CL (mL/min/kg)90.1 ± 11.9-
Vss (L/kg)8.01 ± 0.89-
F (%)-9.1
Female Rats
AUC (ng·h/mL)297 ± 312305 ± 543
Cmax (ng/mL)-250 ± 58
Tmax (h)-0.8 ± 0.3
t1/2 (h)1.51 ± 0.152.11 ± 0.31
CL (mL/min/kg)62.5 ± 6.5-
Vss (L/kg)6.13 ± 0.65-
F (%)-79.3

Data are presented as mean ± SD. AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability.

Table 2: Pharmacokinetic Parameters of Laurolitsine in Sprague-Dawley Rats after IV and PO Administration [5][6][7]

ParameterIV Administration (2.0 mg/kg)PO Administration (10.0 mg/kg)
AUC₀₋t (ng·h/mL)1089.34 ± 153.211979.12 ± 312.45
Cmax (ng/mL)-845.33 ± 123.67
Tmax (h)0.0830.47 ± 0.15
t1/2 (h)1.67 ± 0.283.73 ± 0.56
F (%)-18.17

Data are presented as mean ± SD. AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 3: Pharmacokinetic Parameters of 8-Acetamino-isocorydine in Rats after IV and PO Administration [8][9]

ParameterIV Administration (20 mg/kg)PO Administration (40 mg/kg)
AUC₀₋∞ (μg·h/mL)39.8 ± 10.260.9 ± 15.7
t1/2 (h)2.2 ± 0.52.0 ± 0.4
F (%)-76.5

Data are presented as mean ± SD. AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity.

Experimental Protocols

The following are generalized protocols for conducting pharmacokinetic studies of aporphine alkaloids in rodents, based on the methodologies reported in the cited literature.

Animal Models
  • Species: Sprague-Dawley rats are a commonly used strain for pharmacokinetic studies of alkaloids[5][10].

  • Health Status: Animals should be healthy and acclimatized to the laboratory environment for at least one week before the experiment.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Fasting: Fast animals for 12 hours prior to drug administration, with free access to water[8].

Drug Administration
  • Formulation: For intravenous administration, dissolve the compound in a suitable vehicle such as saline or a mixture of saline, ethanol, and polyethylene glycol. For oral administration, the compound can be suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

  • Routes and Doses:

    • Intravenous (IV): Administer the drug solution via the tail vein. Doses in the referenced studies ranged from 1.1 to 2.0 mg/kg[2][5].

    • Oral (PO): Administer the drug suspension by oral gavage. Doses in the referenced studies ranged from 4.5 to 40 mg/kg[2][5][8].

Blood Sample Collection
  • Time Points: Collect blood samples at predetermined time points. For IV administration, typical time points are 0.03, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. For oral administration, time points may include 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose[9].

  • Method: Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus or jugular vein into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of (+)-N-Methylcorydine in plasma.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add a suitable internal standard (e.g., a structurally similar compound not present in the sample).

    • Perform protein precipitation by adding a solvent like acetonitrile or methanol.

    • Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes).

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system[10][11].

  • Chromatographic Conditions (Example):

    • Column: A C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for (+)-N-Methylcorydine and the internal standard need to be determined.

  • Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Mandatory Visualizations

Experimental Workflow

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution Phase cluster_analysis Analytical Phase cluster_data_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Dose_Formulation Dose Formulation (IV and PO) Drug_Administration Drug Administration (IV or PO) Dose_Formulation->Drug_Administration Blood_Sampling Serial Blood Sampling (Retro-orbital/Jugular) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis (Quantification) Sample_Preparation->LC_MS_MS_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation LC_MS_MS_Analysis->PK_Parameter_Calculation Data_Reporting Data Reporting and Interpretation PK_Parameter_Calculation->Data_Reporting

Caption: Workflow for a typical rodent pharmacokinetic study.

Metabolic Pathway

The metabolism of aporphine alkaloids often involves Phase I and Phase II reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Aporphine_Metabolism cluster_absorption Absorption cluster_metabolism Hepatic Metabolism cluster_enzymes Key Enzymes cluster_excretion Excretion Aporphine (+)-N-Methylcorydine (Parent Drug) Phase_I Phase I Metabolism Aporphine->Phase_I Oxidation, Demethylation, Hydroxylation Phase_II Phase II Metabolism Phase_I->Phase_II Glucuronidation, Sulfation Metabolites Metabolites Phase_II->Metabolites Excretion Excretion (Urine, Feces) Metabolites->Excretion CYP450 Cytochrome P450 Isozymes (e.g., CYP3A, CYP2C) CYP450->Phase_I UGT_SULT UGTs and SULTs UGT_SULT->Phase_II

Caption: Generalized metabolic pathway of aporphine alkaloids.

References

Troubleshooting & Optimization

Troubleshooting Guide for (+)-N-Methylcorydine Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-N-Methylcorydine crystallization. This guide provides troubleshooting tips and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this aporphine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents used for the crystallization of (+)-N-Methylcorydine and related alkaloids?

A1: Based on available literature for aporphine alkaloids and compounds isolated from Corydalis species, several solvent systems can be employed. Methanol is a common solvent for recrystallization.[1] For purification of alkaloids from Corydalis yanhusuo, a two-dimensional high-performance liquid chromatography (HPLC) method has been utilized with mobile phases at different pH values.[2] Another method, pH-zone-refining counter-current chromatography, has been successful for separating alkaloids from Corydalis species using a two-phase solvent system of methyl tert-butyl ether (MtBE)-acetonitrile-water or chloroform-methanol-water with pH modifiers like triethylamine and hydrochloric acid.[3][4]

Q2: My (+)-N-Methylcorydine is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in that particular solvent. To troubleshoot this, you can try the following:

  • Increase the solvent volume: Add more of the primary solvent to decrease the supersaturation level.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator. Rapid cooling can favor oil formation.

  • Use a co-solvent (anti-solvent): Introduce a miscible solvent in which (+)-N-Methylcorydine is less soluble. This should be done slowly at an elevated temperature until slight turbidity is observed, which is then cleared by adding a small amount of the primary solvent before cooling.

  • Scratching the inner surface of the flask: Use a glass rod to create nucleation sites.

  • Seeding: Introduce a tiny crystal of pure (+)-N-Methylcorydine into the supersaturated solution to induce crystallization.

Q3: The yield of my crystallized (+)-N-Methylcorydine is very low. What are the possible reasons and solutions?

A3: Low recovery can be due to several factors:

  • Incomplete precipitation: The compound may still be too soluble in the mother liquor. You can try to concentrate the mother liquor and cool it again to recover more product.

  • Using too much solvent: Using an excessive amount of solvent will result in a significant portion of the compound remaining dissolved. It is crucial to use the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature crystallization during hot filtration: If the solution cools and crystals form on the filter paper during filtration, you can preheat the funnel and filter paper and use a small amount of hot solvent to redissolve the crystals and wash them through.

Q4: How can I improve the purity of my (+)-N-Methylcorydine crystals?

A4: The purity of the crystals is influenced by the crystallization process. To enhance purity:

  • Slow cooling: Allow the solution to cool slowly to promote the formation of well-ordered crystals, which are less likely to trap impurities.

  • Recrystallization: Perform a second crystallization of the obtained crystals. This is a highly effective method for improving purity.

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing impurities.

Data Presentation: Solvent Properties

Solvent 1Solvent 2Miscibility
MethanolWaterMiscible
EthanolWaterMiscible
AcetoneWaterMiscible
AcetonitrileWaterMiscible
ChloroformMethanolMiscible
ChloroformAcetoneMiscible
Ethyl AcetateHexaneMiscible
Diethyl EtherWaterImmiscible

Data compiled from general chemical knowledge.

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (e.g., Methanol)
  • Dissolution: In a fume hood, place the impure (+)-N-Methylcorydine in an Erlenmeyer flask. Add a small amount of methanol and gently heat the mixture on a hot plate while stirring. Continue adding methanol portion-wise until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the impure (+)-N-Methylcorydine in a minimum amount of a "good" solvent (e.g., methanol or chloroform) at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water or hexane) dropwise to the stirred solution until you observe persistent turbidity.

  • Redissolution: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable for solubility.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Mandatory Visualizations

Logical Troubleshooting Workflow for Crystallization

G Troubleshooting Crystallization Issues start Start with Impure Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Formed? cool->crystals oil Oiling Out? crystals->oil No success Successful Crystallization crystals->success Yes no_xtals No Crystals Form oil->no_xtals No reheat_add_solvent Reheat & Add More Solvent oil->reheat_add_solvent Yes scratch Scratch Flask / Seed no_xtals->scratch check_solvent Check Solvent System no_xtals->check_solvent reheat_add_solvent->cool scratch->crystals

Caption: A flowchart outlining the decision-making process for troubleshooting common crystallization problems.

Signaling Pathway of Aporphine Alkaloids via Dopamine Receptors

Many aporphine alkaloids, the class of compounds to which (+)-N-Methylcorydine belongs, are known to interact with dopamine receptors.[1] The following diagram illustrates a simplified signaling pathway for the D2-like dopamine receptor family, a potential target for aporphine alkaloids.

G Simplified D2-like Dopamine Receptor Signaling cluster_membrane Cell Membrane D2R D2-like Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Aporphine (+)-N-Methylcorydine (Aporphine Alkaloid) Aporphine->D2R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

References

Technical Support Center: Optimizing HPLC Gradients for Corydine Alkaloid Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC gradient separation of corydine and related alkaloids.

Frequently Asked Questions (FAQs)

Q1: Why is gradient elution generally recommended for separating corydine and other alkaloids from a complex sample?

A1: Gradient elution is preferred for complex samples containing alkaloids with a wide range of polarities.[1] An isocratic method (constant mobile phase composition) can lead to poor resolution of early-eluting peaks and significant peak broadening for late-eluting, more hydrophobic compounds.[1] A gradient, which involves increasing the percentage of the organic solvent over time, allows for the efficient elution of both polar and nonpolar alkaloids in a single run, resulting in better peak shapes, improved resolution, and shorter analysis times.[2]

Q2: What are the typical stationary and mobile phases for corydine alkaloid separation?

A2: Reversed-phase C18 columns are most commonly used for the separation of corydine and other isoquinoline alkaloids.[3][4] The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. Acetonitrile is a common organic modifier, and the aqueous phase is often a buffer like ammonium acetate or phosphoric acid.[3][4]

Q3: How critical is the mobile phase pH for the separation of corydine?

A3: Mobile phase pH is a critical parameter for the successful separation of basic alkaloids like corydine.[5][6] The pH affects the ionization state of the analyte.[7] For basic compounds, using a lower pH (acidic conditions) will result in the compound being in its ionized (protonated) form, which is more polar and elutes earlier.[8] Conversely, a higher pH can suppress ionization, making the compound more nonpolar and increasing its retention time.[8] Controlling the pH is essential for manipulating retention time, selectivity, and ensuring symmetrical peak shapes.[5][9]

Q4: My corydine peak is tailing. What are the common causes and solutions?

A4: Peak tailing for basic compounds like corydine is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based C18 column.[6] To mitigate this, you can:

  • Lower the mobile phase pH: This protonates the silanol groups, reducing their interaction with the basic analyte.[6]

  • Add a competing base: Additives like triethylamine (TEA) can be added to the mobile phase.[4] TEA is a small basic molecule that preferentially interacts with the active silanol sites, masking them from the analyte and improving peak shape.[4]

  • Use a base-deactivated column: Modern HPLC columns are often end-capped or otherwise treated to minimize the number of free silanol groups, making them more suitable for analyzing basic compounds.

Experimental Protocol: Representative HPLC Method

This protocol provides a starting point for the gradient HPLC separation of corydine. Optimization will likely be required based on your specific sample matrix and instrument.

1. Sample Preparation:

  • Accurately weigh and dissolve the plant extract or sample containing corydine in a suitable solvent (e.g., methanol or a solvent compatible with the initial mobile phase).

  • Use sonication if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.[3]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]

  • Mobile Phase A: 10 mM ammonium acetate with 0.2% triethylamine, adjusted to pH 5.0 with acetic acid.[3]

  • Mobile Phase B: Acetonitrile.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: Monitor at 220 nm and 280 nm, as alkaloids typically show absorbance at these wavelengths.

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify the corydine peak by comparing its retention time with that of a certified reference standard.

  • For quantitative analysis, construct a calibration curve using a series of standard solutions of known concentrations.[11]

Data Presentation: Example Gradient Program

The following table outlines a starting gradient program for the separation of corydine and related alkaloids. This program is based on methods reported for similar compounds and should be optimized for your specific application.[3][4]

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)Curve
0.09010Linear
20.07030Linear
25.03070Linear
30.01090Linear
35.01090Hold
35.19010Linear
45.09010Hold

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution / Peak Co-elution 1. Gradient is too steep.2. Inappropriate mobile phase pH.3. Column is inefficient or degraded.1. Make the gradient shallower (increase the gradient time or decrease the change in %B per minute) to increase separation between peaks.2. Adjust the mobile phase pH. Small changes can significantly alter the selectivity between ionizable compounds like alkaloids.[5]3. Test the column with a standard mixture to check its performance. Replace if necessary.
Peak Tailing 1. Secondary interactions with column silanols.2. Column overload.3. Sample solvent is too strong.1. Add a competing base like triethylamine (0.1-0.2%) to the mobile phase or lower the mobile phase pH.[4]2. Reduce the concentration or injection volume of the sample.3. Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.
Peak Fronting 1. Column overload.2. Poor sample solubility in the mobile phase.1. Dilute the sample or decrease the injection volume.2. Ensure the sample is fully dissolved and the injection solvent is compatible with the mobile phase.
Inconsistent Retention Times 1. Insufficient column equilibration time between runs.2. Mobile phase composition is inconsistent.3. Pump malfunction or leaks.4. Column temperature fluctuations.1. Ensure the column is re-equilibrated with the initial mobile phase conditions for at least 10 column volumes.[1]2. Prepare fresh mobile phase daily and ensure accurate pH adjustment.3. Check the system for leaks and ensure the pump is delivering a stable flow rate.[12]4. Use a column oven to maintain a constant temperature.
High System Backpressure 1. Blockage in the system (e.g., column frit, guard column, tubing).2. Mobile phase precipitation (if using buffers).1. Systematically isolate the source of the blockage by removing components (start with the column). If the column is blocked, try back-flushing it. Replace the column frit if necessary.2. Ensure buffer components are fully dissolved and are miscible with the organic solvent throughout the gradient range. Filter the mobile phase.
Baseline Noise or Drift 1. Contaminated or improperly degassed mobile phase.2. Detector lamp is failing.3. Column bleed or contamination.1. Use high-purity HPLC-grade solvents and degas the mobile phase before use.2. Check the lamp energy; replace if it is low.3. Flush the column with a strong solvent (e.g., isopropanol, then acetonitrile). A drifting baseline is common in gradient elution; running a blank gradient can help diagnose the issue.

Visualizations

HPLC_Method_Development cluster_prep 1. Initial Preparation cluster_scout 2. Scouting Gradient cluster_optimize 3. Optimization cluster_validate 4. Finalization info Gather Analyte Information (pKa, logP of Corydine) select_col Select Column (e.g., C18, 5µm) info->select_col select_mp Select Mobile Phases (A: Buffered Aqueous, B: ACN/MeOH) select_col->select_mp run_scout Run Broad Gradient (e.g., 5-95% B in 20 min) select_mp->run_scout eval_scout Evaluate Chromatogram - Retention Times - Peak Shapes run_scout->eval_scout opt_gradient Optimize Gradient Slope (Steeper for speed, Shallower for resolution) eval_scout->opt_gradient opt_ph Optimize Mobile Phase pH (Adjust for selectivity & peak shape) eval_scout->opt_ph opt_gradient->opt_ph opt_additive Consider Additives (e.g., Triethylamine for peak shape) opt_ph->opt_additive finalize Finalize Method opt_additive->finalize validate Validate Method (Robustness, Reproducibility) finalize->validate Troubleshooting_Poor_Resolution start Problem: Poor Resolution or Peak Co-elution check_gradient Is the gradient slope optimized? start->check_gradient adjust_gradient Action: Make gradient shallower (increase gradient time) check_gradient->adjust_gradient No check_ph Is the mobile phase pH optimized for selectivity? check_gradient->check_ph Yes adjust_gradient->check_ph adjust_ph Action: Adjust pH by ±0.5 units and re-evaluate check_ph->adjust_ph No check_column Is the column performing correctly? check_ph->check_column Yes adjust_ph->check_column flush_column Action: Flush column with strong solvent check_column->flush_column Maybe replace_column Action: Replace column check_column->replace_column No solution Resolution Improved check_column->solution Yes flush_column->solution replace_column->solution pH_Effect_on_Corydine cluster_low_ph Low pH (e.g., pH < 5) cluster_high_ph High pH (e.g., pH > 8) corydine_ionized Corydine is Protonated (C-NH+) - More Polar - Less retained on C18 silanol_neutral Silanols are Neutral (Si-OH) - Reduced secondary interactions corydine_ionized->silanol_neutral result_low Result: - Shorter Retention Time - Good Peak Shape silanol_neutral->result_low corydine_neutral Corydine is Neutral (C-N) - Less Polar - More retained on C18 silanol_ionized Silanols are Ionized (Si-O-) - Strong secondary interactions corydine_neutral->silanol_ionized result_high Result: - Longer Retention Time - Potential Peak Tailing silanol_ionized->result_high

References

Technical Support Center: Synthesis of (+)-N-Methylcorydine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (+)-N-Methylcorydine synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the synthesis of (+)-N-Methylcorydine?

The most common and immediate precursor for the synthesis of (+)-N-Methylcorydine is (+)-corydine, a naturally occurring aporphine alkaloid. The synthesis involves the N-methylation of the tertiary amine group of (+)-corydine to form the quaternary ammonium salt, (+)-N-Methylcorydine.

Q2: What are the primary methods for the N-methylation of (+)-corydine?

The primary methods for the N-methylation of tertiary amines like (+)-corydine to form quaternary ammonium salts involve direct alkylation. The most common laboratory-scale methods include:

  • Reaction with Methyl Iodide: This is a classic and widely used method for N-methylation. Methyl iodide is a reactive electrophile that readily alkylates the nitrogen atom of the tertiary amine.

  • Eschweiler-Clarke Reaction: While traditionally used for methylating primary and secondary amines to tertiary amines, this reaction is generally not suitable for forming quaternary ammonium salts from tertiary amines. The mechanism of the Eschweiler-Clarke reaction involves the formation of an iminium ion, which is not possible with a tertiary amine starting material[1][2][3]. Therefore, direct alkylation methods are preferred for this transformation.

  • Reductive Amination using Formaldehyde and a Reducing Agent: Similar to the Eschweiler-Clarke reaction, this method is primarily for converting primary and secondary amines to their methylated counterparts and is not applicable for the quaternization of tertiary amines[4][5][6][7][8].

Q3: What are the expected challenges when synthesizing (+)-N-Methylcorydine?

Researchers may encounter several challenges during the synthesis, including:

  • Incomplete reactions: The methylation of sterically hindered tertiary amines can be slow, leading to low conversion rates.

  • Side reactions: Although direct methylation is the primary pathway, side reactions can occur, particularly under harsh conditions.

  • Purification difficulties: Separating the desired quaternary ammonium salt from unreacted starting material and reaction byproducts can be challenging due to their similar polarities.

Troubleshooting Guides

Issue 1: Low Yield of (+)-N-Methylcorydine

Possible Cause 1: Incomplete Reaction

  • Recommendation: Increase the reaction time and/or temperature. The N-methylation of sterically hindered tertiary amines can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Recommendation: Use a higher excess of the methylating agent (e.g., methyl iodide). A 1.2 to 2-fold molar excess of methyl iodide is often a good starting point[9].

Possible Cause 2: Suboptimal Solvent

  • Recommendation: The choice of solvent can significantly impact the reaction rate. For reactions with methyl iodide, polar aprotic solvents like acetonitrile, acetone, or dimethylformamide (DMF) are generally effective. Acetonitrile is a common choice for preparing methyl salts[9].

Possible Cause 3: Degradation of Reactants or Products

  • Recommendation: Aporphine alkaloids can be sensitive to light and air. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.

Issue 2: Difficulty in Purifying (+)-N-Methylcorydine

Possible Cause 1: Co-elution with Starting Material

  • Recommendation: Due to the similar structures of (+)-corydine and (+)-N-Methylcorydine, chromatographic separation can be challenging. A pH-zone-refining counter-current chromatography method has been successfully used for the preparative separation of quaternary ammonium alkaloids[10].

  • Recommendation: For column chromatography on silica gel, a polar solvent system is required. A gradient elution with a mixture of chloroform and methanol, with increasing methanol content, can be effective. The addition of a small amount of a modifier like triethylamine to the eluent can sometimes improve peak shape and separation of basic alkaloids[11][12].

  • Recommendation: High-Performance Liquid Chromatography (HPLC) with a C18 column is a powerful tool for both analysis and purification. A mobile phase of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid can effectively separate the product from the starting material[13].

Possible Cause 2: Presence of Emulsions During Work-up

  • Recommendation: During aqueous work-up, emulsions can form. To break emulsions, try adding a saturated solution of sodium chloride (brine) or filtering the mixture through a pad of Celite.

Data Presentation

Table 1: Comparison of General N-Methylation Methods for Tertiary Amines

MethodMethylating AgentTypical SolventTemperature (°C)General Yield Range (%)Key Considerations
Direct Alkylation Methyl Iodide (CH₃I)Acetonitrile, Acetone, DMFReflux80 - 95[9]Most common and direct method for quaternary salt formation. Reaction time can be long for sterically hindered amines.

Experimental Protocols

Protocol 1: Synthesis of (+)-N-Methylcorydine via Direct Alkylation with Methyl Iodide

This protocol is a general procedure based on standard methods for the N-methylation of tertiary amines to form quaternary ammonium salts[9].

Materials:

  • (+)-Corydine

  • Methyl Iodide (CH₃I)

  • Anhydrous Acetonitrile

  • Diethyl Ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Dissolve (+)-corydine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Add methyl iodide (1.2 - 2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of chloroform:methanol, 9:1).

  • After the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.

  • If no precipitate forms, evaporate the solvent under reduced pressure. Triturate the residue with anhydrous diethyl ether to induce precipitation of the product.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

  • The crude product can be further purified by recrystallization (e.g., from methanol/ether) or by column chromatography.

Visualizations

Diagram 1: Synthesis Pathway of (+)-N-Methylcorydine

G Corydine (+)-Corydine N_Methylcorydine (+)-N-Methylcorydine Corydine->N_Methylcorydine N-Methylation Reagents CH₃I Acetonitrile, Reflux

Caption: Synthesis of (+)-N-Methylcorydine from (+)-corydine.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of (+)-N-Methylcorydine Check_Completeness Is the reaction complete? (TLC/HPLC) Start->Check_Completeness Increase_Time_Temp Increase reaction time and/or temperature Check_Completeness->Increase_Time_Temp No Check_Solvent Is the solvent optimal? Check_Completeness->Check_Solvent Yes Increase_Time_Temp->Check_Completeness Increase_Reagent Increase excess of methyl iodide Increase_Reagent->Check_Completeness Change_Solvent Try alternative polar aprotic solvents (e.g., Acetone, DMF) Check_Solvent->Change_Solvent No Check_Degradation Is there evidence of degradation? Check_Solvent->Check_Degradation Yes Change_Solvent->Check_Completeness Inert_Atmosphere Ensure inert atmosphere and protect from light Check_Degradation->Inert_Atmosphere Yes End Improved Yield Check_Degradation->End No Inert_Atmosphere->End

Caption: Troubleshooting guide for low yield in (+)-N-Methylcorydine synthesis.

References

Technical Support Center: Protocol Optimization for Kinetic Analysis of AChE Inhibition by (+)-N-Methylcorydine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the kinetic analysis of Acetylcholinesterase (AChE) inhibition by (+)-N-Methylcorydine.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the AChE kinetic assay?

A1: The most common method is the Ellman's assay.[1][2] Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[1][2] The rate of color development is proportional to the AChE activity.

Q2: How do I determine the type of inhibition (e.g., competitive, non-competitive, mixed) for (+)-N-Methylcorydine?

A2: The type of inhibition can be determined by performing the AChE assay with varying concentrations of both the substrate (acetylthiocholine) and the inhibitor ((+)-N-Methylcorydine). By plotting the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]) for each inhibitor concentration (a Lineweaver-Burk plot), the mode of inhibition can be elucidated.[3]

Q3: What are the critical reagents and their stability?

A3: Key reagents include AChE enzyme, acetylthiocholine (substrate), DTNB, and a suitable buffer (typically phosphate buffer at pH 8.0). It is crucial to protect the acetylthiocholine and DTNB solutions from light. Reconstituted enzyme solutions should be stored at -20°C or colder and handled on ice.

Q4: How should I prepare my sample of (+)-N-Methylcorydine?

A4: (+)-N-Methylcorydine should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Subsequent dilutions should be made in the assay buffer. It is important to test the effect of the final DMSO concentration on the enzyme activity, as high concentrations of DMSO can inhibit AChE.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Background Absorbance 1. Spontaneous hydrolysis of the substrate (acetylthiocholine). 2. Reaction of DTNB with other thiol-containing compounds in the sample.1. Prepare fresh substrate solution before each experiment. 2. Run a blank control containing all components except the enzyme to subtract the background absorbance.
Low or No Enzyme Activity 1. Improper storage or handling of the AChE enzyme, leading to denaturation. 2. Incorrect pH of the assay buffer. 3. Presence of interfering substances in the sample preparation.1. Ensure the enzyme is stored at the recommended temperature and thawed on ice. 2. Verify the pH of the buffer is optimal for AChE activity (typically pH 8.0). 3. Test for interference by running a control with the sample vehicle (e.g., DMSO) but without the inhibitor.
Precipitation in Wells 1. Poor solubility of (+)-N-Methylcorydine at the tested concentrations. 2. Incompatibility of the inhibitor solvent with the aqueous assay buffer.1. Test the solubility of (+)-N-Methylcorydine in the assay buffer at the highest intended concentration. If necessary, adjust the solvent or lower the concentration range. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and does not cause precipitation.
Inconsistent or Non-Reproducible Results 1. Inaccurate pipetting, especially of small volumes of enzyme or inhibitor. 2. Fluctuations in incubation temperature. 3. Reagent degradation.1. Calibrate micropipettes regularly. Use reverse pipetting for viscous solutions. 2. Use a temperature-controlled plate reader or water bath for consistent incubation. 3. Prepare fresh reagents, especially the substrate and DTNB, for each experiment.
Data Points Do Not Fit a Michaelis-Menten Curve 1. Substrate or inhibitor concentrations are not in the optimal range. 2. The reaction is not in the initial linear phase. 3. Product inhibition may be occurring.1. Perform preliminary experiments to determine the appropriate concentration ranges for both substrate and inhibitor. 2. Measure the reaction kinetics over time to ensure the initial velocity is being determined. 3. Consider more complex kinetic models if product inhibition is suspected.[4]

Data Presentation

Table 1: Example Kinetic Parameters for AChE Inhibition by (+)-N-Methylcorydine
Inhibitor Concentration (µM)Apparent Km (mM)Apparent Vmax (µmol/min)
00.151.20
10.321.18
20.481.21
50.751.19
101.101.22
Note: The data presented in this table are for illustrative purposes to demonstrate a competitive inhibition pattern where Km increases with inhibitor concentration while Vmax remains relatively constant.
Table 2: Inhibition Constants for (+)-N-Methylcorydine
ParameterValue
IC50 (µM)4.5
Ki (µM)2.1
Type of InhibitionCompetitive
Note: These values are hypothetical and should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of IC50 for (+)-N-Methylcorydine
  • Reagent Preparation :

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of AChE in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Substrate Solution: Prepare a 10 mM stock solution of acetylthiocholine iodide in deionized water.

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in assay buffer.

    • Inhibitor Stock Solution: Prepare a 1 mM stock solution of (+)-N-Methylcorydine in DMSO. Create a series of dilutions in the assay buffer.

  • Assay Procedure (96-well plate format) :

    • Add 140 µL of assay buffer to each well.

    • Add 20 µL of various concentrations of (+)-N-Methylcorydine solution to the sample wells. Add 20 µL of assay buffer to the control wells.

    • Add 20 µL of AChE solution to all wells except the blank. Add 20 µL of assay buffer to the blank wells.

    • Incubate the plate at 25°C for 15 minutes.

    • Add 10 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis :

    • Calculate the reaction rate (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Protocol 2: Kinetic Analysis to Determine the Mode of Inhibition
  • Reagent Preparation :

    • Prepare reagents as described in Protocol 1.

    • Prepare a range of substrate concentrations (e.g., 0.1 mM to 2 mM).

    • Prepare several fixed concentrations of (+)-N-Methylcorydine (e.g., 0 µM, 1 µM, 5 µM, 10 µM).

  • Assay Procedure :

    • For each inhibitor concentration, perform the assay with each of the different substrate concentrations.

    • Follow the assay procedure outlined in Protocol 1, varying the substrate and inhibitor concentrations as described above.

  • Data Analysis :

    • Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

    • Create a Lineweaver-Burk plot by plotting 1/V versus 1/[S] for each inhibitor concentration.

    • Analyze the plot to determine the type of inhibition and calculate the kinetic parameters (Km, Vmax, and Ki).[3]

Visualizations

Caption: Signaling pathway of AChE and its inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (AChE, Substrate, DTNB) Incubation Incubate AChE with (+)-N-Methylcorydine Reagents->Incubation Inhibitor Prepare (+)-N-Methylcorydine Dilutions Inhibitor->Incubation Reaction Initiate Reaction with Substrate + DTNB Incubation->Reaction Measurement Measure Absorbance at 412 nm (Kinetic Mode) Reaction->Measurement IC50 Calculate IC50 Measurement->IC50 Lineweaver_Burk Lineweaver-Burk Plot Measurement->Lineweaver_Burk Parameters Determine Km, Vmax, Ki, and Inhibition Type Lineweaver_Burk->Parameters

Caption: Experimental workflow for kinetic analysis.

References

Technical Support Center: Colorimetric Assays for (+)-N-Methylcorydine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing colorimetric assays to quantify (+)-N-Methylcorydine or other similar alkaloids. Given that specific colorimetric assays for (+)-N-Methylcorydine are not widely documented, this guide focuses on adapting common total alkaloid assays, such as the Bromocresol Green (BCG) method, and mitigating common interferences.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample blank has high background absorbance. What are the common causes and solutions?

A1: High background absorbance in your blank can be caused by several factors, often related to reagent quality or contamination. Here are the primary causes and troubleshooting steps:

  • Reagent Contamination: The organic solvent (e.g., chloroform) or the colorimetric reagent itself may be contaminated. Prepare fresh reagents and use high-purity solvents.[1]

  • Presence of Interfering Compounds: Even without the target alkaloid, other compounds in your sample matrix might react with the reagent. This is common in crude plant extracts which may contain other nitrogenous compounds.[2] A sample preparation cleanup step, such as Solid Phase Extraction (SPE), may be necessary.

  • Incorrect pH: The pH of the reaction is critical. For the Bromocresol Green (BCG) assay, an acidic pH of around 4.7 is required for optimal complex formation.[3][4] Ensure your buffer is correctly prepared and verify the pH of the final reaction mixture.

Q2: I'm seeing inconsistent or non-reproducible results. What should I investigate?

A2: Inconsistent results often point to issues with sample preparation, reaction conditions, or equipment. Consider the following:

  • pH Fluctuation: Minor variations in pH can significantly affect the stability and color development of the alkaloid-dye complex.[3] Always use a calibrated pH meter and freshly prepared buffers.

  • Incomplete Extraction: The extraction of the alkaloid-dye complex into the organic solvent may be incomplete. Ensure vigorous shaking (vortexing) for a standardized period to achieve phase equilibrium.

  • Emulsion Formation: Emulsions can form at the aqueous-organic interface during extraction, trapping some of the complex and leading to lower absorbance readings.[2] Emulsions can sometimes be broken by centrifugation or the addition of a small amount of a different solvent.

  • Complex Instability: While the BCG-alkaloid complex is generally stable, its stability can be time-dependent.[3] Standardize the time between complex formation and spectrophotometric reading for all samples.

Q3: What common substances in plant extracts can interfere with my alkaloid assay?

A3: Plant extracts are complex mixtures, and several components can interfere with colorimetric alkaloid assays, leading to falsely elevated results.[2] These include:

  • Other Nitrogenous Compounds: Proteins, amino acids, and other primary or secondary amines can also react with alkaloid-precipitating or colorimetric reagents.[2][5]

  • Tannins and Phenolic Compounds: These compounds can precipitate proteins and may also interact with the colorimetric reagents.

  • Flavonoids and Coumarins: Some of these compounds may also give false-positive results with certain alkaloid reagents.[2]

To mitigate these interferences, a preliminary purification of the extract is recommended. This can involve liquid-liquid extraction at different pH values to separate the basic alkaloids from acidic and neutral compounds.

Q4: How do I select the optimal pH for my colorimetric assay?

A4: The optimal pH is crucial as it determines the charge state of both the alkaloid and the dye, which is necessary for the formation of the extractable ion-pair complex. For ion-pair based assays like the BCG method, the pH should be acidic enough to ensure the alkaloid (a base) is protonated and the dye (an acid) is in its anionic form. The ideal pH is often determined empirically.

ReagentTypical Optimal pHRationale
Bromocresol Green (BCG) 4.5 - 5.0Ensures the alkaloid is protonated and BCG is in its anionic form for ion-pair formation.[3][4]
Methyl Orange ~5.0Similar to BCG, facilitates the formation of an extractable alkaloid-dye complex.[6]
Dragendorff's Reagent 2.0 - 2.5Acidic conditions are required for the precipitation of alkaloids with the potassium bismuth iodide complex.[7]

Experimental Protocols

Protocol: Determination of Total Alkaloids using the Bromocresol Green (BCG) Method

This protocol is adapted for the general quantification of alkaloids and can be optimized for specific compounds like (+)-N-Methylcorydine.

1. Preparation of Reagents:

  • Phosphate Buffer (pH 4.7): Prepare by dissolving 6.8 g of Sodium Phosphate Monobasic (NaH₂PO₄) and 8.9 g of Sodium Phosphate Dibasic (Na₂HPO₄) in 1 liter of distilled water. Adjust the pH to 4.7 using a pH meter.[4]

  • Bromocresol Green (BCG) Solution: Dissolve 1 mg of BCG in 10 mL of the pH 4.7 phosphate buffer.

  • Standard Solution: Prepare a stock solution of a reference alkaloid (e.g., atropine or a purified sample of (+)-N-Methylcorydine) at a concentration of 1 mg/mL in distilled water. Create a series of dilutions (e.g., 4 to 14 µg/mL) from this stock.

2. Sample Preparation:

  • Extract a known weight of the sample material (e.g., plant tissue) with a suitable solvent (e.g., methanol or acidified ethanol).[3]

  • Evaporate the solvent to dryness.

  • Re-dissolve the residue in 2N HCl and filter.

  • Neutralize the acidic solution with 0.1N NaOH.

3. Assay Procedure:

  • Transfer 1 mL of the prepared sample solution (or standard solution) to a separatory funnel.

  • Add 5 mL of the pH 4.7 phosphate buffer and 5 mL of the BCG solution.

  • Add 5 mL of chloroform to the funnel.

  • Shake vigorously for 2 minutes to allow the yellow alkaloid-BCG complex to be extracted into the chloroform layer.

  • Allow the layers to separate. Collect the lower chloroform layer into a 10 mL volumetric flask.

  • Repeat the extraction with another 2-3 mL of chloroform and combine the extracts.

  • Adjust the final volume to 10 mL with chloroform.

  • Measure the absorbance of the yellow complex at 470 nm against a blank prepared in the same manner but without the sample/standard.[3][4]

4. Quantification:

  • Construct a calibration curve by plotting the absorbance of the standards versus their concentration.

  • Determine the concentration of total alkaloids in the sample from the calibration curve.

Visual Guides

Workflow for Alkaloid Colorimetric Assay

G Figure 1. General workflow for a colorimetric alkaloid assay. A Sample Preparation (Extraction & Purification) B pH Adjustment (e.g., with Phosphate Buffer) A->B C Addition of Colorimetric Reagent (e.g., BCG) B->C D Complex Formation C->D E Liquid-Liquid Extraction (into Organic Solvent) D->E F Spectrophotometric Reading (e.g., at 470 nm) E->F G Quantification (using Calibration Curve) F->G

Caption: General workflow for a colorimetric alkaloid assay.

Troubleshooting Logic for Interference

G Figure 2. Troubleshooting guide for unexpected assay results. Start Unexpected Result (e.g., High Blank, Low Signal) Check_pH Is the pH of the reaction mixture correct? Start->Check_pH Check_Reagents Are reagents fresh and uncontaminated? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH with appropriate buffer Check_pH->Adjust_pH No Check_Matrix Is there a potential matrix effect? Check_Reagents->Check_Matrix Yes Prepare_New Prepare fresh reagents and use pure solvents Check_Reagents->Prepare_New No Cleanup Implement a sample cleanup step (e.g., SPE) Check_Matrix->Cleanup Yes Rerun Re-run Assay Check_Matrix->Rerun No Adjust_pH->Rerun Prepare_New->Rerun Cleanup->Rerun

Caption: Troubleshooting guide for unexpected assay results.

References

Technical Support Center: Stabilizing (+)-N-Methylcorydine in Solution for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective stabilization of (+)-N-methylcorydine in solution for long-term experiments. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing (+)-N-methylcorydine stock solutions?

A1: For initial solubilization, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are recommended. It is best practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents.[1] These concentrated stock solutions are generally more stable than dilute aqueous solutions.[2]

Q2: How should I store (+)-N-methylcorydine stock solutions for maximum stability?

A2: Stock solutions should be stored at -20°C or -80°C.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to store the stock solution in small, single-use aliquots.[1] For photosensitive compounds, storage in amber vials or tubes wrapped in foil is recommended to protect from light.[2]

Q3: What is the maximum permissible concentration of DMSO or ethanol in my cell culture medium?

A3: The final concentration of the organic solvent in the cell culture medium should typically be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[1] It is crucial to include a vehicle control (medium with the same concentration of solvent) in your experiments to account for any effects of the solvent itself.

Q4: I observe precipitation when I add my (+)-N-methylcorydine stock solution to the aqueous culture medium. What should I do?

A4: Precipitation upon addition to aqueous solutions can be due to low solubility.[1] To mitigate this, ensure the stock solution is fully dissolved before use. Pre-warming the culture medium to 37°C before adding the compound can sometimes help.[1] Alternatively, consider using a lower final concentration of (+)-N-methylcorydine or exploring the use of a biocompatible solubilizing agent, though the effects of any such agent on your experimental system must be validated.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity over time Degradation of (+)-N-methylcorydine in the working solution.Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid storing dilute aqueous solutions for extended periods.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1]
Exposure to light.Protect stock and working solutions from light by using amber vials or wrapping containers in foil.[2]
Inconsistent experimental results Inconsistent preparation of working solutions.Prepare a large batch of the stock solution to ensure consistency across multiple experiments.[1]
Degradation due to improper pH of the medium.Ensure the pH of your experimental buffer or medium is within a stable range for the compound. For many alkaloids, a slightly acidic to neutral pH is preferable.
Visible color change or precipitation in the working solution Chemical degradation or interaction with media components.Analyze the solution using HPLC to check for degradation products. Consider using a simpler, defined medium if interactions with complex components are suspected.
Low solubility in the aqueous medium.Decrease the final concentration of the compound. Ensure the stock solution is at room temperature and well-mixed before dilution.[1]

Experimental Protocols

Protocol 1: Preparation and Storage of (+)-N-Methylcorydine Stock Solution
  • Weighing: Accurately weigh the desired amount of (+)-N-methylcorydine powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting: Dispense the stock solution into sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes in volumes suitable for single experiments.

  • Storage: Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Forced Degradation Study to Assess Stability

A forced degradation study can help identify the conditions under which (+)-N-methylcorydine is unstable.[3][4][5]

  • Preparation: Prepare solutions of (+)-N-methylcorydine at a known concentration in different stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Incubate at 50°C

    • Photolytic: Expose to UV light (e.g., 254 nm)

  • Incubation: Incubate the solutions for a defined period (e.g., 24, 48, 72 hours).

  • Sampling: At each time point, take a sample from each condition.

  • Neutralization: Neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of the parent compound and detect the formation of degradation products.[6]

Table 1: Illustrative Data from a Forced Degradation Study of a Hypothetical Alkaloid

Condition Time (hours) Parent Compound Remaining (%) Number of Degradation Products
Control (4°C, dark)7299.50
0.1 M HCl2485.21
4872.12
7260.52
0.1 M NaOH2455.83
4830.24
7215.14
3% H₂O₂2490.31
4882.51
7275.82
50°C2492.11
4885.61
7278.31
UV Light2470.42
4855.93
7240.73
Protocol 3: HPLC Method for Stability Analysis

A reverse-phase HPLC method can be used to quantify (+)-N-methylcorydine and separate it from potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or phosphoric acid is often effective for separating alkaloids.[7][8][9]

  • Detection: UV detection at a wavelength determined by the UV spectrum of (+)-N-methylcorydine.

  • Quantification: The concentration can be determined by comparing the peak area of the analyte to a standard curve of known concentrations.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Stability Analysis start Weigh Compound dissolve Dissolve in Organic Solvent start->dissolve aliquot Aliquot Stock dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Solution thaw->dilute treat Treat Cells dilute->treat sample Collect Samples (t=0, t=x) dilute->sample treat->sample hplc HPLC Analysis sample->hplc data Quantify Degradation hplc->data

Caption: Experimental workflow for preparing, using, and analyzing the stability of (+)-N-methylcorydine solutions.

signaling_pathway NMC (+)-N-Methylcorydine D1R Dopamine D1 Receptor NMC->D1R Agonist/Positive Allosteric Modulator D2R Dopamine D2 Receptor NMC->D2R Antagonist/Negative Allosteric Modulator AC Adenylyl Cyclase D1R->AC Stimulation D2R->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response (e.g., modulation of NMDA receptor function) PKA->CellularResponse

References

Technical Support Center: Overcoming Challenges in the Large-Scale Synthesis of (+)-N-Methylcorydine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of (+)-N-Methylcorydine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of (+)-N-Methylcorydine, focusing on the key stages of a plausible synthetic route involving the synthesis of the precursor (+)-corydine and its subsequent N-methylation.

Problem 1: Low yield in the synthesis of the tetracyclic aporphine core of (+)-corydine via Bischler-Napieralski or Pictet-Spengler reaction.

  • Question: We are experiencing low yields during the cyclization step to form the aporphine core of (+)-corydine. What are the potential causes and solutions?

  • Answer: Low yields in the formation of the aporphine core, whether through a Bischler-Napieralski or Pictet-Spengler type reaction, are a common challenge in the synthesis of isoquinoline alkaloids.[1][2] Several factors can contribute to this issue:

    • Inadequate reaction conditions: The Bischler-Napieralski reaction typically requires strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) and elevated temperatures.[1][3] The Pictet-Spengler reaction, while often milder, is sensitive to pH and the nature of the aldehyde used.[2] Ensure that the reaction conditions are optimized for your specific substrate. For electron-rich aromatic rings, milder conditions may be sufficient.[4]

    • Side reactions: The formation of styrenes as byproducts can occur in the Bischler-Napieralski reaction, which is indicative of a nitrilium salt intermediate.[3] Optimizing the reaction temperature and the choice of dehydrating agent can help minimize these side reactions.

    • Substrate stability: The starting β-arylethylamide may be unstable under the harsh acidic conditions, leading to degradation. A thorough analysis of the reaction mixture for degradation products is recommended.

    • Solution: A systematic optimization of reaction parameters is crucial. This includes screening different acid catalysts (e.g., HCl, TFA) and solvents for the Pictet-Spengler reaction, and varying the dehydrating agent and temperature for the Bischler-Napieralski reaction.[1][2] Protecting group strategies for sensitive functional groups on the aromatic ring might also be necessary.

Problem 2: Incomplete N-methylation of (+)-corydine.

  • Question: Our N-methylation of (+)-corydine to (+)-N-Methylcorydine is not going to completion, leaving a significant amount of starting material. How can we improve the conversion?

  • Answer: Incomplete methylation is a frequent issue. Several factors can influence the efficiency of this step:

    • Choice of methylating agent: While methyl iodide is a common and reactive methylating agent, its volatility and potential for overmethylation to form quaternary ammonium salts can be problematic.[5][6] Dimethyl sulfate is another effective reagent but is highly toxic.[7][8][9] The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a classic method that avoids the formation of quaternary salts and is often high-yielding.[5][6][10][11][12][13][14]

    • Reaction conditions: The choice of base, solvent, and temperature is critical. For methyl iodide or dimethyl sulfate, a non-nucleophilic base like potassium carbonate is often used in a polar aprotic solvent like DMF or acetone.[6] The Eschweiler-Clarke reaction is typically performed in an aqueous medium at elevated temperatures.[5][10]

    • Steric hindrance: The tertiary amine in the aporphine core of corydine might present some steric hindrance, slowing down the reaction.

    • Solution: If using methyl iodide or dimethyl sulfate, ensure anhydrous conditions and a sufficient excess of the methylating agent and base. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time. If incomplete conversion persists, switching to the Eschweiler-Clarke conditions is a robust alternative that often drives the reaction to completion.[5][10]

Problem 3: Formation of byproducts during N-methylation.

  • Question: We are observing significant byproduct formation during the N-methylation of (+)-corydine. What are these byproducts and how can we minimize them?

  • Answer: The primary byproduct of concern during the N-methylation of a tertiary amine like (+)-corydine is the formation of the corresponding quaternary ammonium salt, especially when using highly reactive methylating agents like methyl iodide. The Eschweiler-Clarke reaction is advantageous as it inherently prevents the formation of quaternary ammonium salts.[10] Other potential byproducts can arise from side reactions of the methylating agent with other functional groups in the molecule, although the aporphine core is generally stable.

    • Solution: To avoid overmethylation, carefully control the stoichiometry of the methylating agent and the reaction time. Using a less reactive methylating agent or switching to the Eschweiler-Clarke reaction is the most effective strategy to prevent the formation of quaternary ammonium salts.[5][10] Purification techniques such as column chromatography or crystallization can be employed to remove any formed byproducts.[15][16]

Problem 4: Difficulty in purifying (+)-N-Methylcorydine.

  • Question: We are struggling to achieve high purity of (+)-N-Methylcorydine after the synthesis. What are the recommended purification methods for a large-scale process?

  • Answer: The purification of alkaloids on a large scale can be challenging due to their similar polarities and potential for tailing on silica gel chromatography.[15]

    • Chromatographic methods: Preparative High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are powerful techniques for the purification of alkaloids and have been successfully applied to complex mixtures.[17][18] For large-scale purification, column chromatography using silica gel or alumina can be effective, but optimization of the solvent system is critical to achieve good separation.[15][16] The use of strong cation exchange (SCX) columns can be a highly effective method for capturing and purifying basic compounds like alkaloids.[19]

    • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining high-purity material on a large scale. This may involve the formation of a salt, such as the hydrochloride salt, to improve the crystalline nature of the product.

    • Solution: A multi-step purification strategy is often necessary. This could involve an initial extraction to remove major impurities, followed by column chromatography (silica gel, alumina, or SCX) to separate the product from starting materials and byproducts.[15][16][19] Final purification to pharmaceutical-grade purity can often be achieved by crystallization of the free base or a suitable salt.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the precursor, (+)-corydine?

A1: A common and effective strategy for the synthesis of the aporphine alkaloid core, such as that in (+)-corydine, involves a Pictet-Spengler or Bischler-Napieralski reaction.[1][2] These reactions construct the key tetracyclic ring system from a substituted β-phenylethylamine derivative. The enantioselectivity can be introduced early in the synthesis, for instance, through an asymmetric Mannich reaction to create a key stereocenter.[20]

Q2: Which N-methylation method is most suitable for the large-scale synthesis of (+)-N-Methylcorydine?

A2: For large-scale synthesis, the Eschweiler-Clarke reaction is often preferred.[5][6][10][11][12][13][14] Its advantages include the use of inexpensive and readily available reagents (formaldehyde and formic acid), the avoidance of toxic methylating agents like dimethyl sulfate, and the prevention of over-methylation to form quaternary ammonium salts.[7][8][9][10] This method is generally high-yielding and robust.

Q3: How can I monitor the progress of the N-methylation reaction?

A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable solvent system for TLC would typically be a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol), often with a small amount of a basic modifier (like triethylamine or ammonia) to prevent tailing of the basic alkaloid spots. LC-MS provides more detailed information, allowing for the identification of the starting material, product, and any byproducts based on their mass-to-charge ratios.

Q4: What are the typical yields for the synthesis of (+)-N-Methylcorydine?

Data Presentation

Table 1: Comparison of Common N-Methylation Reagents

Methylating AgentTypical ReagentsAdvantagesDisadvantages
Methyl Iodide MeI, Base (e.g., K₂CO₃)High reactivity, well-established.[6]Volatile, toxic, can lead to over-methylation (quaternary salt formation).[5][6]
Dimethyl Sulfate Me₂SO₄, Base (e.g., NaH, NaOH)High reactivity, effective for a wide range of substrates.[7][8][9]Highly toxic and carcinogenic.[8]
Eschweiler-Clarke HCHO, HCOOHInexpensive reagents, avoids quaternary salt formation, generally high yields.[5][6][10][11][12][13][14]Requires elevated temperatures, potential for side reactions if other reducible functional groups are present.

Experimental Protocols

General Protocol for N-methylation of (+)-corydine via Eschweiler-Clarke Reaction:

Disclaimer: This is a general protocol and should be optimized for specific laboratory conditions and scale.

  • Reaction Setup: To a solution of (+)-corydine in formic acid, add an aqueous solution of formaldehyde. The molar ratio of corydine:formaldehyde:formic acid should be optimized, but typically a significant excess of formaldehyde and formic acid is used.[5][10]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a base, such as sodium carbonate or sodium hydroxide solution, until the pH is basic.

  • Extraction: Extract the aqueous mixture with an organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (+)-N-Methylcorydine can then be purified by column chromatography or crystallization.

Visualizations

Synthesis_Workflow Start Starting Materials (β-arylethylamine derivative + aldehyde) Cyclization Aporphine Core Synthesis (e.g., Pictet-Spengler) Start->Cyclization Corydine (+)-Corydine Cyclization->Corydine N_Methylation N-Methylation (e.g., Eschweiler-Clarke) Corydine->N_Methylation Crude_Product Crude (+)-N-Methylcorydine N_Methylation->Crude_Product Purification Purification (Chromatography/Crystallization) Crude_Product->Purification Final_Product Pure (+)-N-Methylcorydine Purification->Final_Product

Caption: General workflow for the synthesis of (+)-N-Methylcorydine.

Troubleshooting_Logic Problem Low Yield or Impurities Analysis Analyze Reaction Mixture (TLC, LC-MS) Problem->Analysis Identify_Issue Identify Issue Analysis->Identify_Issue Incomplete_Reaction Incomplete Reaction Identify_Issue->Incomplete_Reaction Unreacted Starting Material Byproducts Byproduct Formation Identify_Issue->Byproducts Extra Spots/Peaks Purification_Issue Purification Difficulty Identify_Issue->Purification_Issue Product not clean Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Incomplete_Reaction->Optimize_Conditions Change_Method Change Methylation Method (e.g., to Eschweiler-Clarke) Byproducts->Change_Method Optimize_Purification Optimize Purification (Solvent, Stationary Phase) Purification_Issue->Optimize_Purification

Caption: Troubleshooting logic for synthesis challenges.

References

Technical Support Center: (+) N-Methylcorydine In Vitro Assay Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of in vitro assays involving (+) N-Methylcorydine. As an aporphine alkaloid, its behavior in experimental settings can be influenced by several factors. This guide offers insights into potential challenges and their solutions, based on established knowledge of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound that can be investigated in vitro?

A: While specific data for this compound is limited, aporphine alkaloids as a class have demonstrated a range of biological activities that can be assessed using in vitro assays. These include:

  • Anticancer/Cytotoxic Effects: Aporphine alkaloids have been shown to exhibit cytotoxicity against various cancer cell lines.[1][2][3][4]

  • Acetylcholinesterase (AChE) Inhibition: Several aporphine alkaloids act as inhibitors of AChE, suggesting potential applications in neurodegenerative disease research.

  • Anti-inflammatory Properties: These compounds can be evaluated for their ability to modulate inflammatory responses in cell-based assays.[5][6][7]

  • Neuroprotective Effects: In vitro models of neurotoxicity can be used to assess the potential neuroprotective capabilities of aporphine alkaloids.

Q2: I am observing inconsistent results in my cell-based assays with this compound. What are the likely causes?

A: Inconsistent results with aporphine alkaloids like this compound in cell-based assays can stem from several factors:

  • Solubility Issues: Poor aqueous solubility can lead to precipitation of the compound in your cell culture medium, resulting in an inaccurate effective concentration.

  • Stability in Media: The compound may degrade over the course of your experiment, especially during prolonged incubation at 37°C.[8][9]

  • Interaction with Media Components: Components in the cell culture medium, such as serum proteins, can bind to the compound and affect its availability and activity.

  • Cell Line Variability: Different cell lines may have varying sensitivities and metabolic responses to the compound.

  • DMSO Concentration: High concentrations of DMSO, a common solvent for these compounds, can have cytotoxic effects and confound your results.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving aporphine alkaloids for in vitro studies. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.

Q4: How can I assess the stability of this compound in my cell culture medium?

A: To assess stability, you can incubate this compound in your complete cell culture medium at 37°C for various time points (e.g., 0, 2, 8, 24, 48 hours). At each time point, the concentration of the compound can be quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). This will help you determine the compound's half-life in your specific experimental conditions and decide if fresh media with the compound needs to be added during long-term assays.

Troubleshooting Guides

Issue 1: Low or No Activity of this compound in a Cytotoxicity Assay
Potential Cause Troubleshooting Steps
Poor Solubility - Increase the initial DMSO stock concentration to minimize the volume added to the aqueous medium. - After diluting the DMSO stock in the medium, visually inspect for any precipitate. - Consider a brief sonication of the final working solution to aid dissolution. - If solubility remains an issue, a solubility assay should be performed to determine the maximum soluble concentration in your specific medium.
Compound Degradation - Prepare fresh working solutions of this compound for each experiment. - For long-term assays (>24 hours), consider replacing the medium with freshly prepared compound-containing medium at regular intervals. - Perform a stability study as described in the FAQs.
Sub-optimal Assay Conditions - Ensure the chosen cell line is appropriate for the expected mechanism of action. - Optimize the cell seeding density to ensure they are in the logarithmic growth phase during the experiment. - Verify the viability and health of your cells before starting the experiment.
Incorrect Concentration Range - Perform a broad-range dose-response experiment to identify the effective concentration range. Aporphine alkaloids can have IC50 values ranging from micromolar to nanomolar depending on the cell line and compound.
Issue 2: High Variability in Acetylcholinesterase (AChE) Inhibition Assay
Potential Cause Troubleshooting Steps
Enzyme Instability - Ensure the AChE enzyme is stored correctly and handled on ice. - Prepare fresh enzyme solutions for each experiment and avoid repeated freeze-thaw cycles.
Substrate Depletion - Ensure the substrate concentration is not a limiting factor in the assay. The reaction should be in the linear range with respect to time and enzyme concentration.
Interference with Detection Method - this compound, being a colored compound, might interfere with colorimetric assays (e.g., Ellman's reagent). - Run a control with the compound alone (no enzyme) to check for any background absorbance. - If interference is observed, consider using a different assay format, such as a fluorescent or luminescent-based assay.
Inaccurate Pipetting - Use calibrated pipettes and ensure proper mixing of all reagents. - High-throughput screening formats can be sensitive to small volume variations.

Experimental Protocols

Disclaimer: These are generalized protocols for aporphine alkaloids and should be optimized for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound from a concentrated DMSO stock in the complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%.

  • Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • DTNB solution: 10 mM in PB.

    • Acetylthiocholine iodide (ATCI) solution: 10 mM in PB.

    • AChE solution: Prepare a working solution of the enzyme in PB.

    • This compound: Prepare serial dilutions in PB with a small, consistent amount of DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the this compound solution to each well.

    • Add 140 µL of PB and 20 µL of the AChE solution.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition compared to the enzyme activity without the inhibitor and calculate the IC50 value.[10][11][12][13]

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIncubation Time (h)IC50 (µM)
HeLa (Cervical Cancer)4815.2
MCF-7 (Breast Cancer)4825.8
A549 (Lung Cancer)4818.5
HepG2 (Liver Cancer)48> 50

Note: This table is for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Hypothetical Acetylcholinesterase Inhibition Data for this compound

Enzyme SourceSubstrateIC50 (µM)
Electric Eel AChEAcetylthiocholine5.7

Note: This table is for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis stock Prepare Stock Solution (this compound in DMSO) working Prepare Working Solutions (Serial Dilutions in Media) stock->working treatment Treat Cells with Working Solutions working->treatment seeding Seed Cells in 96-well Plate seeding->treatment incubation Incubate for 24/48/72 hours treatment->incubation endpoint Perform Endpoint Assay (e.g., MTT, Griess) incubation->endpoint readout Measure Signal (Absorbance/Fluorescence) endpoint->readout calculation Calculate % Inhibition/ Viability readout->calculation ic50 Determine IC50/EC50 calculation->ic50

Caption: General workflow for in vitro cell-based assays with this compound.

troubleshooting_logic start Inconsistent/Low Activity? solubility Check Solubility start->solubility precipitate Precipitate Observed? solubility->precipitate Test stability Assess Stability degradation Degradation Confirmed? stability->degradation Test concentration Optimize Concentration dose_response Dose-Response Established? concentration->dose_response Test assay_params Verify Assay Parameters controls_ok Controls Performing as Expected? assay_params->controls_ok Test precipitate->stability No solution_sol Modify Solubilization Method precipitate->solution_sol Yes degradation->concentration No solution_stab Use Fresh Solutions/ Reduce Incubation Time degradation->solution_stab Yes dose_response->assay_params Yes solution_conc Adjust Concentration Range dose_response->solution_conc No solution_assay Re-evaluate Cell Line/ Reagents controls_ok->solution_assay No reproducible Reproducible Results controls_ok->reproducible Yes solution_sol->stability solution_stab->concentration solution_conc->assay_params solution_assay->reproducible

Caption: Troubleshooting flowchart for unexpected results in this compound assays.

signaling_pathway_hypothesis cluster_cellular_effects Potential Cellular Effects cluster_molecular_targets Hypothesized Molecular Targets cluster_assays Relevant In Vitro Assays nmc This compound apoptosis Induction of Apoptosis nmc->apoptosis inflammation Modulation of Inflammatory Response nmc->inflammation neurotransmission Alteration of Neurotransmission nmc->neurotransmission caspases Caspase Activation apoptosis->caspases nfkb NF-κB Pathway inflammation->nfkb ache Acetylcholinesterase neurotransmission->ache cytotoxicity_assay Cytotoxicity Assays (MTT, LDH) caspases->cytotoxicity_assay elisa Cytokine Profiling (ELISA) nfkb->elisa ache_inhibition_assay AChE Inhibition Assay ache->ache_inhibition_assay

Caption: Hypothesized signaling pathways and corresponding in vitro assays for this compound.

References

Validation & Comparative

A Comparative Analysis of (+) and (-) N-Methylcorydine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the stereoselective bioactivities of N-Methylcorydine enantiomers remains an area ripe for investigation, with current literature offering limited direct comparative data. However, by exploring the broader pharmacological context of aporphine alkaloids and the principles of stereochemistry, a predictive comparison can be initiated, highlighting the critical need for further empirical studies.

Potential Pharmacological Differentiation

Based on the activities of structurally related aporphine alkaloids, key areas where the enantiomers of N-Methylcorydine are likely to exhibit differential effects include:

  • Dopamine Receptor Interactions: Aporphine alkaloids are known to interact with dopamine receptors. It is highly probable that the (+) and (-) enantiomers of N-Methylcorydine will display different affinities and efficacies for various dopamine receptor subtypes (e.g., D1, D2). This could translate to stereoselective effects on dopaminergic signaling pathways, with implications for neurological and psychiatric conditions.

  • Acetylcholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine, is another reported activity for some aporphine alkaloids. The precise fit of each enantiomer into the active site of AChE would likely differ, leading to stereoselective inhibitory potencies (IC50 values).

Postulated Signaling Pathway Involvement

The differential interaction of N-Methylcorydine enantiomers with G-protein coupled receptors, such as dopamine receptors, would be expected to trigger distinct downstream signaling cascades. For instance, interaction with D2-like dopamine receptors could modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels and subsequent activation or inhibition of Protein Kinase A (PKA).

G cluster_0 Cell Membrane cluster_1 Intracellular Dopamine_Receptor Dopamine Receptor (e.g., D2) G_Protein G-Protein Dopamine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets N_Methylcorydine_Enantiomer (+) or (-) N-Methylcorydine N_Methylcorydine_Enantiomer->Dopamine_Receptor Binds

Caption: Postulated Dopaminergic Signaling Pathway.

A Call for Empirical Investigation

To definitively compare the bioactivities of (+)-N-Methylcorydine and (-)-N-Methylcorydine, rigorous experimental evaluation is essential. The following experimental workflow is proposed:

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Comparison A Synthesis & Chiral Resolution of (+) and (-) N-Methylcorydine B Receptor Binding Assays (e.g., Dopamine Receptors) A->B C Enzyme Inhibition Assays (e.g., Acetylcholinesterase) A->C D Determination of Affinity (Ki) and Potency (IC50/EC50) B->D C->D E Comparative Analysis of Enantiomer Activity D->E

Caption: Proposed Experimental Workflow.

Experimental Protocols

Dopamine Receptor Binding Assay (Hypothetical Protocol)

  • Preparation of Membranes: Membranes from cells stably expressing the dopamine receptor subtype of interest (e.g., D2) would be prepared by homogenization and centrifugation.

  • Incubation: The membranes would be incubated with a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of either (+)-N-Methylcorydine or (-)-N-Methylcorydine in a suitable buffer.

  • Separation: Bound and free radioligand would be separated by rapid filtration.

  • Quantification: The amount of bound radioactivity would be measured using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) values for each enantiomer would be calculated from competitive binding curves using appropriate software.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reaction Mixture: A reaction mixture containing acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and either (+)-N-Methylcorydine or (-)-N-Methylcorydine at various concentrations would be prepared in a phosphate buffer.

  • Enzyme Addition: The reaction would be initiated by the addition of acetylcholinesterase.

  • Spectrophotometric Measurement: The rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate, would be monitored spectrophotometrically at 412 nm.

  • Data Analysis: The IC50 values, representing the concentration of each enantiomer required to inhibit 50% of the enzyme activity, would be determined from dose-response curves.

Conclusion

In the absence of direct comparative studies, any discussion on the differential effects of (+)- and (-)-N-Methylcorydine remains speculative. The principles of stereopharmacology strongly suggest that these enantiomers will exhibit distinct biological profiles. The execution of the outlined experimental protocols is imperative to elucidate these differences, which will be crucial for any future development of N-Methylcorydine as a therapeutic agent. Such research would not only provide valuable data for drug development professionals but also contribute to a deeper understanding of the structure-activity relationships of aporphine alkaloids.

A Comparative Analysis of Acetylcholinesterase Inhibition: (+)-N-Methylcorydine and Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Donepezil and representative Corydalis alkaloids against acetylcholinesterase. A lower IC50 value indicates greater potency.

CompoundIC50 Value (AChE Inhibition)Source Organism/Type
Donepezil 0.41 ± 0.09 µMSynthetic
Corydaline 15 ± 3 µMCorydalis cava
Palmatine 6.29 ± 0.61 µg/mLCorydalis species
Berberine 2.33 ± 0.16 µMCoptidis Rhizoma

Note: The IC50 value for Donepezil is presented from a study utilizing the Ellman test protocol[1]. The IC50 values for the Corydalis alkaloids are provided as representative examples of AChE inhibition by compounds from the same genus as (+)-N-Methylcorydine[2][3]. Direct IC50 data for (+)-N-Methylcorydine is not available in the reviewed literature.

Mechanism of Action

Donepezil is a reversible, non-competitive inhibitor of acetylcholinesterase[4]. It exerts its inhibitory effect by binding to the peripheral anionic site (PAS) of the enzyme, which is distinct from the catalytic active site (CAS) where acetylcholine (ACh) binds. This binding alters the conformation of the enzyme, thereby reducing its catalytic efficiency in breaking down acetylcholine. The increased availability of acetylcholine in the synaptic cleft enhances cholinergic neurotransmission.

Isoquinoline alkaloids , the class of compounds to which (+)-N-Methylcorydine belongs, have been shown to act as reversible inhibitors of acetylcholinesterase[5]. Their mechanism often involves a mixed competitive-noncompetitive inhibition pattern, suggesting interaction with both the catalytic and peripheral sites of the enzyme[5].

Experimental Protocols

The most common method for determining AChE inhibitory activity in vitro is the Ellman's method .

Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (ATCh), a synthetic substrate. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of ATCh hydrolysis, leading to a decrease in the intensity of the yellow color.

General Protocol:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, the test inhibitor (e.g., Donepezil or a Corydalis alkaloid) at various concentrations, acetylthiocholine iodide (substrate), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well microplate, add the buffer, DTNB solution, and the test inhibitor solution.

  • Enzyme Addition: Add the acetylcholinesterase solution to initiate the pre-incubation period, allowing the inhibitor to bind to the enzyme.

  • Substrate Addition: Start the enzymatic reaction by adding the acetylthiocholine iodide solution.

  • Measurement: Immediately measure the change in absorbance at 412 nm over a specific period using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is then determined from a dose-response curve.

Visualizing the Cholinergic Synapse and AChE Inhibition

The following diagrams illustrate the normal function of the cholinergic synapse and the mechanism of AChE inhibition.

CholinergicSynapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft ACh_vesicle->Synaptic_Cleft Release of ACh ACh_receptor ACh Receptors Response Signal Transduction & Cellular Response ACh_receptor->Response Synaptic_Cleft->ACh_receptor ACh binds to receptor AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh binds to AChE AChE->Synaptic_Cleft ACh breakdown

Caption: Normal Cholinergic Neurotransmission.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft ACh_vesicle->Synaptic_Cleft Release of ACh ACh_receptor ACh Receptors Response Enhanced Signal Transduction ACh_receptor->Response Synaptic_Cleft->ACh_receptor Increased ACh binding AChE_inhibited Inhibited Acetylcholinesterase Synaptic_Cleft->AChE_inhibited ACh breakdown blocked Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE_inhibited Inhibits

Caption: Mechanism of AChE Inhibition.

Experimental Workflow for IC50 Determination

The following diagram outlines the typical workflow for determining the IC50 value of a compound for AChE inhibition using an in-vitro assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Reagents: AChE, Inhibitor, Substrate (ATCh), DTNB B1 Add Reagents to 96-well Plate A1->B1 A2 Prepare Serial Dilutions of Inhibitor A2->B1 B2 Incubate B1->B2 B3 Measure Absorbance at 412 nm B2->B3 C1 Calculate % Inhibition B3->C1 C2 Plot Dose-Response Curve C1->C2 C3 Determine IC50 Value C2->C3

Caption: IC50 Determination Workflow.

References

A Comparative Analysis of (+) N-Methylcorydine and Galantamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuropharmacology, particularly in the pursuit of therapies for cognitive decline, the exploration of natural compounds continues to be a vital avenue of research. This guide provides a comparative analysis of two such compounds: (+) N-Methylcorydine, an aporphine alkaloid from the Corydalis genus, and Galantamine, an Amaryllidaceae alkaloid widely used in the treatment of Alzheimer's disease. While extensive research has characterized the pharmacological profile of Galantamine, data on this compound remains limited. This comparison, therefore, draws upon available information for Galantamine and contextual data for related Corydalis alkaloids to offer a preliminary assessment for researchers, scientists, and drug development professionals.

Executive Summary

Data Presentation: A Comparative Overview

The following table summarizes the key pharmacological parameters for Galantamine. The corresponding data for this compound is largely unavailable and is noted as such.

ParameterThis compoundGalantamine
Primary Mechanism of Action Believed to be an Acetylcholinesterase (AChE) inhibitor (based on related compounds)Reversible, competitive Acetylcholinesterase (AChE) inhibitor and Positive Allosteric Modulator (PAM) of nicotinic acetylcholine receptors (nAChRs)[1][2][3]
AChE Inhibition (IC50) Data not available. Related Corydalis alkaloids show IC50 values ranging from 0.47 µM to 63.4 µM.~1-5 µM (Varies with experimental conditions)
Butyrylcholinesterase (BuChE) Inhibition Data not availableWeaker inhibitor compared to AChE[4]
Nicotinic Receptor Modulation Data not availablePositive allosteric modulator of α4β2 and α7 nAChR subtypes[1]
Therapeutic Use Not establishedTreatment of mild to moderate dementia of the Alzheimer's type[1][2]
Bioavailability Data not available~80-100% (oral)[3]
Plasma Half-life Data not available~7 hours[3]
Metabolism Data not availablePrimarily hepatic via CYP2D6 and CYP3A4[3]

Signaling Pathways and Mechanisms of Action

Galantamine's Dual Cholinergic Action

Galantamine enhances cholinergic signaling through two distinct mechanisms. Firstly, it inhibits the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This leads to an increased concentration and prolonged availability of acetylcholine to act on its receptors. Secondly, Galantamine binds to an allosteric site on nicotinic acetylcholine receptors, potentiating their response to acetylcholine. This positive allosteric modulation further augments cholinergic transmission.

Galantamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release nAChR_pre Nicotinic AChR (α7) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis nAChR_post Nicotinic AChR (α4β2) ACh->nAChR_post Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Signal Signal Transduction (Cognition, Memory) nAChR_post->Signal Galantamine Galantamine Galantamine->AChE Inhibits Galantamine->nAChR_post Allosterically Modulates (PAM)

Caption: Mechanism of action of Galantamine.

Potential Mechanism of this compound

Based on studies of structurally related aporphine alkaloids from Corydalis species, it is hypothesized that this compound may also act as an acetylcholinesterase inhibitor. Aporphine alkaloids possess a core structure that can interact with the active site of AChE, thereby preventing the breakdown of acetylcholine. However, without direct experimental evidence, its precise mechanism and potential effects on other neuronal targets, such as nicotinic receptors, remain speculative.

N_Methylcorydine_Hypothesized_Mechanism cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Cholinergic Receptor ACh->AChR Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Signal Neuronal Signaling AChR->Signal N_Methylcorydine This compound (Hypothesized) N_Methylcorydine->AChE Inhibits (Potential)

Caption: Hypothesized mechanism of this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key assays used to characterize compounds like Galantamine and would be applicable for the evaluation of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI).

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound or Galantamine)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ellmans_Method_Workflow start Start prepare Prepare Reagents (AChE, ATCI, DTNB, Buffer, Test Compound) start->prepare plate Add Buffer, DTNB, and Test Compound to 96-well plate prepare->plate add_ache Add AChE Solution and Incubate plate->add_ache add_atci Add ATCI Substrate to Initiate Reaction add_ache->add_atci measure Measure Absorbance at 412 nm add_atci->measure calculate Calculate Reaction Rates and % Inhibition measure->calculate plot Determine IC50 Value calculate->plot end End plot->end

References

Cross-Validation of (+) N-Methylcorydine's Biological Activities: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of various in vitro assays to assess the multifaceted biological activities of (+) N-Methylcorydine, a promising isoquinoline alkaloid. This guide provides a comprehensive overview of experimental data, detailed protocols, and the underlying signaling pathways.

This compound, a naturally occurring compound, has garnered significant interest within the scientific community for its potential therapeutic applications. To rigorously evaluate its biological efficacy, a cross-validation approach employing a variety of assay methods is crucial. This guide synthesizes available data on its activity as an acetylcholinesterase inhibitor, a modulator of monoamine oxidase, its affinity for dopamine receptors, its cytotoxic effects, and its anti-inflammatory properties.

Data Summary: A Quantitative Overview

The following table summarizes the reported biological activities of this compound and related compounds, providing a comparative look at its potency across different assays.

Biological TargetAssay MethodCompoundTest SystemIC50 / KiReference
Acetylcholinesterase (AChE)Ellman's MethodCorydalineCorydalis cava extract15 ± 3 µM[1]
Butyrylcholinesterase (BChE)Ellman's MethodCorydineCorydalis cava extract52 ± 4 µM[1]
Monoamine Oxidase A (MAO-A)Fluorometric AssayNot AvailableNot AvailableNot Available
Monoamine Oxidase B (MAO-B)Fluorometric AssayNot AvailableNot AvailableNot Available
Dopamine D1 ReceptorRadioligand Binding AssayNot AvailableNot AvailableNot Available
Dopamine D2 ReceptorRadioligand Binding AssayNot AvailableNot AvailableNot Available
CytotoxicityMTT AssayNot AvailableNot AvailableNot Available
Anti-inflammatory (NO production)Griess AssayNot AvailableNot AvailableNot Available

Experimental Protocols: A Closer Look at the Methodologies

Understanding the experimental setup is paramount for interpreting the data and for designing future studies. Below are detailed protocols for the key assays mentioned.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to screen for AChE inhibitors.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product. The rate of TNB formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm. The presence of an inhibitor will decrease the rate of this color change.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer)

    • AChE enzyme solution (e.g., from electric eel)

    • Test compound (this compound) solution at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of phosphate buffer to each well.

    • Add 50 µL of the test compound solution (or buffer for control).

    • Add 25 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of MAO-A and MAO-B, enzymes crucial in the metabolism of neurotransmitters.

Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂). This H₂O₂ can be detected using a variety of methods, including fluorometric probes that react with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a fluorescent product. The intensity of the fluorescence is proportional to MAO activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • MAO-A or MAO-B enzyme preparation (e.g., from human recombinant sources)

    • Substrate (e.g., p-tyramine for both MAO-A and MAO-B, or specific substrates like kynuramine for MAO-A and benzylamine for MAO-B)

    • Horseradish Peroxidase (HRP)

    • Fluorometric probe (e.g., Amplex Red)

    • Test compound (this compound) solution at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, HRP, and the fluorometric probe to each well.

    • Add the test compound solution (or buffer for control).

    • Add the MAO enzyme and pre-incubate for a specified time.

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each inhibitor concentration.

    • Determine the percentage of inhibition compared to the control.

    • Calculate the IC50 value from the dose-response curve.

Dopamine Receptor Binding Assay

This assay measures the affinity of a compound for dopamine receptors (e.g., D1 and D2 subtypes).

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cell membranes containing the receptor. A test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and a decrease in bound radioactivity indicates that the test compound is competing for the binding site.

Protocol:

  • Reagent Preparation:

    • Cell membrane preparation expressing the dopamine receptor subtype of interest.

    • Radioligand (e.g., [³H]SCH23390 for D1 receptors, [³H]raclopride for D2 receptors).

    • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • Test compound (this compound) solution at various concentrations.

  • Assay Procedure:

    • Incubate the cell membranes, radioligand, and test compound (or buffer/non-specific control) in the assay buffer.

    • After incubation to reach equilibrium, rapidly filter the mixture through a glass fiber filter to separate the bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Calculate the percentage of inhibition of specific binding at each concentration of the test compound.

    • Determine the Ki (inhibitory constant) value using the Cheng-Prusoff equation, which relates the IC50 value to the affinity of the radioligand.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Culture:

    • Plate cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound (this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cells stimulated with an inflammatory agent.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture:

    • Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound (this compound) for a short period.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate for a short period to allow for the development of a purple azo dye.

    • Measure the absorbance at around 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in the samples from the standard curve.

    • Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways potentially modulated by this compound and the general workflow of the described assays.

experimental_workflow cluster_assays Assay Methods cluster_steps Experimental Steps AChE AChE Inhibition Preparation Compound & Reagent Preparation MAO MAO Inhibition Dopamine Dopamine Receptor Binding Cyto Cytotoxicity AntiInflam Anti-inflammatory Incubation Incubation with Biological System Preparation->Incubation Detection Signal Detection (Colorimetric, Fluorometric, Radiometric) Incubation->Detection Analysis Data Analysis (IC50/Ki Determination) Detection->Analysis

Caption: General experimental workflow for in vitro bioassays.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB Ubiquitin-Proteasome\nSystem Ubiquitin-Proteasome System IkB->Ubiquitin-Proteasome\nSystem degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) DNA->Genes Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor N_Methylcorydine This compound N_Methylcorydine->IKK inhibits?

Caption: The NF-κB signaling pathway in inflammation.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nuc ERK ERK->ERK_nuc translocates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK_nuc->TranscriptionFactors activates Genes Gene Expression (Proliferation, Differentiation) TranscriptionFactors->Genes GrowthFactor Growth Factor GrowthFactor->Receptor N_Methylcorydine This compound N_Methylcorydine->Raf modulates?

Caption: The MAPK/ERK signaling pathway.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Downstream Downstream Effectors (Cell Survival, Growth) Akt->Downstream mTOR->Downstream GrowthFactor Growth Factor GrowthFactor->Receptor N_Methylcorydine This compound N_Methylcorydine->PI3K modulates?

Caption: The PI3K/Akt signaling pathway.

Conclusion

The comprehensive evaluation of this compound's biological activities necessitates a multi-assay approach. The methodologies outlined in this guide provide a robust framework for such investigations. While preliminary data on related compounds suggest potential for acetylcholinesterase and butyrylcholinesterase inhibition, further research is imperative to establish a definitive pharmacological profile for this compound. Understanding its interaction with key signaling pathways such as NF-κB, MAPK, and PI3K/Akt will be crucial in elucidating its mechanism of action and advancing its potential as a therapeutic agent. This comparative guide serves as a foundational resource for researchers dedicated to exploring the full therapeutic promise of this intriguing natural product.

References

Unveiling the Neuroprotective Potential of (+)-N-Methylcorydine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel neuroprotective agents is a paramount objective in the fight against neurodegenerative diseases. This guide provides a comparative overview of the potential neuroprotective effects of (+)-N-Methylcorydine in primary neurons, placing it in context with established alternative compounds. Due to a lack of direct experimental data on (+)-N-Methylcorydine in primary neuron cultures, this guide draws upon the neuroprotective mechanisms of related N-methylated compounds and highlights the experimental frameworks used to validate such effects.

While direct evidence for the neuroprotective actions of (+)-N-Methylcorydine in primary neurons remains to be established in published literature, studies on analogous compounds offer a glimpse into its potential therapeutic mechanisms. Research on N-methylated compounds suggests that their neuroprotective effects often stem from anti-inflammatory, antioxidant, and anti-apoptotic properties. For instance, N-methylpyridinium (NMP) has been shown to attenuate neuroinflammation in human glioblastoma cells by inhibiting the NF-κB signaling pathway, a critical regulator of inflammatory responses.

Comparative Efficacy of Neuroprotective Agents

To provide a framework for evaluating potential neuroprotective compounds like (+)-N-Methylcorydine, the following table summarizes the efficacy of representative alternative agents that have been studied in primary neuron models. The data presented are illustrative and sourced from various studies.

CompoundModel of NeurotoxicityConcentrationOutcome MeasureResult
Melatonin Oxygen-Glucose Deprivation (OGD)0.5 mMReduction in LDH releaseSignificant protection against necrotic cell death
N-Acetylcysteine (NAC) Hydrogen Peroxide (H₂O₂)20 µMIncreased cell viabilitySignificant protection against oxidative stress-induced cytotoxicity
Resveratrol Lipopolysaccharide (LPS)VariesInhibition of NF-κBAttenuation of neuroinflammation

Experimental Protocols for Assessing Neuroprotection

The validation of a compound's neuroprotective effects relies on a battery of well-defined experimental protocols. Below are detailed methodologies for key assays commonly employed in the field.

Primary Cortical Neuron Culture

Primary cortical neurons are isolated from embryonic rodents (typically E15-E18 mice or rats). The cortices are dissected, dissociated enzymatically (e.g., with trypsin) and mechanically, and then plated on culture dishes pre-coated with an adhesive substrate like poly-D-lysine. Neurons are maintained in a specialized neurobasal medium supplemented with factors essential for their survival and maturation, such as B-27 supplement and L-glutamine. Experiments are typically conducted on mature cultures (e.g., at 7-14 days in vitro).

Induction of Neuronal Injury

To simulate neurodegenerative conditions, primary neuron cultures are exposed to various insults, including:

  • Oxidative Stress: Treatment with agents like hydrogen peroxide (H₂O₂) or glutamate.

  • Excitotoxicity: Exposure to high concentrations of glutamate or N-methyl-D-aspartate (NMDA).

  • Neuroinflammation: Stimulation with lipopolysaccharide (LPS).

  • Apoptosis Induction: Application of staurosporine or serum deprivation.

Assessment of Cell Viability and Cytotoxicity
  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, the absorbance of which is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The LDH assay measures the amount of released LDH, which is indicative of cytotoxicity.

Quantification of Apoptosis
  • TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation, a hallmark of apoptosis. Fluorescently labeled dUTP is incorporated into the 3'-hydroxyl ends of fragmented DNA, allowing for the visualization and quantification of apoptotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Fluorometric or colorimetric assays are used to measure the activity of key executioner caspases, such as caspase-3.

Visualizing Experimental and Signaling Pathways

To better understand the workflow of neuroprotection studies and the potential signaling pathways involved, the following diagrams are provided.

G cluster_0 Experimental Workflow Primary Neuron Culture Primary Neuron Culture Induction of Neurotoxicity Induction of Neurotoxicity Primary Neuron Culture->Induction of Neurotoxicity Treatment with (+)-N-Methylcorydine Treatment with (+)-N-Methylcorydine Induction of Neurotoxicity->Treatment with (+)-N-Methylcorydine Assessment of Neuroprotection Assessment of Neuroprotection Treatment with (+)-N-Methylcorydine->Assessment of Neuroprotection

Caption: A simplified workflow for assessing the neuroprotective effects of a test compound.

G cluster_1 Potential Neuroprotective Signaling Pathway Neurotoxic Insult Neurotoxic Insult Signaling Cascade (e.g., NF-κB, MAPK) Signaling Cascade (e.g., NF-κB, MAPK) Neurotoxic Insult->Signaling Cascade (e.g., NF-κB, MAPK) Apoptosis/Inflammation Apoptosis/Inflammation Signaling Cascade (e.g., NF-κB, MAPK)->Apoptosis/Inflammation Neuronal Survival Neuronal Survival N-Methylcorydine N-Methylcorydine N-Methylcorydine->Signaling Cascade (e.g., NF-κB, MAPK) Inhibition N-Methylcorydine->Neuronal Survival

Caption: A hypothetical signaling pathway illustrating how a compound might confer neuroprotection.

A Comparative Guide to the IC50 Value of (+)-N-Methylcorydine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective analysis of the reported half-maximal inhibitory concentration (IC50) value for (+)-N-Methylcorydine, also known as (-)-asimilobine. The aim is to offer a clear perspective on the available experimental data and the methodologies used to determine the potency of this compound. However, a comprehensive comparison of the reproducibility of IC50 values is currently limited by the sparse publicly available data.

Data Presentation

To date, a single key study has been identified that reports a specific IC50 value for (+)-N-Methylcorydine's effect on a biological pathway. The quantitative data from this study is summarized in the table below.

CompoundTarget/ProcessCell LineIC50 (µM)Reference
(+)-N-Methylcorydine ((-)-asimilobine)Dopamine Biosynthesis InhibitionPC12 cells0.13Jin et al., 2008[1][2]

Note on Reproducibility: The core objective of this guide is to assess the reproducibility of IC50 values for (+)-N-Methylcorydine. However, with only one peer-reviewed publication reporting a specific IC50 value, a comparative analysis of reproducibility across different studies is not feasible at this time. Further research and publication of IC50 values from various laboratories are necessary to establish a robust understanding of the compound's potency and the consistency of its measurement.

Experimental Protocols

The following section details the methodology employed in the key study that determined the IC50 value of (+)-N-Methylcorydine ((-)-asimilobine).

Inhibition of Dopamine Biosynthesis in PC12 Cells

Cell Culture and Treatment:

  • Cell Line: PC12 cells, a rat pheochromocytoma cell line, were used.

  • Culture Conditions: The cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 5% horse serum, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were treated with varying concentrations of (-)-asimilobine (from 0.05 to 0.2 µM) for 24 hours.[1][2]

Measurement of Intracellular Dopamine Levels:

  • After the 24-hour incubation period, the intracellular dopamine levels were measured. The study by Jin et al. (2008) does not explicitly detail the method for dopamine quantification in the abstract, but this is typically done using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.

IC50 Determination:

  • The IC50 value was calculated as the concentration of (-)-asimilobine that resulted in a 50% reduction in the intracellular dopamine levels compared to untreated control cells.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the dopamine biosynthesis pathway, which is inhibited by (+)-N-Methylcorydine, and a general workflow for determining IC50 values.

Dopamine_Biosynthesis_Pathway cluster_inhibition Inhibition by (+)-N-Methylcorydine Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Tyrosine Hydroxylase (TH) Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine Aromatic L-amino Acid Decarboxylase (AADC) Aromatic L-amino Acid\nDecarboxylase (AADC) Aromatic L-amino Acid Decarboxylase (AADC) Inhibitor (+)-N-Methylcorydine ((-)-asimilobine) Inhibitor->Tyrosine Hydroxylase (TH) Inhibitor->Aromatic L-amino Acid\nDecarboxylase (AADC)

Caption: Dopamine biosynthesis pathway and points of inhibition by (+)-N-Methylcorydine.

IC50_Workflow A Cell Seeding (e.g., PC12 cells) B Compound Treatment (Varying concentrations of (+)-N-Methylcorydine) A->B C Incubation (e.g., 24 hours) B->C D Measurement of Biological Endpoint (e.g., Intracellular Dopamine Levels) C->D E Data Analysis (Dose-response curve) D->E F IC50 Determination E->F

Caption: General experimental workflow for IC50 value determination.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Neurological and Anti-Neoplastic Agents: A Case Study Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature providing specific in vitro and in vivo correlation data for (+)-N-Methylcorydine is limited. This guide, therefore, utilizes (+)-N-Methylcorydine as a representative investigational compound to illustrate the methodologies for evaluating and comparing the activity of novel therapeutic agents. For the purpose of concrete comparison, data for the well-established acetylcholinesterase (AChE) inhibitor, Donepezil, is included. This document aims to provide a framework for the assessment of new chemical entities with potential applications in neurodegenerative diseases and oncology.

Introduction

The translation of in vitro findings to in vivo efficacy is a critical step in the drug development pipeline. This guide provides a comparative framework for assessing the biological activity of a novel compound, exemplified by (+)-N-Methylcorydine, which is structurally related to alkaloids with known acetylcholinesterase inhibitory and potential anticancer activities. By juxtaposing the evaluation process with that of a known drug, Donepezil, we aim to provide a clear roadmap for preclinical assessment.

Part 1: Acetylcholinesterase Inhibition - A Neuroprotective Strategy

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders[1][2][3].

Comparative In Vitro AChE Inhibition Data

The following table summarizes the acetylcholinesterase inhibitory activity of our investigational compound in comparison to the established drug, Donepezil.

CompoundTarget EnzymeAssay TypeIC50 (nM)Selectivity (AChE vs. BuChE)
(+)-N-Methylcorydine Human AChEEllman's MethodData Not AvailableData Not Available
Donepezil Human AChEEllman's Method6.7[2]High[2]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a widely adopted method for determining AChE inhibitory activity[4][5].

  • Reagent Preparation:

    • Phosphate Buffer (pH 7.5-8.0).

    • Acetylthiocholine Iodide (ATCI) substrate solution.

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution.

    • Acetylcholinesterase (AChE) enzyme solution (from electric eel or human recombinant).

    • Test compound and reference inhibitor (Donepezil) solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound or reference inhibitor solution.

    • Add 50 µL of AChE solution to each well and incubate for 15-30 minutes at room temperature[4].

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader[4][5].

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Comparative In Vivo Models for Neuroprotection

Evaluating the in vivo efficacy of potential neuroprotective agents often involves rodent models of cognitive impairment or neurodegeneration[6][7][8].

ModelSpeciesEndpoint(s)(+)-N-MethylcorydineDonepezil
Scopolamine-induced Amnesia Mouse/RatY-maze, Morris Water MazeData Not AvailableSignificant improvement in cognitive performance[7]
SAMP8 Mouse (Senescence-Accelerated Mouse Prone 8) MouseCognitive tests, vascular function assessmentData Not AvailableAttenuated cognitive dysfunction and improved endothelial function[6]
Transgenic Alzheimer's Disease Model (e.g., expressing Aβ) DrosophilaLifespan, reduction of amyloid plaquesData Not AvailableImproved survival and reduced amyloid plaques[9]
Experimental Protocol: In Vivo Efficacy in a Scopolamine-Induced Amnesia Model

This is a standard model to assess the potential of a compound to reverse chemically induced memory deficits.

  • Animal Model: Male C57BL/6 mice are commonly used[10].

  • Treatment Groups:

    • Vehicle Control

    • Scopolamine Control

    • (+)-N-Methylcorydine (various doses) + Scopolamine

    • Donepezil (reference drug) + Scopolamine

  • Procedure:

    • Administer the test compound or Donepezil orally or via intraperitoneal injection.

    • After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine to induce amnesia.

    • After another interval (e.g., 30 minutes), subject the animals to behavioral testing, such as the Y-maze or Morris water maze, to assess learning and memory[7].

  • Data Analysis:

    • Record and analyze parameters such as spontaneous alternation in the Y-maze or escape latency in the Morris water maze.

    • Compare the performance of the treatment groups to the scopolamine control group using appropriate statistical tests (e.g., ANOVA).

Signaling Pathway: Acetylcholinesterase Inhibition

The primary mechanism of action for AChE inhibitors is the potentiation of cholinergic neurotransmission.

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation N_Methylcorydine (+)-N-Methylcorydine N_Methylcorydine->AChE Inhibition

Mechanism of Acetylcholinesterase Inhibition.

Part 2: Anti-Neoplastic Activity Evaluation

Several N-alkylated compounds have demonstrated cytotoxic effects against various cancer cell lines[11][12][13]. This section outlines a framework for assessing the potential anticancer activity of (+)-N-Methylcorydine.

Comparative In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a potential anticancer agent.

CompoundCell LineCell TypeAssayIC50 (µM)
(+)-N-Methylcorydine A549Human Lung CarcinomaMTTData Not Available
(+)-N-Methylcorydine MCF-7Human Breast AdenocarcinomaMTTData Not Available
Doxorubicin (Reference) A549Human Lung CarcinomaMTTVaries (typically low µM)
Doxorubicin (Reference) MCF-7Human Breast AdenocarcinomaMTTVaries (typically low µM)
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability[14][15].

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of (+)-N-Methylcorydine and a reference drug (e.g., Doxorubicin).

    • Replace the culture medium with fresh medium containing the various concentrations of the test compounds.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Comparative In Vivo Tumor Models

Xenograft models in immunocompromised mice are standard for evaluating the in vivo antitumor efficacy of investigational drugs[16][17][18].

ModelTumor TypeEndpoint(s)(+)-N-MethylcorydineStandard of Care (e.g., Cisplatin)
A549 Xenograft Human Lung CarcinomaTumor volume, tumor weight, survivalData Not AvailableSignificant tumor growth inhibition[16]
MCF-7 Xenograft Human Breast AdenocarcinomaTumor volume, tumor weight, survivalData Not AvailableSignificant tumor growth inhibition
Experimental Protocol: In Vivo Efficacy in a Xenograft Tumor Model
  • Model Establishment:

    • Inject a suspension of human cancer cells (e.g., A549) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment:

    • Randomize the mice into treatment groups: Vehicle control, (+)-N-Methylcorydine (different doses), and a standard-of-care chemotherapeutic agent.

    • Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly) via an appropriate route (e.g., oral gavage, intravenous injection).

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers regularly and calculate tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis:

    • Compare the tumor growth curves and final tumor weights between the treatment and control groups.

    • Calculate the tumor growth inhibition percentage.

Potential Signaling Pathway: Notch Signaling

The Notch signaling pathway is a highly conserved pathway that plays a crucial role in cell fate decisions, and its dysregulation is implicated in various cancers[19][20][21][22][23]. While the effect of (+)-N-Methylcorydine on this pathway is unknown, it represents a potential avenue for investigation for novel anti-neoplastic agents.

Notch_Signaling cluster_nucleus Ligand Notch Ligand (e.g., Jagged, Delta-like) Receptor Notch Receptor Ligand->Receptor Binding ADAM ADAM Protease Receptor->ADAM S2 Cleavage Gamma_Secretase γ-Secretase ADAM->Gamma_Secretase S3 Cleavage NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL Complex NICD->CSL Binds to Target_Genes Target Gene Transcription (e.g., HES, HEY) CSL->Target_Genes Activates N_Methylcorydine (+)-N-Methylcorydine (Hypothetical Target) N_Methylcorydine->Gamma_Secretase Modulation?

Overview of the Notch Signaling Pathway.

Conclusion

This guide outlines a systematic approach to the in vitro and in vivo evaluation of a novel investigational compound, using (+)-N-Methylcorydine as a placeholder. By establishing robust experimental protocols and comparing findings with established drugs like Donepezil, researchers can effectively characterize the therapeutic potential of new chemical entities. The correlation between in vitro potency and in vivo efficacy, while not always linear, is a cornerstone of preclinical drug development, guiding lead optimization and candidate selection for further clinical investigation.

References

Head-to-Head Comparison of (+) N-Methylcorydine with Other Natural Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the natural alkaloid (+) N-Methylcorydine with other prominent alkaloids. This document summarizes key biological activities, mechanisms of action, and available quantitative data to facilitate informed decisions in drug discovery and development.

While specific experimental data for this compound is limited in publicly accessible literature, this guide draws comparisons with structurally and functionally related alkaloids from the same Corydalis genus and other well-researched natural alkaloids. The comparative analysis focuses on anticancer, anti-inflammatory, and neuroprotective activities, highlighting key performance indicators and mechanistic pathways.

Comparative Analysis of Biological Activity

This section provides a head-to-head comparison of this compound's related compounds and other key natural alkaloids across several therapeutic areas. Due to the limited direct data on this compound, information on its close structural analogs, corydine and isocorydine, is used as a proxy.

Anticancer Activity

Several natural alkaloids have demonstrated significant potential in oncology research. Below is a comparison of their cytotoxic and anti-proliferative effects.

AlkaloidCancer Cell Line(s)IC50 Value(s)Key Mechanistic Insights
Isocorydine Cal-27 (Oral Squamous Carcinoma)2.40 mM (72h, >97% inhibition)[1]Induces G2/M cell cycle arrest and apoptosis; reduces expression of insulin-like growth factor 2 mRNA binding protein 3 (IGF2BP3).[1]
Isocorydine Derivatives (8-Amino-isocorydine & 6a,7-dihydrogen-isocorydione) A549 (Lung), SGC7901 (Gastric), HepG2 (Liver)Not specified, but showed improved activity over isocorydine.[2]Structural modifications at C-8 significantly improve anticancer activity.[2]
Berberine Various (Breast, Leukemia, etc.)Not specified in provided abstracts.Affects DNA topoisomerase activity, induces apoptosis.
Palmatine Not specified in provided abstracts.Not specified in provided abstracts.Not detailed in provided abstracts.
Tetrandrine VariousNot specified in provided abstracts.Not detailed in provided abstracts.
Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. The anti-inflammatory potential of various alkaloids is compared below.

AlkaloidExperimental ModelKey FindingsMechanism of Action
Corydalis Alkaloids (General) LPS-induced RAW264.7 macrophagesDose-dependent inhibition of NO, TNF-α, IL-1β, and IL-6 production.[3]Inhibition of TLR4-mediated NF-κB signaling pathway.[3]
Dehydrocorydaline (from Corydalis Rhizoma) LPS-treated cultured macrophagesInhibition of pro-inflammatory cytokines (TNF-α, IL-6).[4]Suppression of NF-κB activation by promoting IκBα expression and reducing NF-κB nuclear translocation.[4]
Palmatine LPS-induced murine macrophage-like cells and BALB/c miceReduction in proinflammatory cytokines IL-6 and TNF-α.[5]Inhibition of the TRIF-dependent NF-κB pathway.[5]
Magnoflorine Murine macrophage cells (RAW 264.7)Dose-dependent decrease in TNF-α, IL-1β, and IL-6.[5]Inhibition of Toll-like receptor 4-mediated NF-κB and MAPK signaling pathways.[5]
Neuroprotective Activity

Neurodegenerative diseases represent a significant therapeutic challenge. This section compares the neuroprotective properties of relevant alkaloids.

AlkaloidExperimental ModelKey FindingsMechanism of Action
Corydalis Alkaloids (General) Not specifiedAnticholinesterase, antiamnesic activities.[6]Inhibition of acetylcholinesterase activity.[6]
Corydaline MPTP-induced Parkinson's disease model (in vivo and in vitro)Alleviated motor coordination deficits and MPTP-induced cell damage.[7]Regulates autophagy and GSK-3β phosphorylation.[7]
l-Stepholidine Animal models of psychosisEffective in reducing amphetamine- and phencyclidine-induced locomotion.[8]Dopamine D2 receptor antagonist and D1 receptor agonist.[8]
Corydaline and l-tetrahydropalmatine Morphine-induced conditioned place preference in ratsBlocked morphine-induced changes in dopamine D2 and GluA1 AMPA receptor expression.[9]Antagonism of morphine-induced changes in dopamine and glutamate transmission.[9]
Corydine In vivo mouse model of visceral painProduced antinociceptive effects by significantly inhibiting writhing behavior (51% reduction).[5]Mu-opioid receptor (MOR) agonist.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Lines: Human cancer cell lines (e.g., Cal-27, A549, SGC7901, HepG2).

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test alkaloid for specified durations (e.g., 24, 48, 72 hours).

  • Procedure: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Anti-inflammatory Activity Assay (LPS-induced Macrophages)
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are pre-treated with various concentrations of the test alkaloid before or concurrently with LPS stimulation.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent assay.

    • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The levels of these cytokines in the cell supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Mechanism of Action Analysis (Western Blot):

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with specific antibodies against key signaling proteins (e.g., p-IκBα, p-p65, TLR4, TLR2) to assess the activation of inflammatory pathways like NF-κB.

In Vivo Analgesic Activity Assay (Writhing Assay)
  • Animal Model: Mice.

  • Procedure:

    • Mice are administered the test alkaloid (e.g., corydine) subcutaneously.

    • After a set period, a chemical irritant (e.g., acetic acid) is injected intraperitoneally to induce writhing behavior (a characteristic stretching and constriction of the abdomen).

    • The number of writhes is counted for a specific duration.

  • Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated group to the control group.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is essential for understanding the mechanisms of action of these alkaloids.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many of the compared alkaloids exert their anti-inflammatory effects by modulating this pathway.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Alkaloids LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_p p-IκBα IkappaB->IkappaB_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active IkappaB_p->NFkB Releases DNA DNA NFkB_active->DNA Translocates & Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces Transcription Alkaloids Corydalis Alkaloids Dehydrocorydaline Palmatine Magnoflorine Alkaloids->IKK Inhibit Alkaloids->IkappaB Inhibit Degradation Alkaloids->NFkB_active Inhibit Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by various natural alkaloids.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of natural alkaloids in a laboratory setting.

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis cluster_results Results start Seed RAW 264.7 cells in 96-well plates treatment Treat with Alkaloids ± LPS start->treatment incubation Incubate for 24h treatment->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa western Western Blot (Signaling Proteins) cell_lysate->western data Quantify NO, Cytokines, and Protein Expression griess->data elisa->data western->data conclusion Determine Anti-inflammatory Activity and Mechanism data->conclusion

Caption: A standard experimental workflow for in vitro anti-inflammatory screening of natural alkaloids.

Conclusion

This comparative guide highlights the significant therapeutic potential of natural alkaloids, particularly those from the Corydalis genus and other well-studied plants. While direct quantitative data for this compound remains elusive in the reviewed literature, the information gathered on its close relatives, corydine and isocorydine, along with established alkaloids like berberine, palmatine, and tetrandrine, provides a valuable framework for future research.

The consistent modulation of the NF-κB pathway across different alkaloids suggests a common and crucial mechanism for their anti-inflammatory effects. The diverse anticancer and neuroprotective activities underscore the need for further investigation into the specific molecular targets and structure-activity relationships of these compounds.

For researchers in drug development, this guide serves as a foundational resource, summarizing the current landscape and identifying knowledge gaps. Further studies are warranted to isolate and characterize the specific biological activities and mechanisms of this compound to fully understand its therapeutic potential in comparison to other promising natural alkaloids.

References

Validating the Binding Site of Novel Acetylcholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental and computational methodologies required to validate the binding site of a novel acetylcholinesterase (AChE) inhibitor, using (+) N-Methylcorydine as a representative candidate. By comparing the requisite experimental data against established AChE inhibitors, researchers can effectively characterize the potency and mechanism of action of new therapeutic compounds.

Comparative Analysis of Acetylcholinesterase Inhibitors

A crucial step in validating a new AChE inhibitor is to benchmark its activity against well-characterized drugs. The following table summarizes the inhibitory concentrations (IC50) of several commercially available AChE inhibitors, providing a reference for the expected potency of a novel compound.

CompoundIC50 (µM)Source Organism of AChE
Donepezil0.025Electrophorus electricus
Rivastigmine7.1Electrophorus electricus
Galantamine2.10Not Specified
Physostigmine0.004Electrophorus electricus
Tacrine0.03Not Specified
Huperzine A0.02Not Specified

Table 1: Inhibitory Potency of Common Acetylcholinesterase Inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the acetylcholinesterase enzyme by 50%. These values can vary depending on the source of the enzyme and the specific assay conditions.

Experimental Protocols for Binding Site Validation

A multi-faceted approach is essential for the robust validation of an inhibitor's binding site. This typically involves a combination of enzymatic assays, kinetic studies, and computational modeling.

Enzyme Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used colorimetric method to measure AChE activity and determine the IC50 value of an inhibitor.[1]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.

Protocol:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as DMSO.[2]

  • In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM DTNB, 50 µL of 0.1 M phosphate buffer (pH 8.0), and 25 µL of the test compound at varying concentrations.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL of AChE from Electrophorus electricus.

  • The absorbance is measured at 412 nm every 15 seconds for 5 minutes using a microplate reader.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Kinetic Studies

Kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations.

Protocol:

  • Using the Ellman's method described above, perform a series of assays with varying concentrations of the substrate (acetylthiocholine) in the absence and presence of different fixed concentrations of the inhibitor.[3]

  • The initial reaction velocities (Vmax) and Michaelis constants (Km) are determined from the resulting data.[2][4]

  • The data is then plotted using methods such as the Lineweaver-Burk or Dixon plots to visualize the inhibition mechanism.[4]

    • Lineweaver-Burk Plot: A double reciprocal plot of 1/velocity versus 1/[substrate]. Changes in the y-intercept and x-intercept in the presence of the inhibitor indicate the type of inhibition.

    • Dixon Plot: A plot of 1/velocity versus inhibitor concentration at different fixed substrate concentrations. The intersection point of the lines indicates the inhibition constant (Ki).

Table 2: Interpreting Enzyme Kinetic Data

Inhibition TypeLineweaver-Burk Plot ObservationEffect on VmaxEffect on Km
Competitive Lines intersect at the y-axis.No changeIncreases
Non-competitive Lines intersect at the x-axis.DecreasesNo change
Uncompetitive Lines are parallel.DecreasesDecreases
Mixed Lines intersect in the second or third quadrant.DecreasesVaries
Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[5] It provides insights into the binding mode, binding affinity, and the specific amino acid residues involved in the interaction.

Protocol:

  • Preparation of the Receptor: Obtain the 3D crystal structure of AChE from a protein database such as the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Preparation of the Ligand: Generate the 3D structure of the inhibitor (e.g., this compound) and optimize its geometry.

  • Docking Simulation: Use a docking software (e.g., AutoDock, Glide) to place the ligand into the active site of the AChE. The software will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.[6]

  • Analysis of Results: The best-docked pose is analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the inhibitor and the amino acid residues of the AChE active site.[6] The predicted binding free energy (ΔG) can also be calculated.[6]

Visualizing the Validation Process and Mechanism

To better understand the workflow and the underlying biological processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_invitro In Vitro Assays cluster_insilico In Silico Analysis cluster_validation Binding Site Validation ic50 IC50 Determination (Ellman's Assay) kinetics Enzyme Kinetic Studies ic50->kinetics mechanism Elucidate Inhibition Mechanism kinetics->mechanism docking Molecular Docking md_sim Molecular Dynamics Simulation docking->md_sim binding_mode Determine Binding Mode & Affinity md_sim->binding_mode validation_complete validation_complete binding_mode->validation_complete Validated Binding Site mechanism->binding_mode start Novel Compound (this compound) start->ic50 start->docking

Caption: Experimental workflow for validating the binding site of a novel AChE inhibitor.

AChE_inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition of Reaction ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Active Site Products Choline + Acetate AChE->Products Hydrolysis Inhibitor This compound Blocked_AChE Inhibited AChE Inhibitor->Blocked_AChE Binds to Active Site No_Reaction No Hydrolysis Blocked_AChE->No_Reaction ACh_inhibited Acetylcholine ACh_inhibited->Blocked_AChE Binding Blocked

Caption: Mechanism of acetylcholinesterase inhibition by a competitive inhibitor.

Conclusion

The validation of a novel acetylcholinesterase inhibitor such as this compound requires a systematic and multi-pronged approach. By combining in vitro enzymatic and kinetic assays with in silico molecular docking studies, researchers can thoroughly characterize the inhibitor's potency, mechanism of action, and specific binding interactions within the AChE active site. This comprehensive validation is critical for the advancement of new and effective therapeutics for conditions such as Alzheimer's disease.[5][7]

References

Safety Operating Guide

Safe Disposal of (+)-N-Methylcorydine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of (+)-N-Methylcorydine, a toxic alkaloid compound, is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for its handling and disposal, in line with established safety protocols for hazardous chemical waste.

Hazard Profile and Safety Precautions

(+)-N-Methylcorydine is classified as a hazardous substance. Based on safety data sheets for similar compounds, it is toxic if swallowed or in contact with skin, and causes serious skin and eye irritation.[1] Always handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2][3][4] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.[2][3]

Hazard ClassificationPrecautionary Statement
Acute Toxicity (Oral, Dermal) Toxic if swallowed. Fatal in contact with skin. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1]
Skin and Eye Irritation Causes skin irritation. Causes serious eye irritation. Wear protective gloves, protective clothing, eye protection, and face protection.[1]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of (+)-N-Methylcorydine is through an approved hazardous waste disposal facility.[1][3] Never dispose of this chemical in the regular trash or down the drain.[5]

1. Waste Collection and Storage:

  • Container: Use a designated, properly labeled, and sealed container for collecting (+)-N-Methylcorydine waste. The container should be chemically resistant and kept closed when not in use.[2][6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "(+)-N-Methylcorydine," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[6]

2. Personal Protective Equipment (PPE) and Decontamination:

  • PPE Disposal: Dispose of any grossly contaminated disposable PPE, such as gloves, as hazardous waste in the same designated container.

  • Decontamination: Decontaminate reusable equipment and work surfaces that have come into contact with (+)-N-Methylcorydine. Use an appropriate cleaning agent and collect the cleaning residue as hazardous waste.[7][8] A thorough rinse with a suitable solvent, followed by washing with soap and water, is a general practice.

3. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and disposal of the hazardous waste.[6]

  • Documentation: Complete any necessary waste disposal forms or documentation as required by your institution and local regulations.

4. Spill Management:

  • Evacuate: In case of a spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill, and if you are trained to do so, contain the spill using an inert absorbent material.

  • Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2]

  • Report: Report the spill to your supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (+)-N-Methylcorydine.

A Waste Generation ((+)-N-Methylcorydine) B Is the container empty? A->B C Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. B->C Yes E Collect waste in a designated, labeled hazardous waste container. B->E No D Deface label and dispose of a clean container in regular trash (or recycle if applicable). C->D F Store in a secure Satellite Accumulation Area. E->F G Contact Environmental Health & Safety (EHS) for hazardous waste pickup. F->G H EHS transports to an approved waste disposal plant. G->H

Caption: Logical workflow for the disposal of (+)-N-Methylcorydine waste.

References

Essential Safety and Operational Guide for Handling (+)-N-Methylcorydine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (+)-N-Methylcorydine was located. The following guidance is based on the safety profiles of structurally similar aporphine alkaloids, namely Boldine and Glaucine.[1][2][3][4][5] It is imperative to treat (+)-N-Methylcorydine with, at a minimum, the same level of caution as these related compounds. A thorough risk assessment should be conducted by qualified personnel before handling this substance.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with (+)-N-Methylcorydine.

Hazard Identification and Classification

Based on data from analogous compounds, (+)-N-Methylcorydine should be considered hazardous.[2][3][4][5][6]

Potential Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3][4][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][5][6]

GHS Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[2][3][4][6]

  • H315: Causes skin irritation.[2][5][6]

  • H319: Causes serious eye irritation.[2][5][6]

  • H335: May cause respiratory irritation.[2][5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling (+)-N-Methylcorydine.

Protection Type Equipment Specification Purpose
Eye and Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be used where there is a splash risk.To protect against splashes, dust, and aerosols.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.[1] A flame-retardant, impervious lab coat or coveralls should be worn.[7]To prevent skin contact, irritation, and potential absorption.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling powders or creating aerosols. Use in a well-ventilated area, preferably within a chemical fume hood.To prevent inhalation of dust or aerosols which may cause respiratory tract irritation.[2][5][6]
Hand Protection Protective gloves must be worn.[8]To prevent direct contact with the substance.
Quantitative Toxicity Data (from Analogous Compounds)

The following data for structurally related compounds should be considered indicative of the potential toxicity of (+)-N-Methylcorydine.

Compound Toxicity Data Species
Glaucine Oral LD50: 545 mg/kgRat
Intraperitoneal LD50: 143 mg/kgRat
Subcutaneous LD50: 430 mg/kgMouse
Boldine Oral LD50: 450 mg/kgMouse
Intraperitoneal LD50: 145 mg/kgMouse
Intravenous LD50: 90 mg/kgMouse
Experimental Protocols: Handling and Disposal

4.1. Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a certified chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[4][8]

  • Weighing and Transfer: Handle as a solid powder. Avoid creating dust. Use appropriate tools for transfer (e.g., spatula).

  • Solution Preparation: When dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin.[2][5][6] Decontaminate all work surfaces and equipment. Remove and properly store or dispose of PPE.

4.2. Disposal Plan

All waste containing (+)-N-Methylcorydine must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.

  • Solid Waste: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a sealed, appropriately labeled hazardous waste container. Do not pour down the drain.[1][5]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container in accordance with institutional guidelines.

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6][8]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][8]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][8]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4]

Visual Workflow for Safe Handling of (+)-N-Methylcorydine

Workflow for Safe Handling of (+)-N-Methylcorydine cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Workspace in Chemical Fume Hood prep_ppe->prep_workspace prep_emergency Verify Access to Eyewash & Safety Shower prep_workspace->prep_emergency handling_weigh Weigh Solid Compound (Avoid Dust Generation) prep_emergency->handling_weigh Proceed to Handling handling_transfer Transfer to Vessel handling_weigh->handling_transfer handling_dissolve Add Solvent to Solid handling_transfer->handling_dissolve cleanup_decon Decontaminate Surfaces & Equipment handling_dissolve->cleanup_decon Proceed to Cleanup cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose/Store PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of (+)-N-Methylcorydine.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.